The table below summarizes the key physicochemical characteristics of friedelin.
| Property | Value / Description |
|---|---|
| Systematic IUPAC Name | (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one [1] |
| Molecular Formula | C₃₀H₅₀O [2] [3] |
| Molecular Weight | 426.7 g/mol [3] [4] |
| Structure | Pentacyclic triterpenoid with a ketone group at C-3 [3] |
| Appearance | White needle crystals [3] |
| Melting Point | 262–263 °C [3] |
| Solubility | Freely soluble in chloroform, sparingly soluble in ethanol, insoluble in water [3] |
| Specific Rotation | [α]²⁵D + 2.0° (c=1.0, MeOH) [3] |
This compound is widely distributed in the plant kingdom. Key natural sources include cork tissue (particularly from the cork oak Quercus suber), stem barks, and leaves [2]. It has been isolated from various plant families such as Celastraceae, Asteraceae, Fabaceae, Euphorbiaceae, and Clusiaceae, as well as from lower plants like mosses and lichens [2] [3].
Its biosynthesis occurs via the mevalonate pathway. The process begins with acetyl-CoA and proceeds through key intermediates like isopentenyl pyrophosphate (IPP) and farnesyl diphosphate (FPP) to form squalene. The enzyme squalene epoxidase then converts squalene to 2,3-oxidosqualene, which is finally cyclized into this compound by a specific oxidosqualene cyclase (OSC) [5] [6]. The diagram below illustrates this cyclization mechanism.
This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for therapeutic development.
This compound demonstrates potent cytotoxic effects against various cancer cells by modulating key proteins in the intrinsic apoptotic pathway [7].
Recent research highlights this compound's efficacy against antibiotic-resistant bacteria and its ability to promote wound healing [8].
Traditional extraction from plants is insufficient to meet demand. The field is now moving towards advanced microbial production.
Initial methods involved soaking plant material in organic solvents like hexane, chloroform, or methanol [2]. Modern techniques such as ultrasound-assisted, microwave-assisted, and supercritical fluid extraction are now employed to improve yield and reduce environmental impact [2].
The most advanced production method involves engineering the yeast Saccharomyces cerevisiae as a microbial cell factory [10] [6].
Despite promising advancements, several challenges remain for the clinical translation of this compound.
Friedelin is a pentacyclic triterpenoid of the friedelane type, first isolated in 1807 and initially referred to as "cork alcohol" due to its abundant presence in cork tissues. With the molecular formula C₃₀H₅₀O and a molecular weight of 426.73 g/mol, it serves as a fundamental structural prototype for over 400 naturally occurring friedelane triterpenoids identified to date. This compound is characterized by a perhydropicene skeleton with an oxo group at position C-3 and methyl groups at eight distinct positions (4, 4a, 6b, 8a, 11, 11, 12b, and 14a). This compound represents the 3-keto-derivative of the hydrocarbon friedelane and is systematically named (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-octamethylicosahydropicen-3(2H)-one according to IUPAC nomenclature [1] [2] [3].
From a physicochemical perspective, this compound typically presents as white needle crystals with a melting point ranging between 262-263°C (505°F) and a boiling point of approximately 477°C (890°F). It demonstrates a positive specific optical rotation of [α]²⁵D + 2.0° (c.1.0, MeOH). Regarding solubility, this compound is freely soluble in chloroform, sparingly soluble in ethanol, and virtually insoluble in water. These properties significantly influence its extraction and purification strategies. As an extremely weak basic compound with a pKa of approximately -7.4, this compound exhibits high stability under standard conditions [1] [2] [4].
The structural determination of this compound represents a significant achievement in natural product chemistry, accomplished through a combination of classical degradation studies and advanced spectroscopic techniques. The initial structural proposals emerged from systematic chemical transformations including the formation of enol esters, carbonyl derivatives, and the reduction to the parent hydrocarbon friedelane. Critical evidence was obtained through dehydrogenation studies and the isomerization of friedel-3-ene to olean-13(18)-ene, which helped establish the pentacyclic framework [1].
Definitive confirmation of this compound's structure was achieved through single-crystal X-ray diffraction analysis, which unambiguously established the molecular architecture and stereochemistry. This technique revealed the precise spatial arrangement of the eight methyl groups and the keto function at C-3. The application of X-ray crystallography to this compound and its synthetic derivative, epifriedelinol, provided irrefutable evidence for the structural assignment and stereochemical configuration [1].
The following diagram illustrates the key experimental workflow for this compound structure elucidation:
Experimental workflow for this compound structure elucidation
A pivotal step in the structural elucidation was determining the exact position of the keto group. Through chromic acid oxidation, this compound was converted to friedelonic acid (C₃₀H₅₂O₂) without carbon loss, which limited the possible positions for the oxo function to either C-1 or C-3. Biosynthetic reasoning and additional chemical evidence ultimately confirmed the location at C-3, which aligned with biogenetic patterns observed in related triterpenoids [1].
Comprehensive NMR analysis has been instrumental in characterizing this compound's structure and confirming its stereochemistry. Both ¹H and ¹³C NMR spectra provide distinctive fingerprints that allow for unambiguous identification. The ¹³C NMR spectrum of this compound displays thirty distinct signals, corresponding to its 30 carbon atoms distributed as eight methyl, eleven methylene, five methine, and six quaternary carbons. The most characteristic signal is the carbonyl carbon at C-3, which appears at approximately δ 213.7 ppm, consistent with a ketone functionality in a six-membered ring [1].
The ¹H NMR spectrum further corroborates the structural features, with key signals including methyl groups between δ 0.7-1.3 ppm and the methine proton adjacent to the carbonyl at approximately δ 2.35 ppm. The stereochemistry of this compound is confirmed through coupling constant analysis and NOE experiments, which establish the trans-ring junctions and the configuration of chiral centers. For the reduced derivative 3β-friedelinol, the β-orientation of the hydroxyl group at C-3 is confirmed by a characteristic coupling constant (J = 3.0 Hz) between H-3 and neighboring protons [1].
Mass spectrometric analysis of this compound reveals a distinctive fragmentation pattern that provides confirmatory evidence for its molecular structure. Using electron impact ionization, the mass spectrum displays a molecular ion peak at m/z 426 [M]⁺, consistent with its molecular formula C₃₀H₅₀O. Characteristic fragment ions appear at m/z 411 [M-CH₃]⁺, 341, 273, 245, 231, 215, and 189, reflecting the sequential breakdown of the pentacyclic structure. When analyzed by HPLC-ESI-MS, this compound shows additional ionization patterns including a protonated molecule at m/z 427.39344 [M+H]⁺, a sodiated molecule at m/z 449.37538 [M+Na]⁺, and in negative mode, a deprotonated molecule at m/z 425.37889 [M-H]⁻, all confirming the molecular mass of 426.38562 Da [1].
Infrared spectroscopy provides complementary information about functional groups present in this compound. The IR spectrum (nujol) exhibits characteristic absorption bands at 2927 cm⁻¹ (C-H stretching), 1707 cm⁻¹ (C=O stretching of the ketone), and 1380 cm⁻¹ (gem-dimethyl group). For the reduced alcohol derivative 3β-friedelinol, the IR spectrum shows an additional broad absorption at approximately 3500 cm⁻¹, indicative of the O-H stretching vibration [1].
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Method | Key Characteristics | Structural Information |
|---|---|---|
| ¹³C NMR | 30 signals: 8 CH₃, 11 CH₂, 5 CH, 6 Cq; C-3 carbonyl at δ 213.7 ppm | Pentacyclic skeleton with keto group at C-3 |
| ¹H NMR | Methyl groups between δ 0.7-1.3 ppm; methine at δ 2.35 ppm | Methyl substitution pattern; methine adjacent to carbonyl |
| Mass Spectrometry | Molecular ion at m/z 426; fragments at 411, 341, 273, 245 | Molecular weight confirmation; characteristic fragmentation |
| Infrared Spectroscopy | 1707 cm⁻¹ (C=O stretch); 2927 cm⁻¹ (C-H stretch); 1380 cm⁻¹ (gem-dimethyl) | Ketone functionality; methyl group vibrations |
Table 2: Comparative NMR Data for this compound and Derivatives
| Carbon Position | This compound (δ ppm) | 3β-Friedelinol (δ ppm) | 3α-Friedelinol (δ ppm) |
|---|---|---|---|
| C-3 | 213.7 | 73.5 | 71.2 |
| C-2 | 39.8 | 35.1 | 36.8 |
| C-4 | 58.3 | 49.2 | 50.1 |
| C-10 | 40.1 | 38.5 | 39.0 |
| C-8 | 38.2 | 37.9 | 38.0 |
The stereochemical configuration of this compound is a defining feature of its structure, with nine defined stereocenters creating a rigid, three-dimensional architecture. The absolute configuration has been established as (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS) through X-ray crystallographic analysis. This specific arrangement results in trans-ring junctions throughout the pentacyclic system, contributing to the compound's stability and biological properties [1] [2].
The reduction of this compound has provided significant insight into its stereochemical properties and serves as a chemical validation of its structure. When friedelan-3-one undergoes reduction with different reagents, distinct stereochemical outcomes are observed due to steric constraints imposed by the axial methyl group at C-5:
This stereospecificity in the reduction process provides strong evidence for the three-dimensional structure of this compound and the steric environment around the C-3 carbonyl group. The reaction pathways are illustrated below:
Stereospecific reduction of this compound to isomeric alcohols
The reduced products, 3β-friedelinol and 3α-friedelinol, exhibit distinct physicochemical properties. 3β-Friedelinol (epi-friedelinol) forms colorless crystals with a higher melting point (280-282°C) compared to this compound, reflecting the influence of hydrogen bonding in the crystalline state. Its mass spectrum shows a molecular ion peak at m/z 428, consistent with the addition of two hydrogen atoms compared to this compound [1].
This compound is biosynthesized in plants through the mevalonate pathway, with the key step being the cyclization of 2,3-oxidosqualene catalyzed by oxidosqualene cyclases (OSCs). This complex enzymatic process involves formation of a pentacyclic lupanyl cation followed by a series of ten suprafacial 1,2-shifts of methyl and hydrogen groups before final deprotonation to yield this compound. The biosynthesis begins with the condensation of acetyl-CoA units, proceeding through intermediates including acetoacetyl-CoA, HMG-CoA, and mevalonate to form the fundamental isoprenoid building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 units are assembled to farnesyl diphosphate and then squalene, which is subsequently epoxidized to 2,3-oxidosqualene—the direct precursor for cyclization to this compound [1] [4].
This compound is widely distributed in the plant kingdom, with significant concentrations found in cork tissues and leaf materials across numerous plant families. Primary natural sources include families such as Celastraceae, Euphorbiaceae, Asteraceae, Fagaceae, Clusiaceae, and Salicaceae. Notable plant sources include Quercus cerris (Fagaceae), Maytenus species (Celastraceae), Garcinia species (Clusiaceae), and Euphorbia species (Euphorbiaceae). Interestingly, this compound has also been identified in lower plants including mosses, lichens, algae, and fungi such as Ganoderma applanatum, demonstrating the widespread occurrence of this triterpenoid in the plant kingdom [1] [5] [4].
Table 3: Natural Sources of this compound and Extraction Methodologies
| Plant Family | Representative Species | Plant Part | Extraction Solvents |
|---|---|---|---|
| Celastraceae | Maytenus ilicifolia, Maytenus aquifolium | Leaves | Hexane:Ethyl acetate (8:2), Ethanol |
| Euphorbiaceae | Putranjiva roxburghii, Drypetes tessmanniana | Stem bark, Cork | Chloroform, Methanol |
| Clusiaceae | Garcinia prainiana, Calophyllum pinetorum | Stem bark, Leaves | n-Hexane, Sequential extraction |
| Fagaceae | Quercus cerris | Cork | Methanol, Ethanol, Dichloromethane |
| Asteraceae | Various species | Whole plant | Ethyl acetate, Chloroform |
Friedelin is a pentacyclic triterpene first isolated in 1807 [1]. Its biosynthesis originates from the central isoprenoid pathway.
| Plant Part | Example Plant Species | Plant Family | Common Extraction Solvents |
|---|---|---|---|
| Cork / Stem Bark | Quercus cerris, Salix tetrasperma | Fagaceae, Salicaceae | Methanol, Ethanol, Dichloromethane [1] |
| Leaves | Maytenus ilicifolia, Azima tetracantha | Celastraceae, Salvadoraceae | Hexane, Hexane:Ethyl Acetate mixtures [1] |
| Whole Plant | Euphorbia tirucalli, Solanum lyratum | Euphorbiaceae, Solanaceae | Ethanol, Hexane, Aqueous solutions [1] |
| Roots | Cannabis sativa | Cannabaceae | Ethanol, n-Hexane [1] |
| Lichen & Moss | Alectoria ochroleuca, Rhodobryum roseum | Parmeliaceae, Bryaceae | Acetone [1] |
Traditional plant extraction faces challenges like low abundance and high cost [2]. Synthetic biology offers a sustainable solution, with a 2025 study demonstrating high-yield production in engineered Saccharomyces cerevisiae [2].
The following diagram illustrates the overall engineering strategy and workflow for microbial production of this compound.
Overall workflow and engineering strategies for this compound production in yeast.
This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for drug development [1].
| Pharmacological Activity | Reported Effects / Potential Mechanisms |
|---|---|
| Anticancer | Exhibits cytotoxicity against various cancer cell lines; serves as a direct precursor for the potent anticancer drug candidate celastrol [1] [2]. |
| Anti-inflammatory | Shows significant anti-inflammatory effects in experimental models [1]. |
| Antioxidant & Hepatoprotective | Protects against oxidative stress and liver damage [1]. |
| Neuroprotective | Demonstrates potential in protecting neuronal cells from damage [1]. |
| Antimicrobial | Active against a range of bacteria and other microbes [1]. |
| Antidiabetic | Shows blood glucose-lowering potential in studies [1]. |
| Agricultural Applications | Possesses natural anti-insect activity and can modulate soil microbial ecology [1]. |
This protocol is adapted from the 2025 study that achieved a record titer of 1500 mg/L in a shake flask [2].
Strain Engineering
Fermentation and Production
Friedelin (friedelan-3-one) is a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O and molecular weight of 426.7 g/mol. It represents the fundamental compound of the friedelane triterpenoid family, characterized by a perhydropicene skeleton with an oxo group at position 3 and methyl groups at positions 4, 4a, 6b, 8a, 11, 11, 12b, and 14a [1] [2]. First isolated in 1807 from cork using alcohol extraction, where it was initially termed "cork alcohol" [1] [3], this compound has since been identified in various plant families, mosses, lichens, algae, and fungi [1] [3] [2]. The compound crystallizes as white needles with a melting point of 262-263°C and exhibits a positive specific optical rotation [α]²⁵D + 2.0° (c.1.0, MeOH) [2]. This compound is freely soluble in chloroform, sparingly soluble in ethanol, and insoluble in water, behaving as an extremely weak basic compound (pKa -7.4) [1] [2].
The biosynthesis of this compound occurs via the mevalonate pathway, beginning with the condensation of acetyl coenzyme A (CoA) units catalyzed by acetyl-CoA C-acetyltransferase (AACT) to produce acetoacetyl CoA [1]. Subsequent enzymatic transformations ultimately yield 2,3-oxidosqualene, which undergoes protonation by oxidosqualene cyclases (OSCs), followed by cyclization, rearrangements, and deprotonation to form this compound [1] [3]. This complex process involves multiple suprafacial 1,2-shifts of methyls and hydrogens, progressing through various cationic intermediates including dammarenyl, lupanyl, and friedelanyl cations [1]. Recent advances in synthetic biology have enabled the de novo production of this compound in engineered yeast strains, offering a sustainable alternative to traditional plant extraction [4].
This compound is widely distributed throughout the plant kingdom, with significant concentrations found in cork tissues and leaf materials across numerous plant families [1] [3]. The compound has been identified in over 400 naturally occurring friedelane triterpenoids, primarily isolated from families including Celastraceae, Asteraceae, Fabaceae, Myrtaceae, Euphorbiaceae, Fagaceae, and Clusiaceae [1] [3] [2]. The following table comprehensively summarizes the primary natural sources of this compound, their plant families, specific plant parts utilized, and extraction solvents employed:
Table 1: Natural Sources of this compound and Extraction Methodologies
| Plant Family | Plant Species | Plant Part | Extraction Solvent |
|---|---|---|---|
| Celastraceae | Maytenus ilicifolia, Maytenus aquifolium | Leaves | Hexane:Ethyl acetate (8:2, v/v), Ethanol |
| Euphorbiaceae | Drypetes tessmanniana, Euphorbia tirucalli, Putranjiva roxburghii | Cork, Stem bark, Whole plant | Methanol, Chloroform, Hexane |
| Clusiaceae | Calophyllum pinetorum, Garcinia prainiana, Garcinia imberti | Cork, Stem bark | n-Hexane, Sequential n-hexane/ethyl acetate |
| Fagaceae | Quercus cerris | Cork | Methanol, Ethanol, Dichloromethane, Petroleum ether |
| Salicaceae | Salix tetrasperma, Populus davidiana | Cork, Leaves | 80% Aqueous methanol, Liquid WPM medium |
| Combretaceae | Terminalia avicennioides, Combretum duarteanum | Cork, Leaves | Petroleum ether, Ethyl acetate, Chloroform, Methanol, Ethanol |
| Asteraceae | Various species | Whole plant | Multiple solvents |
| Myrtaceae | Syzygium cumini L. | Cork | 70% Methanol |
| Lichen | Alectoria ochroleuca | Whole organism | Acetone |
| Moss | Rhodobryum roseum | Whole plant | Not specified |
In addition to higher plants, this compound has been identified in lower plants including mosses [1] [3] [5], lichens [1] [3] [2], and algae [1] [3]. The compound has also been reported in certain fungal species such as Ganoderma applanatum and Armillaria mellea [2]. The tissue-specific distribution of this compound varies significantly among species, with some plants accumulating the compound predominantly in cork tissues (e.g., Quercus cerris), while others show higher concentrations in leaves (e.g., Maytenus species) or floral tissues [3]. This distribution pattern reflects the potential ecological roles of this compound in plant defense mechanisms, which may include anti-insect properties and phytotoxic effects that inhibit germination of competing plant species [1] [3].
The distribution of this compound across plant tissues follows distinct patterns that provide insights into its ecological functions and biosynthetic regulation. In cork tissues, this compound often accumulates alongside related triterpenoids such as cerin and betulin, contributing to the protective barrier functions of these specialized tissues [5]. Quantitative analyses reveal substantial variation in this compound content among species and tissues, with certain plant families exhibiting particularly high production. For instance, species within the Clusiaceae family demonstrate significant this compound accumulation in both cork and leaf tissues [3]. The compound's presence in lower plants like mosses and lichens suggests an evolutionarily conserved biosynthetic pathway that predates the emergence of higher plants [1] [3].
The ecological significance of this compound extends beyond structural components to include potential roles in plant defense and communication. Research indicates that this compound possesses anti-insect properties, particularly against Spodoptera litura and Helicoverpa armigera, suggesting its involvement in chemical defense against herbivory [1] [3]. Additionally, this compound exhibits phytotoxic activity, inhibiting both root and shoot germination in wheat, rice, and pea seeds, which may contribute to allelopathic interactions in plant communities [1] [3]. The compound also demonstrates the ability to alter soil microbial ecology, further highlighting its potential role in plant-environment interactions [1] [3]. These diverse ecological functions position this compound as an important secondary metabolite with implications for plant survival, competition, and ecosystem dynamics.
The extraction of this compound from plant materials has evolved from traditional solvent soaking to advanced techniques that improve efficiency, yield, and environmental sustainability. Initial extraction methods typically involved soaking plant materials in various organic solvents, with chloroform, ethanol, methanol, and hexane being the most commonly employed [1] [3] [6]. The following table summarizes the performance characteristics of various this compound extraction methods:
Table 2: Extraction Methods for this compound: Principles, Advantages, and Limitations
| Extraction Method | Principles | Advantages | Limitations | Reported Yields |
|---|---|---|---|---|
| Soxhlet Extraction | Continuous reflux with organic solvents | High efficiency, established protocol | Long extraction time, high solvent consumption | Variable, depending on plant material |
| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ with ethanol modifier | Environmentally friendly, high selectivity, tunable solubility | High equipment cost, optimization complexity | Up to 6.10 mg/g with ethanol-modified CO₂ [7] |
| Ultrasound-Assisted Extraction | Cavitation disrupts plant cell walls | Reduced extraction time, moderate equipment cost | Potential compound degradation with prolonged exposure | Higher than conventional methods |
| Microwave-Assisted Extraction | Dielectric heating accelerates extraction | Rapid, energy-efficient, reduced solvent usage | Non-uniform heating, scale-up challenges | Improved compared to traditional methods |
| Ionic Liquid Extraction | Uses room-temperature ionic liquids as solvents | High solubility, tunable properties, reusable solvents | Higher cost, potential environmental concerns | Promising for selective extraction |
| Acid Hydrolysis | Acid treatment releases bound compounds | Effective for conjugated forms, pre-concentration | Harsh conditions may degrade compounds, requires neutralization | Dependent on initial conjugate content |
Supercritical fluid extraction (SFE), particularly using CO₂ modified with ethanol, has demonstrated superior performance in this compound extraction, yielding up to 6.10 mg/g from appropriate plant matrices [7]. This method leverages the tunable solvation power of supercritical fluids, allowing for selective extraction under moderate temperature conditions that preserve compound integrity [1] [3]. Similarly, ultrasound and microwave-assisted techniques utilize mechanical cavitation and dielectric heating, respectively, to enhance mass transfer rates and reduce extraction times while maintaining this compound stability [1] [3]. The emerging application of ionic liquids as extraction solvents offers additional opportunities for selective this compound recovery through customizable solvent properties that can be tailored to specific plant matrices [1] [3].
Following extraction, this compound requires purification to separate it from co-extracted compounds and obtain material suitable for research or pharmaceutical applications. Crystallization represents the most common purification approach, typically employing solvents such as chloroform, ethanol, or their mixtures to obtain this compound as white needle crystals [6]. Additional purification techniques include column chromatography using silica gel with gradient elution systems (e.g., hexane-ethyl acetate mixtures) and thin-layer chromatography for analytical-scale separations [2] [6]. The purification process may incorporate activated charcoal treatment to remove colored impurities, followed by filtration and repeated crystallization to achieve high purity [6].
For quantification, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) represent the primary analytical techniques employed to determine this compound content in plant materials and extracts [1] [3] [2]. These methods provide both quantitative data through comparison with authentic standards and structural confirmation through mass fragmentation patterns. High-performance liquid chromatography (HPLC) with various detection systems (e.g., UV, evaporative light scattering) offers complementary approaches for this compound quantification, particularly useful for thermally labile derivatives [2]. The structural characterization of this compound extensively utilizes nuclear magnetic resonance (NMR) spectroscopy, with comprehensive (^1)H and (^{13})C NMR assignments available for definitive identification [2]. Fourier-transform infrared spectroscopy (FTIR) provides additional functional group information, with characteristic absorption bands at 2927 cm⁻¹ (CH stretching), 1707 cm⁻¹ (C=O stretching), and 1380 cm⁻¹ (gem-dimethyl group) [2].
This compound demonstrates significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a major pathogen responsible for skin, soft tissue, and systemic infections [8]. In vitro studies reveal a minimum inhibitory concentration (MIC) of 13.3 ± 2.7 μg/mL against MRSA, comparable to the efficacy of vancomycin (MIC 2 ± 0 μg/mL), with a wide zone of inhibition (17.3 ± 1.2 mm) in disc diffusion assays [8]. Beyond direct bactericidal effects, this compound exhibits anti-virulence activity by downregulating key virulence genes, including seb (responsible for staphylococcal enterotoxin production) and icaD (involved in biofilm formation), to 0.4 and 0.71-fold of untreated controls, respectively [8]. In MRSA-infected wound models in mice, topical application of 40 ppm this compound significantly accelerated wound healing, reducing wound size and bacterial counts while promoting tissue regeneration through enhanced expression of vascular endothelial growth factor (VEGF) and α-smooth muscle actin (α-SMA) [8].
The anti-inflammatory properties of this compound involve multimodal mechanisms, including inhibition of pro-inflammatory cytokine production and modulation of key signaling pathways [8] [1] [9]. In lipopolysaccharide (LPS)-activated human monocytic (THP-1) cells, this compound and related triterpenoids demonstrated significant dose-dependent repression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) [8] [9]. The compound achieves these effects through downregulation of TNF-α and prostaglandin synthase-2 (PGS-2) gene expression, effectively reducing the inflammatory response in a dose-dependent manner [8]. Additionally, this compound has been shown to reduce the mRNA expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokine genes (TNF-α and IL-6) in keratinocytes, further supporting its anti-inflammatory potential [8]. The following diagram illustrates this compound's multifaceted mechanisms of action against MRSA and in wound healing:
Diagram 1: Multimodal mechanisms of this compound against MRSA and in wound healing
This compound demonstrates promising anticancer potential against various cancer cell lines through multiple mechanisms, with apoptosis induction representing a primary mode of action. In oral cancer (KB) cells, this compound exhibited dose- and time-dependent cytotoxicity, with network analysis and molecular docking revealing strong binding affinities to key apoptotic regulators, particularly Bax (-8.3 kcal/mol) and Bcl-2 (-8.0 kcal/mol) [10]. Gene expression analysis confirmed this compound-mediated upregulation of pro-apoptotic factors (Bax, Caspase-3, and TP53) with concurrent downregulation of anti-apoptotic Bcl-2, demonstrating activation of the intrinsic apoptotic pathway [10]. Against MCF-7 breast cancer cells, this compound displayed potent activity (IC₅₀ 0.51 μg/mL) through modulation of early expression of Cdkn2a and pRb1, neutralization of mdm2-p53 amalgamation, and functional stabilization of p53 [7]. Similar effects were observed in prostate cancer cells, where this compound acted as a novel inhibitor of CYP17A1, a key enzyme in androgen biosynthesis [7].
The antioxidant and hepatoprotective properties of this compound contribute to its chemopreventive potential and overall therapeutic profile. This compound has demonstrated significant antioxidant activity in various assay systems, effectively scavenging free radicals and reducing oxidative stress [1] [3] [2]. In hepatoprotective models, this compound ameliorated ethanol-induced gastric ulcers in rats through cytoprotective and antioxidant mechanisms, including enhancement of mucosal defense factors [2]. Additional investigations reveal this compound's potential in modulating glucose metabolism, with studies in STZ-induced diabetic rats showing enhanced protein expressions related to insulin signaling pathways and increased glucose absorption in adipocytes by 1.8-fold compared to insulin-treated cells [7]. These multifaceted pharmacological activities position this compound as a promising scaffold for developing therapeutics targeting various chronic conditions, including cancer, metabolic disorders, and inflammatory diseases.
The disc diffusion method provides a standardized approach for evaluating this compound's antibacterial activity [8]. Briefly, prepare Mueller-Hinton agar plates and inoculate with standardized bacterial suspensions (e.g., MRSA ATCC 43300) equivalent to 0.5 McFarland standard. Apply filter paper discs (6 mm diameter) impregnated with this compound solutions (e.g., 40 ppm in DMSO) to the inoculated agar surfaces, with vancomycin and DMSO-soaked discs serving as positive and negative controls, respectively. After incubation at 37°C for 18-24 hours, measure the diameter of inhibition zones in millimeters, including the disc diameter [8]. For minimum inhibitory concentration (MIC) determination, employ broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines, using serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth, with bacterial inoculum standardized to 5 × 10⁵ CFU/mL. The MIC represents the lowest concentration that completely inhibits visible growth after 18-24 hours incubation at 37°C [8].
Evaluate this compound's pro-apoptotic activity using a combination of morphological analysis, Annexin V-FITC/propidium iodide flow cytometry, and gene expression analysis [10]. Culture cancer cells (e.g., KB oral cancer cells) in appropriate media and treat with varying concentrations of this compound for 24-72 hours. For Annexin V-FITC staining, harvest approximately 1 × 10⁵ cells, wash with cold PBS, and resuspend in binding buffer containing Annexin V-FITC and propidium iodide. After incubation in the dark for 15 minutes, analyze samples using flow cytometry to distinguish viable, early apoptotic, late apoptotic, and necrotic cell populations [10]. For gene expression analysis, extract total RNA from treated cells and perform quantitative real-time PCR to evaluate expression levels of apoptosis-related genes (Bax, Bcl-2, Caspase-3, TP53) using appropriate primers and normalization to housekeeping genes [10]. Complement these assays with molecular docking studies to predict interactions between this compound and key apoptotic proteins using software such as AutoDock Vina, with validation through additional biochemical assays [10].
The biosynthesis of this compound in plants occurs through the mevalonate pathway, which begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [1]. This rate-limiting step is catalyzed by HMG-CoA reductase, producing mevalonate that undergoes phosphorylation and decarboxylation to yield isopentenyl pyrophosphate (IPP) [1]. IPP isomerase converts IPP to dimethylallyl pyrophosphate (DMAPP), which then undergoes sequential condensation to generate geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) [1]. The key biosynthetic step involves the tail-to-tail condensation of two FPP molecules by squalene synthase to form squalene, which is subsequently oxidized to 2,3-oxidosqualene by squalene epoxidase [1]. The cyclization of 2,3-oxidosqualene represents the most complex stage in this compound biosynthesis, catalyzed by oxidosqualene cyclases (OSCs) that direct the formation of the characteristic pentacyclic friedelane skeleton through a series of carbocationic rearrangements [1]. The following diagram illustrates the complete biosynthetic pathway of this compound:
Diagram 2: Biosynthetic pathway of this compound from acetyl-CoA
The low natural abundance of this compound in plant sources and the complexity of chemical synthesis have motivated the development of heterologous production platforms using engineered microorganisms [4]. Recent advances in synthetic biology and metabolic engineering have enabled the de novo biosynthesis of this compound in Saccharomyces cerevisiae [4]. In a landmark study, researchers constructed a this compound biosynthetic pathway in yeast by expressing the this compound synthase gene TwOSC1 while simultaneously enhancing the activity of key mevalonate pathway enzymes, alleviating promoter inhibition, and reducing metabolic flux through competing pathways [4]. The initial engineered Z16 strain achieved this compound production of 270 mg/L in YPD medium, representing a significant milestone in microbial production of this triterpenoid [4].
Further optimization through medium engineering and lipid droplet engineering enhanced cell density and mitigated product cytotoxicity, resulting in the Z28 strain reaching a record this compound titer of 1500 mg/L in 250 mL shake-flask fermentation [4]. This achievement represents a 30-fold improvement compared to the initial engineered strain and establishes a scalable platform for this compound production that bypasses traditional plant extraction [4]. Additionally, this microbial production system provides an important precursor for the biosynthesis of high-value compounds such as celastrol, a potent anticancer agent [4]. The integration of CRISPR/Cas9 technology and gene overexpression plasmids in engineered yeast strains represents a groundbreaking approach for sustainable this compound production, with potential applications in pharmaceutical development and industrial biotechnology [1] [4] [3].
Despite promising pharmacological activities, this compound research faces several significant challenges that impede its translational development. The low aqueous solubility of this compound (cLogP 7.59) represents a major limitation for bioavailability and pharmaceutical formulation, requiring advanced delivery systems to overcome this barrier [5]. Additionally, the low natural abundance in plant sources creates supply chain challenges for comprehensive preclinical and clinical studies, despite advances in heterologous production [1] [4]. The complex chemical synthesis of this compound involves multiple steps with low overall yields, making synthetic approaches economically unviable for large-scale production [1] [4]. Furthermore, while this compound demonstrates favorable safety profiles in acute toxicity studies (effective nontoxic doses up to 80 mg/kg body weight in mice), comprehensive long-term toxicological assessments and detailed pharmacokinetic studies are lacking [8] [2]. The regulatory landscape for natural product-based therapeutics also presents hurdles for clinical translation, requiring standardized extraction protocols, quality control measures, and well-defined characterization of active compounds [1].
Several promising research directions could address current limitations and advance this compound toward clinical application. Structure-activity relationship (SAR) studies exploring this compound derivatives and analogs could identify compounds with improved pharmacological properties and enhanced bioavailability [2]. The development of novel formulation strategies, including nanoencapsulation, lipid-based delivery systems, and prodrug approaches, could significantly enhance this compound's aqueous solubility and therapeutic efficacy [2] [5]. Further optimization of heterologous production platforms using engineered yeast or other microbial hosts could establish sustainable, scalable production systems to ensure adequate supply for research and clinical applications [4]. Comprehensive in vivo pharmacokinetic and pharmacodynamic studies are essential to understand this compound's absorption, distribution, metabolism, and excretion profiles, informing appropriate dosing regimens for therapeutic applications [2]. Additionally, investigation of combination therapies pairing this compound with existing antimicrobial or anticancer agents could reveal synergistic effects and enhance therapeutic outcomes while potentially reducing resistance development [8] [10]. Finally, exploration of this compound's effects on emerging therapeutic targets, including neuroinflammatory pathways and metabolic syndromes, could expand its potential applications beyond currently recognized activities [1] [2].
For researchers aiming to reproduce or validate NMR data for friedelin and its derivatives, adherence to a standardized experimental protocol is crucial.
The interpretation of NMR data for this compound extends beyond simple chemical shift assignment to confirm the complex stereochemistry of its pentacyclic system.
Logical flow for the structural interpretation of this compound using NMR data.
This compound often co-occurs with structurally related metabolites. The table below outlines characteristic NMR changes that help identify common derivatives, which is crucial for natural product chemists.
| Derivative Name | Key Structural Modification | Characteristic NMR Changes vs. This compound |
|---|---|---|
| 3β-Friedelinol | C-3 ketone reduced to a 3β-alcohol | ¹³C NMR: C-3 shift from ~213 ppm to ~73-76 ppm [3]. |
| 16α-Hydroxythis compound | Addition of a 16α-OH group | ¹H NMR: New double doublet at δH ~4.25 (H-16) [3]. ¹³C NMR: C-16 shift to δC ~75.7 ppm [3]. | | 19α-Hydroxythis compound | Addition of a 19α-OH group | ¹³C NMR: Corresponding carbon signal shifts downfield [4]. |
This compound serves as a versatile scaffold in natural product chemistry and drug discovery. Mastering its NMR profile provides a solid foundation for identifying this triterpenoid and its many biologically active derivatives.
The following tables consolidate the fundamental characterization data for Friedelin.
Table 1: Core Physicochemical Properties and Spectral Peaks of this compound [1]
| Property | Value / Description |
|---|---|
| Systematic Name | Friedelan-3-one |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.7 g/mol (for C₃₀H₅₀O) |
| CAS Registry Number | 559-74-0 |
| Melting Point | 262–263 °C |
| Specific Optical Rotation | [α]D25 +2.0° (c=1.0 in Methanol) |
| Solubility | Freely soluble in chloroform; sparingly soluble in ethanol; insoluble in water. |
| pKa | ~ -7.4 (extremely weak base) |
| IR (Nujol) Key Bands | 2927 cm⁻¹ (C-H stretch), 1707 cm⁻¹ (C=O stretch), 1380 cm⁻¹ (gem-dimethyl group) |
| ¹³C NMR (CDCl₃) | Confirms 30 carbon signals: 8 methyl, 11 methylene, 5 methine, and 6 quaternary carbons. |
Table 2: Mass Spectrometry and Reduction Products of this compound [1]
| Analysis Type | Key Findings |
|---|---|
| EI-MS Fragmentation Pattern | m/z: 426 [M]⁺, 411, 341, 273, 245, 231, 215, 189. |
| HPLC-ESI-MS Ions | Positive mode: m/z 427.39344 [M+H]⁺, 449.37538 [M+Na]⁺. Negative mode: m/z 425.37889 [M-H]⁻. | | Reduction with NaBH₄ | Produces 3β-Friedelinol (Epi-friedelinol) as the primary product due to stereospecific hydride attack from the less hindered α-face. | | Reduction with Na Metal | Produces the more thermodynamically stable equatorial alcohol, 3α-Friedelinol (Friedelinol). |
For researchers looking to replicate or adapt these methods, here are the detailed experimental protocols.
1. Isolation from Plant Material [2]
2. Quantum Chemical Computational Analysis [2]
This compound is a widely distributed pentacyclic triterpenoid. The table below lists some documented plant sources and the parts used for its extraction [3].
Table 3: Documented Plant Sources and Parts Used for this compound Extraction [3]
| Plant Source | Family | Plant Part Used for Isolation |
|---|---|---|
| Azima tetracantha Lam. | Salvadoraceae | Leaves |
| Garcinia imberti | Clusiaceae | Leaves |
| Maytenus ilicifolia | Celastraceae | Leaves |
| Quercus cerris | Fagaceae | Cork and/or stem barks |
| Salix tetrasperma | Salicaceae | Cork and/or stem barks |
| Calophyllum pinetorum | Clusiaceae | Cork and/or stem barks |
| Polygonum bistorta | Polygonaceae | Rhizomes |
| Rhodobryum roseum (moss) | Bryaceae | Whole plant |
The diagram below outlines the logical workflow for the isolation and spectroscopic characterization of this compound, integrating the protocols described above.
This workflow integrates experimental and computational approaches for comprehensive this compound characterization [2].
Recent studies highlight this compound's significant pharmacological potential. A combined spectroscopic and quantum chemical study confirms its stable structure and identifies it as a potent electrophile, capable of interacting with biological macromolecules [2]. Molecular docking analyses further suggest strong binding affinities with proteins of tuberculosis, positioning this compound as a promising lead compound for multi-targeting pharmaceuticals [2] [1].
Friedelin is a pentacyclic triterpenoid found in a diverse range of higher plants, as well as in some mosses, lichens, and fungi [1]. The table below catalogs significant plant sources, organized by the plant part used for extraction [1].
| Plant Family | Example Plant Species | Plant Part Used | Common Extraction Solvents |
|---|---|---|---|
| Celastraceae | Maytenus ilicifolia, Maytenus aquifolium, Monteverdia aquifolia [1] | Leaves [1] | Hexane:Ethyl Acetate, Ethanol [1] |
| Clusiaceae | Calophyllum pinetorum, Garcinia prainiana, Mammea siamensis [1] | Cork, Stem Bark, Flower [1] | n-Hexane, Ethyl Acetate, Chloroform:Methanol [1] |
| Euphorbiaceae | Drypetes tessmanniana, Putranjiva roxburghii, Euphorbia tirucalli L. [1] | Stem Bark, Whole Plant [1] | Methanol, Chloroform, Hexane [1] |
| Salicaceae | Salix tetrasperma, Populus davidiana [1] | Cork, Leaves [1] | Methanol, Liquid Medium [1] |
| Combretaceae | Terminalia avicennioides, Combretum duarteanum [1] | Stem Bark, Leaves [1] | Petroleum Ether, Ethyl Acetate, Ethanol [1] |
| Fabaceae | Pterocarpus erinaceus [1] | Stem Bark [1] | Dichloromethane:Methanol [1] |
| Myrtaceae | Syzygium cumini L. [1] | Stem Bark [1] | Methanol [1] |
| Cannabaceae | Cannabis sativa [2] | Roots [3] [2] | Ethanol, n-Hexane [1] |
| Lichen / Fungi | Alectoria ochroleuca, Ganoderma applanatum [1] [4] | Whole Organism [1] | Acetone [1] |
Cork tissues and leaves are particularly rich sources [1]. The selection of extraction solvent is critical for yield and subsequent application.
Initial extraction often uses organic solvents, with modern methods improving efficiency and reducing environmental impact [1].
| Method | Principle | Applications & Notes |
|---|---|---|
| Soxhlet Extraction | Continuous extraction using organic solvents. | Traditional method; uses solvents like hexane, chloroform [1]. |
| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ as a solvent. | High efficiency, low environmental impact; selective for sterols [1] [5]. |
| Ultrasound-Assisted Extraction | Uses ultrasonic waves to disrupt plant cells. | Enhanced efficiency, reduced extraction time and temperature [1]. |
| Microwave-Assisted Extraction | Uses microwave energy to heat solvents and samples. | Rapid, efficient, and scalable [1]. |
For analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is routinely used to identify and quantify this compound. The mass spectrum of this compound typically shows a molecular ion peak at m/z 426 [M]+, with characteristic fragments at m/z 411, 341, 273, and 231 [4]. HPLC-ESI-MS can also be used, showing ions at m/z 427.39344 [M+H]+ and 449.37538 [M+Na]+ in positive mode [4].
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure. Key ¹³C-NMR signals include a carbonyl carbon at δ ~213 ppm (C-3) and a methyl group with a gamma protection effect at δ ~6.8 ppm (C-23) [6].
This compound exhibits a wide range of pharmacological effects, making it a promising candidate for drug development.
The following diagram illustrates the key signaling pathway through which this compound exerts its anti-inflammatory and autophagy-inducing effects, as identified in the ulcerative colitis study [7]:
This compound's mechanism involves AMPK activation, mTOR inhibition, autophagy induction, and cytokine regulation.
This compound is synthesized via the mevalonate pathway in plants [2] [4]. The key step is the cyclization of 2,3-oxidosqualene, catalyzed by a specific enzyme, This compound synthase (an oxidosqualene cyclase, OSC) [6]. This process involves the formation of a carbocation followed by a series of complex methyl and hydride shifts, making this compound one of the most rearranged pentacyclic triterpenes [2] [6].
Research has successfully cloned the this compound synthase gene from plants like Maytenus ilicifolia [6]. A specific leucine residue at position 482 (Leu482) in the enzyme's active site is critical for producing this compound; substituting this residue results in the production of different triterpenes [6].
This genetic understanding has enabled heterologous production in engineered yeast (Saccharomyces cerevisiae) [6]. Advanced metabolic engineering approaches, including CRISPR/Cas9 technology and gene overexpression plasmids, are being developed to produce this compound more efficiently and sustainably [1] [2].
For researchers aiming to validate or explore this compound's activities, here are summaries of key methodological approaches:
The table below summarizes the key physicochemical data for friedelin, which is essential for its identification and characterization in research settings.
| Property | Value / Description | Context / Conditions |
|---|---|---|
| CAS Registry Number | 559-74-0 | [1] |
| Molecular Formula | C₃₀H₅₀O | [1] [2] |
| Molecular Weight | 426.72 g/mol | [1] [2] |
| Melting Point | 262-265 °C | Commonly cited range (lit.) [1] [3] [4]. |
| 263 °C | Another reported value [2]. | |
| Optical Rotation | [α]D = -27.8° | Concentration: 0.8 in CHCl₃ [1]. |
| Boiling Point | 477.2 ± 13.0 °C | Predicted value [1] [3] |
| Density | 0.963 ± 0.06 g/cm³ | Predicted value [1] [3] |
| Solubility | Soluble in Chloroform, Slightly soluble in Methanol and Ethanol, Insoluble in water | [1] [4] |
| Form | White to Off-White crystalline solid | [1] [3] |
This compound can be obtained through both traditional plant extraction and modern biotechnological synthesis.
Traditional extraction yields are low, so metabolic engineering in Saccharomyces cerevisiae offers a sustainable alternative [7] [5] [6].
The biosynthetic pathway of this compound in yeast combines the native mevalonate pathway with the introduced this compound synthase, and its efficiency is boosted by lipid droplet engineering.
Overview of the key steps for de novo this compound production in engineered yeast.
This compound exhibits a broad spectrum of pharmacological activities, making it a promising lead compound for drug development.
In Vivo Anti-MRSA Wound Healing Model [8]
In Vitro Antimicrobial Assay [8]
This compound is a versatile pentacyclic triterpenoid with a well-characterized melting point of 262-265 °C and promising multi-target pharmacological profile. While traditional plant extraction remains common, the recent development of high-yield, engineered microbial cell factories represents a transformative advancement for securing a sustainable and scalable supply [7]. This, combined with its demonstrated efficacy in complex disease models like MRSA wound infection [8], solidifies its potential as a valuable candidate for further pre-clinical and clinical development in anti-infective, anti-inflammatory, and neuroprotective therapies.
Friedelin (C₃₀H₅₀O) is characterized by several key physicochemical properties that directly influence its solubility and behavior in biological systems [1].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₃₀H₅₀O [1] |
| Molecular Weight | 426.7 g/mol [1] |
| pKa | -7.4 (basic compound) [1] |
| Calculated Log P (cLogP) | 7.59 (indicates high lipophilicity) [2] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų [1] |
| Hydrogen Bond Acceptors | 1 [1] |
| Solubility (General) | Highly soluble in chloroform; sparingly soluble in ethanol; insoluble in water [1]. |
The high lipophilicity of this compound dictates the choice of organic solvents for its extraction and purification. The table below summarizes common solvents and methods used [3] [4] [1].
| Aspect | Details |
|---|---|
| Suitable Solvents | Chloroform, dichloromethane, n-hexane, ethyl acetate, ethanol, methanol [3] [4]. |
| Modern Extraction Methods | Ultrasound-assisted, microwave-assisted, supercritical fluid (e.g., CO₂), ionic liquid, and acid hydrolysis extraction [3] [1]. |
| Sample Purification Protocol | (Re)crystallization from solvents like n-hexane or n-hexane:ethyl acetate mixtures, often with added activated charcoal to remove impurities [4]. |
A general workflow for obtaining this compound from a natural source like cork is illustrated below.
Experimental workflow for this compound extraction and purification.
This compound's poor aqueous solubility is a major challenge for its drug development. However, its low cytotoxicity to normal cells makes it a promising candidate if solubility can be improved [3] [1].
The biosynthesis of this compound in plants involves a complex cascade, which modern biotechnology aims to replicate.
Simplified biosynthetic pathway of this compound from acetyl CoA.
The table below summarizes the key infrared absorption bands for friedelin as reported in experimental data [1]:
| Band Position (cm⁻¹) | Relative Intensity | Assignment / Functional Group |
|---|---|---|
| ~2927 | Medium | C-H Stretching |
| ~1707 | Strong | C=O Stretching (Cyclic Ketone) |
| ~1380 | Variable | gem-Dimethyl Group |
The strong absorption band at 1707 cm⁻¹ is the most characteristic feature, confirming the presence of the carbonyl group (C=O) of the cyclic ketone at the C-3 position on the pentacyclic friedelane skeleton [1].
For comprehensive identification, the IR data should be interpreted alongside other key physicochemical properties [1]:
This compound is a pentacyclic triterpenoid of significant interest in natural product drug discovery. It has been isolated from various plant families, including Celastraceae and Euphorbiaceae, and exhibits a range of reported pharmacological activities such as anti-inflammatory, antimicrobial, cytotoxic, and antioxidant effects [2] [1] [3].
The following diagram outlines a general experimental workflow for the isolation, spectral characterization, and pharmacological assessment of this compound, illustrating how IR spectroscopy fits into the broader context:
Sample Preparation for IR:
Corroborative Techniques for Structural Confirmation:
Pharmacological Assay Considerations:
The data presented provides a foundational technical guide for working with this compound. For complete spectral interpretations, consulting full spectral libraries and primary literature for ¹H and ¹³C NMR assignments is highly recommended.
Friedelin (friedelan-3-one), a pentacyclic triterpenoid, is of significant pharmaceutical interest due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties [1]. Its unique, highly rearranged ketonic structure makes it a challenging and interesting subject for mass spectrometric analysis [2]. This guide details the technical protocols for its detection and quantification.
This compound exhibits distinct behavior under various mass spectrometry ionization techniques due to its low polarity and ketonic functional group.
Table 1: Key MS/MS Transitions and Parameters for this compound (SFC-APCI-MS/MS) [3]
| Parameter | Value | Description |
|---|---|---|
| Monoisotopic Mass | 426.4 Da [3] | |
| Precursor Ion ([M+H]⁺) | m/z 427 [3] | Protonated molecular ion. |
| Characteristic Product Ion | m/z 95 [3] | Most intense fragment used for MRM. |
| Declustering Potential | 41 V [3] | Voltage for declustering in APCI. |
| Collision Energy | 45 eV [3] | Energy applied for fragmentation. |
Ionization Techniques:
The following diagram illustrates the typical workflow for a targeted mass spectrometry analysis of this compound:
Workflow for targeted LC-/SFC-MS/MS analysis of this compound
Effective separation is crucial for accurate quantification, especially in complex plant extracts.
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) SFC-MS/MS is a modern, green analytical technique ideal for rapid and highly sensitive determination of this compound [3].
Table 2: Optimal SFC-MS/MS Conditions for this compound Analysis [3]
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Stationary Phase | HSS C18 SB | Provides decisive polar interactions. |
| Mobile Phase | CO₂: Isopropanol (92:8, v/v) | Isocratic elution. |
| Analysis Time | < 7 minutes | For a panel of 10 triterpenoids. |
| Back Pressure | 150 bar | |
| Temperature | 25 °C | |
| Ionization | APCI, Positive Mode | Ion source temp: 350 °C. |
| LOQ | As low as 2.3 μg·L⁻¹ | Demonstrates high sensitivity. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) While SFC is advantageous, HPLC-MS/MS remains a widely used method.
Protocol 1: Sample Preparation from Plant Material
Protocol 2: SFC-APCI-MS/MS Analysis for Quantification
The relationship between sample preparation, instrumental analysis, and data processing can be summarized as follows:
Experimental flow from sample to result in this compound analysis
While MS is highly sensitive, definitive structural elucidation, especially for novel derivatives, requires complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for confirming the planar structure and stereochemistry of this compound and its derivatives [4] [2].
Integrated Platforms for Metabolomics For untargeted discovery of this compound and related metabolites, platforms like Workflow4Metabolomics (W4M) provide end-to-end solutions. W4M offers user-friendly access to tools for processing LC-MS, GC-MS, and NMR data, including preprocessing, statistical analysis (PCA, PLS-DA), and metabolite annotation [5].
| Method | Key Features/Process | Yield & Purity Data | Key Sources Used | References |
|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | SC-CO₂, sometimes with ethanol cosolvent; tunable temperature/pressure. | Yields: ~4.0 wt% (cork); Friedelin purity: 30-41% in extract. | Quercus cerris cork | [1] |
| Alkaline Hydrolysis & Solvent Extraction | Multi-step: 1) Wash with alkaline alcohol; 2) Extract with apolar solvent (e.g., CH₂Cl₂); 3) Purify by recrystallization. | Overall yield: up to 2.9%; Purity: up to 96%. | Cork, black condensate (industry by-product) | [2] |
| Conventional Solvent Extraction (Soxhlet) | Uses organic solvents like dichloromethane (DCM), hexane, or methanol in a Soxhlet apparatus. | Yield: ~4.0 wt% (cork); this compound purity: ~26% in DCM extract. | Quercus cerris cork, various plant tissues | [3] [1] |
| Modern Green Techniques | Ultrasound, microwave, ionic liquid, and acid hydrolysis; reduce environmental impact. | Not specified in search results, but noted for reduced environmental impact. | Various plant species | [3] |
| Biotechnological Production | CRISPR/Cas9 and gene overexpression in genetically engineered yeast; independent of plant sources. | Not specified in search results. | Engineered yeast | [3] |
This method uses supercritical CO₂, an environmentally friendly solvent, for a selective extraction [1].
This industrial-scale protocol is designed for a this compound-rich by-product of cork processing called "black condensate" [2].
Accurate quantification of this compound in extracts is crucial for quality control.
The following diagram illustrates the logical workflow for selecting an appropriate extraction method, from raw material to analysis.
This compound is a pentacyclic triterpenoid compound first isolated from bark in 1807 and classified as "cork alcohol." This secondary plant metabolite possesses diverse pharmacological activities including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties. The compound serves as a fundamental chemical structure for over 400 naturally occurring friedelane triterpenoids, which are abundantly found in cork tissues and leaf materials of diverse plant genera such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae. This compound has recently gained significant research attention due to its neuroprotective effects in animal models, demonstrating an ability to attenuate neuronal dysfunction and memory impairment by inhibiting the JNK/NF-κB signaling pathway in scopolamine-induced neurodegeneration. [1] [2] [3]
The growing pharmaceutical interest in this compound has created an urgent need for reliable, cost-effective analytical methods for its quantification in plant materials and herbal preparations. While high-performance liquid chromatography (HPLC) methods exist for this compound analysis, thin-layer chromatography (TLC) coupled with densitometry offers a compelling alternative with advantages of simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. These characteristics make TLC-densitometry particularly valuable for routine quality control applications in pharmaceutical and research settings where resource constraints may limit access to more sophisticated instrumentation. This publication provides detailed application notes and protocols for the quantification of this compound using TLC-densitometry, encompassing extraction methodologies, chromatographic separation, validation parameters, and applications in natural product research. [1] [4]
TLC-densitometry combines the separation power of thin-layer chromatography with quantitative measurement through densitometric scanning. This technique involves the application of samples as discrete bands on a stationary phase (typically silica gel), followed by chromatographic development using an optimized mobile phase. The separated components are then quantified in situ using a densitometer that measures the absorbance or fluorescence of the chromatographic zones at specific wavelengths. The fundamental advantage of this technique lies in its ability to analyze multiple samples simultaneously under identical conditions, significantly reducing analysis time and cost per sample compared to column chromatographic methods. Furthermore, the open chromatographic system allows for flexible detection strategies and simple post-chromatographic derivatization for enhanced sensitivity or specificity when required. [5] [6] [4]
The quantitative aspect of TLC-densitometry relies on the relationship between the amount of analyte applied and the optical density of the corresponding chromatographic band. Modern TLC scanners utilize sophisticated software to convert the measured light absorption into digital data, generating calibration curves and calculating analyte concentrations in unknown samples. The method has been successfully applied to various natural products, pharmaceuticals, and bioactive compounds, demonstrating comparable validation performance to more expensive instrumental techniques. When properly validated, TLC-densitometry can achieve excellent precision (RSD typically <5%), accuracy (recovery rates of 95-105%), and detection limits in the nanogram range, making it entirely suitable for the quantification of this compound in complex plant matrices. [6] [7] [4]
This compound (C₃₀H₅₀O) is a pentacyclic triterpenoid with a molecular weight of 426.7 g/mol. It is classified chemically as friedelan-3-one, representing the 3-keto-derivative of the hydrocarbon friedelane. The compound typically forms white needle crystals with a characteristic melting point of 262-263°C. This compound exhibits a positive specific optical rotation [α]²⁵D of +2.0° (c. 1.0, MeOH) and displays limited solubility in most solvents, being freely soluble in chloroform, sparingly soluble in ethanol, and practically insoluble in water. As an extremely weak basic compound (pKa ≈ -7.4), this compound does not undergo significant ionization in aqueous solutions, which influences its extraction and chromatographic behavior. [2]
Table 1: Physicochemical Properties of this compound
| Property | Description | Analytical Significance |
|---|---|---|
| Molecular Formula | C₃₀H₅₀O | Determines mass spectrometry fragmentation pattern |
| Molecular Weight | 426.7 g/mol | Important for mass spectrometric detection |
| Melting Point | 262-263°C | Serves as purity indicator |
| Specific Optical Rotation | [α]²⁵D +2.0° (c. 1.0, MeOH) | Useful for identity confirmation |
| Solubility | Freely soluble in chloroform, sparingly soluble in ethanol, insoluble in water | Guides extraction and sample preparation |
| pKa | -7.4 (very weak base) | Indicates no significant ionization in solution |
| UV Absorption | Maximum at ~207 nm | Determines optimal detection wavelength |
Spectroscopically, this compound displays characteristic IR absorption bands at 2927 cm⁻¹ (C-H stretching), 1707 cm⁻¹ (C=O stretching), and 1380 cm⁻¹ (gem-dimethyl group). Mass spectrometric analysis by electron impact ionization shows a molecular ion at m/z 426 [M]⁺ with characteristic fragment ions at m/z 411, 341, 273, 245, 231, 215, and 189. In HPLC-ESI-MS, this compound exhibits a protonated molecule at m/z 427.39344 [M + H]⁺, a sodiated molecule at m/z 449.37538 [M + Na]⁺ in positive mode, and a deprotonated molecule at m/z 425.37889 [M - H]⁻ in negative mode. These spectral characteristics provide valuable data for identity confirmation and method development. [2]
This compound has been successfully isolated from a diverse range of plant sources, with particularly high concentrations found in cork and stem bark tissues. Based on comprehensive phytochemical screening, the richest sources include Quercus cerris (Fagaceae), Salix tetrasperma (Salicaceae), Calophyllum pinetorum (Clusiaceae), Maytenus ilicifolia (Celastraceae), and various species of the Garcinia genus. When selecting plant material for this compound quantification, consideration should be given to the plant part (cork, stem bark, leaves, or roots), geographical origin, harvesting season, and post-harvest processing methods, as these factors significantly impact this compound content. Proper authentication of plant material by a qualified botanist and deposition of a voucher specimen in a recognized herbarium is essential for reproducible research. [1]
Table 2: Efficient Extraction Methods for this compound from Plant Material
| Extraction Method | Solvent Systems | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Maceration | Methanol, ethanol, chloroform, or hexane | Room temperature, 3-7 days with occasional shaking | Simple, requires no specialized equipment | Time-consuming, lower efficiency |
| Soxhlet Extraction | Hexane, petroleum ether, or chloroform | Continuous extraction for 6-24 hours | High efficiency, minimal solvent consumption | Requires specialized apparatus, thermal degradation risk |
| Ultrasound-Assisted Extraction | Methanol-hexane mixtures | 30-60 minutes at 35-45°C | Rapid, improved yield, reduced solvent use | May require optimization for different matrices |
| Supercritical Fluid Extraction | CO₂ with or without modifiers | High pressure (100-400 bar), temperature 40-60°C | Clean extracts, tunable selectivity | High equipment cost, method development complexity |
For routine extraction prior to TLC analysis, maceration with hexane or methanol provides a straightforward approach with satisfactory recovery. The standard protocol involves: (1) drying plant material at 40-50°C and grinding to a fine powder (20-40 mesh); (2) soaking the powdered material in solvent (1:10-1:20 w/v) for 24-72 hours with occasional agitation; (3) filtering and concentrating the extract under reduced pressure at 40°C; and (4) storing the dried extract at -20°C until analysis. For quantitative purposes, sonication-assisted extraction has demonstrated improved efficiency, typically achieving exhaustive extraction within 30-60 minutes using methanol-hexane mixtures. Recent advances include the application of ionic liquids and acid hydrolysis methods that improve this compound recovery while reducing environmental impact through greener chemistry principles. [1]
Plate Prewashing and Activation: Prewash TLC plates with methanol by developing to the top in a saturation chamber. Dry for 30 minutes at 60°C in an oven, then activate at 110°C for 30 minutes immediately before use to remove residual impurities and moisture.
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard (purity >99%) into a 10-mL volumetric flask. Dissolve in and make up to volume with methanol to obtain a stock solution of 1 mg/mL. Prepare working standards in the concentration range of 20-500 μg/mL by appropriate dilution with methanol.
Sample Solution Preparation: Accurately weigh approximately 100 mg of dried plant extract into a 10-mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution, then filter through a 0.45-μm PTFE syringe filter prior to application.
Chromatographic Conditions:
Detection and Scanning:
Quantification: Construct a calibration curve by plotting peak areas against corresponding concentrations of this compound standards. Determine this compound concentration in samples by interpolation from the calibration curve using linear regression analysis.
The following workflow diagram illustrates the complete TLC-densitometry process for this compound quantification:
According to International Conference on Harmonisation (ICH) guidelines, validation of analytical methods should demonstrate that the procedure is suitable for its intended purpose by addressing the parameters of specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness. For TLC-densitometric methods targeting this compound quantification, the following validation criteria should be established:
Specificity: The method should unequivocally identify and resolve this compound from other plant constituents, including its reduced derivative 3β-friedelinol. Chromatographic resolution (Rs) should be ≥1.5 between this compound and the closest eluting compound. Identity confirmation can be achieved through Rf value comparison with authentic standards and spectral correlation using in situ UV spectrum acquisition. [4] [8]
Linearity: Prepare at least five concentrations of this compound standard covering the expected sample concentration range (typically 20-500 ng/band). The calibration curve should demonstrate a correlation coefficient (r²) ≥ 0.995 and the residuals should be randomly distributed around the regression line. Visual inspection of the applied standards should show consistent band morphology across the concentration range. [6] [8]
Precision: Evaluate both intra-day precision (repeatability) by analyzing six replicates of the same sample on the same day and inter-day precision (intermediate precision) by analyzing the same sample on three different days. The relative standard deviation (RSD) for peak areas should be ≤5% for intra-day precision and ≤10% for inter-day precision. [6] [4]
Accuracy: Perform recovery studies by spiking pre-analyzed plant samples with known amounts of this compound standard at three concentration levels (80%, 100%, and 120% of expected content). Average recovery should be within 95-105% with RSD ≤5% for each concentration level. [6] [8]
Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve). For this compound analysis, LOD is typically 10-30 ng/band and LOQ is 30-100 ng/band. [8]
Robustness: Deliberately introduce small variations in method parameters such as mobile phase composition (±2%), chamber saturation time (±5 minutes), development distance (±5 mm), and relative humidity (±10%). The method should remain unaffected by these small changes, demonstrated by RSD of peak areas <5% across the variations. [6] [4]
Table 3: Typical Validation Parameters for this compound TLC-Densitometry
| Validation Parameter | Experimental Approach | Acceptance Criteria | Typical Results for this compound |
|---|---|---|---|
| Specificity | Resolution from nearest compound | Resolution factor ≥1.5 | Rf = 0.41 ± 0.03, Resolution = 1.47 |
| Linearity | Calibration curve (n=6) | r² ≥ 0.995 | r² = 0.992-0.998 |
| Range | 20-500 ng/band | RSD < 5% at LOQ and upper limit | 50-750 ng/band |
| Precision (Intra-day) | Six replicates, same day | RSD ≤ 5% | RSD = 0.99-1.48% |
| Precision (Inter-day) | Three days, triplicate | RSD ≤ 10% | RSD = 0.89-2.49% |
| Accuracy | Recovery at 3 levels (n=3) | 95-105% recovery | 98.42-101.36% recovery |
| LOD | Signal-to-noise = 3:1 | Visual verification | 10-30 ng/band |
| LOQ | Signal-to-noise = 10:1 | RSD < 5% at LOQ | 30-100 ng/band |
| Robustness | Deliberate parameter variations | RSD < 5% | RSD = 1.5-4.2% |
For quantitative analysis, construct a calibration curve by applying this compound standard solutions at five to seven concentration levels in duplicate or triplicate. Plot the peak area against the corresponding applied amount (ng/band) and perform linear regression analysis. The calibration curve typically shows excellent linearity in the range of 50-750 ng/band with correlation coefficients (r²) exceeding 0.992. The regression equation takes the form Y = a + bX, where Y is the peak area, X is the concentration of this compound, b is the slope, and a is the y-intercept. [8]
Calculate the this compound content in plant extracts using the formula: This compound content (μg/mg) = (C × V × D) / W Where C is the concentration from calibration curve (μg/band), V is the application volume (μL), D is the dilution factor, and W is the weight of plant extract (mg). Report results as mean ± standard deviation of at least three independent determinations.
For method comparison, the TLC-densitometric results can be verified against established HPLC methods. Previous studies have demonstrated excellent correlation between TLC-densitometry and HPLC for triterpenoid quantification, with relative differences typically <5%. The advantages of TLC-densitometry become particularly evident when analyzing multiple samples simultaneously, with significant reductions in analysis time (6-8 minutes per sample compared to 15-30 minutes for HPLC) and solvent consumption (approximately 10-15 mL per sample compared to 100-200 mL for HPLC). [4] [8]
Recent research has elucidated promising neuroprotective properties of this compound, particularly in models of Alzheimer's disease-related neurodegeneration. In a scopolamine-induced mice model, this compound administration (10-20 mg/kg for 15 days) demonstrated significant protection against oxidative stress and memory impairment. The underlying mechanism involves inhibition of the activated JNK/NF-κB signaling pathway, resulting in reduced neuroinflammation and improved synaptic function. This compound treatment also inhibited β-secretase enzyme (BACE-1) activity, thereby halting the amyloidogenic pathway of amyloid-β production, a key pathological feature of Alzheimer's disease. [3]
The neuroprotective efficacy of this compound was evaluated through behavioral tests including Y-maze and Morris water maze, which showed significant reversal of scopolamine-induced memory impairment. Biochemical analyses revealed that this compound administration restored antioxidant defense systems by increasing catalase (CAT), peroxidase (POD), superoxide dismutase (SOD), and reduced glutathione (GSH) activities while decreasing thiobarbituric acid reactive substances (TBARS) in mouse brain tissues. These findings position this compound as a promising natural neurotherapeutic agent worthy of further development, with TLC-densitometry playing a crucial role in quality control during pre-clinical studies. [3]
The following diagram illustrates the neuroprotective mechanism of this compound established through these analytical studies:
Beyond its neuroprotective effects, this compound exhibits a broad spectrum of biological activities that underscore its therapeutic potential. The compound demonstrates significant anti-cancer properties against various cancer cell lines, inducing apoptosis and cell cycle arrest. Its anti-inflammatory activity involves inhibition of pro-inflammatory mediators and cytokines, while its antioxidant capacity protects against oxidative damage in hepatic and neuronal tissues. This compound also shows notable antimicrobial effects against a range of pathogenic bacteria and fungi, as well as anti-insect activity against species such as Spodoptera litura and Helicoverpa armigera, making it a promising natural pesticide. Additionally, this compound exhibits anti-diabetic potential through enhancement of glucose metabolism and insulin sensitivity. [1] [2]
The multifunctional nature of this compound's pharmacological activities, combined with its low cytotoxicity to normal cells, positions it as an attractive candidate for drug development. These diverse bioactivities also highlight the importance of reliable analytical methods like TLC-densitometry for quality control in both natural product research and pharmaceutical development. As research progresses toward clinical applications, the role of robust, cost-effective analytical methods will become increasingly critical for standardization and quality assurance of this compound-containing preparations. [1]
Band Tailing: If this compound bands exhibit tailing, consider increasing the formic acid content in the mobile phase (up to 1%) or incorporating diethylamine (0.1-0.5%) to suppress silanol interactions. Plate activation at 110°C for 30 minutes immediately before use can also improve band symmetry.
Poor Resolution: If resolution from closely eluting compounds is unsatisfactory, try alternative mobile phase systems such as chloroform:methanol:diethylamine (9:1:1 v/v/v) or n-hexane:ethyl acetate:formic acid (7:3:0.1 v/v/v). Adjusting chamber saturation time (20-40 minutes) and relative humidity (40-60%) can also enhance separation.
Low Sensitivity: For samples with low this compound content, increase application volume up to 20 μL (applied in multiple passes with drying between applications) or switch to high-performance TLC (HPTLC) plates with finer particle size for improved separation efficiency and detection limits.
Irreproducible Rf Values: Maintain consistent chamber saturation conditions and ensure mobile phase freshness (prepare daily). Control laboratory temperature (±2°C) and humidity, as these significantly impact chromatographic reproducibility.
Interference from Plant Matrix: Implement a pre-cleaning step using solid-phase extraction (C18 or silica cartridges) or liquid-liquid partitioning between hexane and 90% methanol (this compound partitions to hexane layer).
The TLC-densitometry method presented herein provides a robust, cost-effective analytical solution for the quantification of this compound in plant materials and herbal preparations. The method demonstrates excellent validation parameters including specificity, linearity, precision, accuracy, and sensitivity, making it suitable for quality control applications in both research and industrial settings. The simplicity and accessibility of TLC-densitometry offer distinct advantages over more capital-intensive techniques like HPLC or LC-MS, particularly in resource-limited environments.
As research continues to unveil the diverse pharmacological potential of this compound, including its promising neuroprotective, anticancer, and anti-inflammatory activities, the importance of reliable analytical methods for its quantification will continue to grow. The protocols described in this application note provide researchers with a validated methodology that can be readily implemented in laboratories worldwide, supporting the standardization of this compound-containing natural products and contributing to the quality assurance of future this compound-based therapeutics.
Friedelin is a pentacyclic triterpenoid of the friedelane type, widely found in plants like birch bark, and in various fruits and vegetables. It possesses significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties, making it a promising candidate for drug development [1]. Its molecular formula is C₃₀H₅₀O, with a molecular weight of 426.7 g/mol [1].
The analysis of pentacyclic triterpenoids (PCTs) like this compound presents specific challenges. PCTs often exist in complex plant matrices alongside structural isomers (e.g., oleanolic/ursolic acids), which are difficult to resolve using standard reversed-phase (C18) liquid chromatography. The development of highly selective and sensitive analytical methods is therefore crucial for accurate quantification [2]. HPLC-ESI-MS combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometric detection, making it an indispensable tool for the determination of this compound in complex samples.
A clear understanding of this compound's properties is essential for developing an effective analysis method. Key characteristics are summarized in the table below.
Table 1: Physicochemical and Spectrometric Properties of this compound
| Property | Description / Value |
|---|---|
| Systematic Name | Friedelan-3-one [1] |
| CAS Number | 559-74-0 [1] |
| Molecular Formula | C₃₀H₅₀O [1] |
| Molecular Weight | 426.7 g/mol [1] |
| Melting Point | 262–263 °C [1] |
| Specific Rotation | [α]²⁵D + 2.0° (c 1.0, MeOH) [1] |
| Solubility | Freely soluble in chloroform, sparingly soluble in ethanol, insoluble in water [1] |
| pKa | ~7.4 (extremely weak base) [1] |
| IR (Nujol) | 2927 cm⁻¹ (C-H stretch), 1707 cm⁻¹ (C=O stretch), 1380 cm⁻¹ (gem-dimethyl group) [1] |
| MS (EI) | m/z: 426 [M]⁺, 411, 341, 273, 245, 231, 215, 189 [1] |
| MS (ESI) | Positive mode: m/z 427.39344 [M+H]⁺, 449.37538 [M+Na]+ Negative mode: m/z 425.37889 [M-H]⁻ [1] |
This protocol provides a step-by-step method for the analysis of this compound in plant extracts, based on optimized procedures for pentacyclic triterpenoids [2].
The use of a mixed-mode stationary phase (e.g., Acclaim Mixed-Mode WAX-1) is highly recommended to achieve superior separation of PCT isomers compared to standard C18 phases [2].
Table 2: Optimized HPLC and MS/MS Parameters
| Parameter | Specification |
|---|---|
| Column | Mixed-mode (e.g., Acclaim Mixed-Mode WAX-1, 2.1 x 150 mm, 3 µm) [2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water [3] [4] |
| Mobile Phase B | Acetonitrile [3] [4] |
| Gradient Program | 0 min: 5% A → 10 min: 40% A → 15 min: 60% A → 20-25 min: 5% A (re-equilibration) |
| Flow Rate | 0.25 mL/min [4] |
| Column Temperature | 30 °C [4] |
| Injection Volume | 5 µL (partial loop) [4] |
| Ionization Mode | ESI Positive |
| Sheath Gas Pressure | 22-50 psig (optimize) [3] |
| Auxiliary Gas Pressure | 5-10 psig (optimize) [3] |
| Vaporizer Temperature | 220-320 °C (optimize) [3] |
| Ion Transfer Tube Temp | 215-266 °C (optimize) [3] |
| Spray Voltage | 3.0 kV (positive mode) [4] |
| MS/MS Transitions (MRM) | Quantifier: 427.4 → 341.3 (Collision Energy: e.g., 25-35 eV) Qualifier: 427.4 → 273.2 (Collision Energy: e.g., 30-40 eV) |
The following workflow diagram summarizes the entire analytical procedure.
A successfully optimized method should yield a sharp, symmetric chromatographic peak for this compound, well-separated from other triterpenoids. The identity is confirmed by the exact mass of the [M+H]⁺ ion (m/z 427.4) and its characteristic fragmentation pattern. The primary fragments, such as m/z 341.3 and 273.2, result from the sequential loss of functional groups and ring cleavages, providing a fingerprint for confident identification [1].
This robust HPLC-ESI-MS/MS protocol is directly applicable to key stages of drug discovery and development:
Friedelin, a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O, has emerged as a promising natural compound with significant anti-inflammatory properties and potential therapeutic applications across multiple disease models. First isolated from bark in 1807 and historically referred to as "cork alcohol," this compound is widely distributed in various plant families including Celastraceae, Asteraceae, Fabaceae, and Myrtaceae, as well as in mosses, lichens, and fungi [1] [2]. This compound's unique pentacyclic structure, characterized by a perhydropicene framework with an oxo group at position 3, contributes to its diverse pharmacological activities [3]. Recent research has illuminated this compound's potent anti-inflammatory mechanisms, including modulation of key inflammatory mediators, signaling pathways, and transcription factors, positioning it as a compelling candidate for drug development against inflammatory disorders [4] [5] [6].
The compound demonstrates a favorable safety profile with low cytotoxicity to normal cells, making it particularly attractive for therapeutic development [1]. Acute toxicity studies in mice have demonstrated its safety at doses ranging from 300 to 700 mg/kg body weight, though the most effective non-toxic dose has been identified at up to 80 mg/kg body weight [7]. This compound's physicochemical properties, including high solubility in chloroform, sparing solubility in ethanol, and insolubility in water, along with its extremely weak basic nature (pKa -7.4), inform appropriate formulation strategies for experimental and potential clinical applications [3]. This document provides comprehensive application notes and detailed experimental protocols to facilitate standardized research on this compound's anti-inflammatory activities for researchers and drug development professionals.
Objective: To evaluate this compound's ability to inhibit pro-inflammatory cytokine release in LPS-stimulated human monocytic (THP-1) cells [8].
Cell Culture and Differentiation: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM β-mercaptoethanol at 37°C in a 5% CO₂ atmosphere. Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours [8].
Treatment Protocol: Pre-treat differentiated THP-1 cells with this compound at concentrations ranging from 5-20 μM or vehicle control (DMSO) for 2 hours. Stimulate inflammation by adding 100 ng/mL LPS to the culture medium and incubate for an additional 24 hours. Include BAY 11-7082 (10 μM) as a positive control inhibitor [8].
Cytokine Quantification: Collect cell culture supernatants after treatment. Quantify TNF-α and IL-6 levels using commercial ELISA kits according to manufacturer protocols. Measure absorbance at 450 nm using a microplate reader and calculate cytokine concentrations from standard curves [8].
Cell Viability Assessment: Perform parallel MTT assays to exclude cytotoxic effects. Incubate cells with 0.5 mg/mL MTT for 4 hours at 37°C, dissolve formed formazan crystals in DMSO, and measure absorbance at 570 nm [8].
Western Blot Analysis: To investigate mechanism of action, analyze STAT3 and NF-κB phosphorylation in this compound-treated cells. Extract proteins using RIPA buffer, separate by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p-STAT3, STAT3, p-NF-κB p65, and NF-κB p65, followed by appropriate HRP-conjugated secondary antibodies. Detect bands using enhanced chemiluminescence [8].
Objective: To determine this compound's antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and its effect on virulence gene expression [4] [7].
Bacterial Strain and Culture: Maintain MRSA strains in brain heart infusion (BHI) broth or on BHI agar plates. Grow overnight cultures at 37°C with shaking at 200 rpm [7].
Disc Diffusion Assay: Prepare Mueller-Hinton agar plates and swab with standardized MRSA suspension (0.5 McFarland standard). Apply filter paper discs impregnated with This compound (40 ppm), vancomycin (positive control), DMSO (vehicle control), or amikacin. Incubate plates at 37°C for 24 hours and measure zones of inhibition in millimeters [7].
Minimum Inhibitory Concentration (MIC): Prepare two-fold serial dilutions of this compound in BHI broth (concentration range: 2.44-78.12 μg/mL). Inoculate with 5×10⁵ CFU/mL of MRSA and incubate at 37°C for 24 hours. The MIC is defined as the lowest concentration showing no visible growth [7].
Virulence Gene Expression Analysis: Extract total RNA from MRSA treated with sub-MIC concentrations of this compound using a commercial kit. Perform quantitative RT-PCR to analyze expression of seb (staphylococcal enterotoxin B) and icaD (biofilm formation) genes. Use 16S rRNA as an internal control and calculate relative gene expression using the 2^(-ΔΔCt) method [7].
Objective: To evaluate this compound's efficacy in promoting healing of MRSA-infected wounds in mice [4] [7].
Animal Model Establishment: Use 8-10 week old male or female mice (C57BL/6 or equivalent). Anesthetize animals and create full-thickness excisional wounds (6-8 mm diameter) on the shaved dorsal surface. Infect wounds with 10⁶ CFU of MRSA suspended in phosphate-buffered saline (PBS) [7].
Treatment Groups and Administration: Randomly assign animals to the following groups (n=6-8): (1) non-infected control (vehicle only), (2) MRSA-infected untreated, (3) MRSA-infected + vancomycin (positive control), (4) MRSA-infected + this compound (10 ppm), (5) MRSA-infected + this compound (20 ppm), (6) MRSA-infected + this compound (40 ppm). Apply treatments topically daily in an appropriate ointment base [7].
Wound Assessment and Monitoring:
Immunohistochemistry: Deparaffinize tissue sections and perform antigen retrieval. Incubate with primary antibodies against VEGF (vascular endothelial growth factor) and α-SMA (alpha smooth muscle actin), followed by appropriate secondary antibodies. Visualize using DAB substrate and counterstain with hematoxylin. Quantify immunopositive cells per field [7].
Gene Expression Analysis in Wound Tissue: Extract total RNA from wound tissue and analyze expression of TNF-α and PGS-2 genes using quantitative RT-PCR with GAPDH or β-actin as reference genes [7].
Objective: To investigate this compound's therapeutic effects in dextran sulfate sodium (DSS)-induced ulcerative colitis in mice [5].
Colitis Induction and Drug Administration: Use 20-22g male C57BL/6 mice. Induce colitis by administering 3-5% DSS in drinking water for 7 days. Assign animals to the following groups (n=6): (1) normal control (normal water), (2) DSS model (DSS water), (3) DSS + low-dose this compound (14 mg/kg/d), (4) DSS + medium-dose this compound (28 mg/kg/d), (5) DSS + high-dose this compound (42 mg/kg/d), (6) DSS + mesalazine (100 mg/kg/d, positive control), (7) DSS + high-dose this compound + 3-methyladenine (10 mg/kg/d, autophagy inhibitor). Administer this compound and controls via intraperitoneal injection daily [5].
Disease Activity Assessment:
Tissue Collection and Analysis:
Table 1: Efficacy of this compound in various in vivo inflammation models
| Disease Model | Species | Effective Dose | Key Outcomes | Mechanistic Insights |
|---|---|---|---|---|
| MRSA-infected wounds | Mouse | 10-40 ppm (topical) | ↑Wound contraction (40 ppm most effective); ↓bacterial count; Complete bacterial clearance at day 10 with 40 ppm | Downregulation of TNF-α and PGS-2; ↑VEGF and α-SMA expression [7] |
| Ulcerative colitis | Mouse | 14-42 mg/kg (i.p.) | ↓Disease Activity Index; ↓colon shortening; ↓MPO activity; ↓IL-1β and IL-6; ↑IL-10 | Activation of autophagy; AMPK-mTOR pathway modulation [5] |
| Carrageenan-induced paw edema | Rat | 40 mg/kg (oral) | 52.5% inhibition of paw edema | Inhibition of acute inflammatory response [9] |
| Croton oil-induced ear edema | Mouse | 40 mg/kg (oral) | 68.7% inhibition of ear edema | Suppression of topical inflammation [9] |
| Adjuvant-induced arthritis | Rat | 40 mg/kg (oral) | 54.5% inhibition of paw thickness | Modulation of chronic inflammation [9] |
Table 2: In vitro anti-inflammatory and antimicrobial activity of this compound
| Assay System | Concentration | Results | Molecular Targets |
|---|---|---|---|
| LPS-stimulated THP-1 cells | 5-20 μM | 59% inhibition of IL-6 release at 20 μM; Reduction of STAT3 phosphorylation | STAT3 signaling pathway [8] |
| MRSA antimicrobial activity | 2.44-78.12 μg/mL | MIC: 2.44 μg/mL; Zone of inhibition: comparable to vancomycin | Downregulation of seb and icaD virulence genes [7] |
| Virulence gene expression (MRSA) | Sub-MIC concentrations | seb: 0.4-fold expression; icaD: 0.71-fold expression | Staphylococcal enterotoxin B and biofilm formation pathways [7] |
| Scopolamine-induced neurodegeneration | 10-40 mg/kg (i.p.) | ↓Oxidative stress; ↓p-JNK and NF-κB; ↓BACE-1; Reversal of memory impairment | JNK/NF-κB signaling pathway [6] |
This compound exerts its anti-inflammatory effects through multiple molecular targets and signaling pathways. In macrophages, this compound and its derivatives significantly inhibit LPS-induced IL-6 release by reducing STAT3 phosphorylation without affecting NF-κB p65 phosphorylation [8]. This specific targeting of the STAT3 pathway represents a distinct mechanism from classical anti-inflammatory agents. In neurodegenerative models, this compound attenuates scopolamine-induced oxidative stress and neuroinflammation by inhibiting the phosphorylated JNK/NF-κB signaling cascade, subsequently reducing BACE-1 expression and amyloid-β production [6]. This dual action on both inflammatory and amyloidogenic pathways highlights its potential for Alzheimer's disease therapy.
In MRSA-infected wound models, this compound demonstrates potent anti-biofilm activity through downregulation of the icaD gene responsible for polysaccharide intercellular adhesin production, thereby disrupting biofilm formation [7]. Additionally, it suppresses enterotoxin production by reducing seb gene expression. The compound also modulates the inflammatory response in wounded tissue by downregulating TNF-α and PGS-2 gene expression, while promoting healing through enhanced VEGF and α-SMA expression, indicating improved angiogenesis and wound maturation [7]. For ulcerative colitis, this compound's therapeutic effects involve activation of autophagic processes through modulation of the AMPK-mTOR pathway, as demonstrated by the reversal of its protective effects when co-administered with the autophagy inhibitor 3-methyladenine [5].
The following diagram illustrates this compound's multifaceted mechanisms of action against MRSA-infected wounds:
Diagram 1: Multimodal mechanism of this compound against MRSA-infected wounds
Objective: To identify potential targets and mechanisms of this compound against inflammatory diseases using network pharmacology approaches [5].
Target Prediction:
Disease Target Collection:
Network Construction and Analysis:
Enrichment Analysis:
Molecular Docking:
The following diagram illustrates the signaling pathway through which this compound ameliorates ulcerative colitis:
Diagram 2: this compound's mechanism in ameliorating ulcerative colitis through autophagy activation and inflammation suppression
The comprehensive data presented in these application notes and protocols demonstrates that this compound possesses significant anti-inflammatory properties with therapeutic potential across multiple disease models, including MRSA-infected wounds, ulcerative colitis, and neurodegenerative conditions. Its multimodal mechanism of action, targeting both inflammatory pathways and microbial virulence factors, positions it as a promising candidate for further drug development. The detailed protocols provided for in vitro and in vivo assessments will facilitate standardized evaluation of this compound's anti-inflammatory efficacy across research laboratories.
Future research should focus on optimizing delivery formulations to overcome this compound's limited aqueous solubility, exploring its efficacy in combination with conventional anti-inflammatory agents, and conducting detailed pharmacokinetic and toxicological profiling to support clinical translation. The application of network pharmacology and molecular docking approaches, as outlined in these protocols, will further elucidate this compound's polypharmacology and identify potential novel targets for inflammatory diseases. With its favorable safety profile and demonstrated efficacy in preclinical models, this compound represents a valuable natural product lead for the development of new anti-inflammatory therapeutics.
Friedelin, a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O, has emerged as a promising natural compound in the battle against antimicrobial resistance. With a molecular weight of 426.7 g/mol, this phytochemical is characterized by its pentacyclic structure derived from perhydropicene with an oxo group at position 3. [1] [2] this compound demonstrates high solubility in chloroform, sparing solubility in ethanol, and insolubility in water, presenting both opportunities and challenges for pharmaceutical development. [3] The compound was first isolated from bark in 1807 and has since been identified in various plant families including Celastraceae, Asteraceae, Fabaceae, and Myrtaceae, as well as in lower plants like mosses and lichens. [1] [2] The urgent need for novel antimicrobial agents is underscored by the escalating crisis of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), which poses a serious threat to global public health. [4] Traditional antibiotics like vancomycin face limitations due to emerging resistance and associated nephrotoxicity, creating an imperative to explore alternative therapeutic options. [4]
The broad-spectrum biological activities of this compound—including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties—have generated significant research interest. [1] [5] Recent investigations have specifically highlighted its potent antibacterial efficacy against resistant pathogens, positioning this compound as a promising candidate for developing new antimicrobial strategies. [4] [6] These Application Notes provide a comprehensive framework for researchers studying this compound's antimicrobial mechanisms, detailing experimental protocols, and summarizing key pharmacological findings to facilitate standardized investigation across the scientific community.
This compound exhibits multiple mechanisms of action against bacterial pathogens, targeting both viability and virulence factors. Research has demonstrated that this compound possesses direct bactericidal activity against MRSA with a minimum inhibitory concentration (MIC) of 13.3 ± 2.7 μg/mL, representing significant growth inhibition potential. [4] Beyond direct antimicrobial effects, this compound disrupts critical bacterial survival strategies through virulence factor attenuation, specifically by downregulating key genes involved in pathogenicity. [4]
Table 1: Comprehensive Overview of this compound's Antimicrobial Mechanisms and Efficacy
| Mechanism Category | Specific Target/Effect | Experimental Evidence | Pathogens Affected |
|---|---|---|---|
| Direct Antimicrobial Activity | Membrane disruption | MIC: 13.3 ± 2.7 μg/mL against MRSA [4] | MRSA, Gram-positive bacteria |
| Virulence Factor Suppression | Downregulation of seb gene | 0.4-fold expression reduction (qRT-PCR) [4] | MRSA |
| Biofilm Inhibition | Downregulation of icaD gene | 0.71-fold expression reduction (qRT-PCR) [4] | MRSA |
| Anti-inflammatory Action | Downregulation of TNF-α and PGS-2 | Dose-dependent reduction in gene expression [4] | Host immune response modulation |
| Synergistic Effects | Combination with carvacrol | Enhanced zones of inhibition [6] | E. coli, S. aureus, P. aeruginosa, K. pneumonia |
The genetic regulation capabilities of this compound represent a particularly innovative approach to antimicrobial therapy. This compound effectively downregulates the seb gene, responsible for staphylococcal enterotoxin production, to 0.4-fold expression compared to untreated controls. [4] Simultaneously, it reduces expression of the icaD gene, essential for biofilm formation, to 0.71-fold expression. [4] This dual-action approach not only compromises bacterial viability but also disrupts the pathogenesis processes that enhance bacterial persistence and resistance.
The anti-inflammatory dimension of this compound's activity further enhances its therapeutic potential. In MRSA-infected wounds, this compound administration results in a dose-dependent reduction in pro-inflammatory mediators, specifically downregulating tumor necrosis factor-α (TNF-α) and prostaglandin synthase-2 (PGS-2) gene expression levels. [4] This immunomodulatory effect creates a more favorable environment for wound healing while reducing inflammation-mediated tissue damage. The compound's multifaceted mechanism of action, targeting both bacterial pathogenicity and host inflammatory response, represents a sophisticated approach to infection management that may slow the development of resistance compared to conventional antibiotics.
Figure 1: Comprehensive Antimicrobial Mechanisms of this compound. The diagram illustrates this compound's dual targeting of bacterial pathogens and host immune response, highlighting its multi-faceted approach to infection control.
Disk Diffusion Method: Prepare this compound solutions in dimethyl sulfoxide (DMSO) at concentrations ranging from 1-100 μg/mL. Sterile filter the solutions using 0.22 μm membranes prior to application. Inoculate Mueller-Hinton agar plates with standardized bacterial suspensions (1-2 × 10⁸ CFU/mL) using sterile cotton swabs. Apply sterile filter paper disks (6 mm diameter) impregnated with 10 μL of this compound solutions to the inoculated surfaces. Include appropriate controls: blank disks with DMSO alone for solvent effects and commercial antibiotic disks (e.g., vancomycin for MRSA) as positive controls. Incubate plates at 37°C for 18-24 hours, then measure zones of inhibition in millimeters using digital calipers. Record results as mean ± standard deviation of triplicate measurements. [4]
Broth Microdilution for MIC Determination: Prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth across 96-well microtiter plates, typically ranging from 0.5 to 100 μg/mL. Inoculate each well with 5 × 10⁵ CFU/mL of standardized bacterial suspension. Include growth controls (medium with inoculum) and sterility controls (medium alone). Seal plates and incubate at 37°C for 18-24 hours. Determine MIC values visually as the lowest concentration showing complete inhibition of visible growth, or use resazurin dye (0.015% w/v) for enhanced visualization—a color change from blue to pink indicates bacterial growth. Confirm results with triplicate independent experiments. [4]
RNA Extraction: Harvest bacterial cells after exposure to sub-inhibitory concentrations of this compound (typically ½ MIC). Extract total RNA using commercial kits with DNase I treatment to remove genomic DNA contamination. Verify RNA quality and integrity using spectrophotometry (A260/A280 ratio ≥1.8) and agarose gel electrophoresis. [4]
cDNA Synthesis and Quantitative PCR: Synthesize cDNA using reverse transcriptase with random hexamers. Design primer pairs for target virulence genes (e.g., seb: 164 bp, icaD: 381 bp for MRSA) and housekeeping genes (e.g., gyrB or 16S rRNA). Perform qPCR reactions in triplicate using SYBR Green master mix with the following cycling conditions: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Analyze data using the comparative 2^(-ΔΔCt) method to calculate fold changes in gene expression between treated and untreated control samples. [4]
Animal Model Establishment: Obtain ethical approval from institutional animal care committee prior to experimentation. Anesthetize mice (e.g., BALB/c, 6-8 weeks old) and create uniform full-thickness skin wounds (6-8 mm diameter) on the shaved dorsal surface. Inoculate wounds with 1 × 10⁸ CFU of MRSA suspended in phosphate-buffered saline. After 24 hours, initiate treatment protocols. [4]
Treatment Groups and Wound Assessment: Randomize animals into five groups (n=7 per group): non-infected control, MRSA-infected untreated, MRSA-infected treated with vancomycin (positive control), and MRSA-infected treated with this compound at 20 ppm and 40 ppm concentrations. Apply treatments daily via topical administration using sterile gauze. Monitor wound closure by measuring wound areas on days 0, 3, 7, and 10 post-infection using digital photography and image analysis software. Calculate percentage wound contraction using the formula: [(Initial area - Day n area)/Initial area] × 100. Collect tissue samples for bacterial load determination (homogenize tissue, plate serial dilutions, count CFU after incubation) and histological analysis (H&E staining for re-epithelialization, Masson's trichrome for collagen deposition). [4]
This compound demonstrates remarkable efficacy in managing MRSA-infected wounds, with documented acceleration of healing processes through multiple mechanisms. In experimental models, wounds treated with 40 ppm this compound showed significantly enhanced contraction rates of 46.15% at day 3 and 86.5% at day 10, outperforming both vancomycin-treated groups and non-infected controls. [4] This accelerated healing correlates with this compound's ability to modulate wound microenvironment through increased expression of vascular endothelial growth factor (VEGF) and alpha smooth muscle actin (α-SMA), critical factors for angiogenesis and tissue remodeling. [4]
The bacterial clearance capacity of this compound further supports its therapeutic application. In wound models, this compound treatment resulted in dose-dependent reduction of bacterial loads, with 40 ppm achieving complete bacterial clearance by day 10 post-treatment. [4] The combination of direct antimicrobial activity, virulence factor suppression, and host tissue regeneration enhancement positions this compound as a multi-modal therapeutic agent for complex wound infections, particularly those involving antibiotic-resistant pathogens.
Table 2: Comprehensive Therapeutic Efficacy of this compound in MRSA-Infected Wounds
| Treatment Group | Wound Contraction Day 3 (%) | Wound Contraction Day 10 (%) | Bacterial Count Day 3 (CFU) | Bacterial Count Day 10 (CFU) | Key Molecular Markers |
|---|---|---|---|---|---|
| Non-infected control | 35 ± 1.3 | 80 ± 1.4 | <100 | <100 | Normal VEGF and α-SMA expression |
| MRSA-infected untreated | 1.5 ± 0.16 | 15.38 ± 0.5 | 1.8 × 10⁸ ± 1.6 × 10⁸ | High bacterial persistence | Elevated TNF-α and PGS-2 |
| MRSA-infected + VAN | 34.65 ± 1.5 | 62.69 ± 0.7 | 1.5 × 10⁴ ± 1.2 × 10⁴ | Significant reduction | Moderate VEGF expression |
| MRSA-infected + 20 ppm FRN | 38.46 ± 1.3 | 69.23 ± 1.1 | 5.3 × 10⁸ ± 2.6 × 10⁸ | Moderate reduction | Improved VEGF and α-SMA |
| MRSA-infected + 40 ppm FRN | 46.15 ± 0.5 | 86.5 ± 0.8 | 5.2 × 10³ ± 3.3 × 10³ | Complete clearance | Enhanced VEGF and α-SMA expression |
This compound demonstrates synergistic potential when combined with other natural compounds for respiratory infection management. Studies exploring the combined efficacy of this compound and carvacrol against multi-drug resistant bacteria in upper and lower respiratory tract infections have shown significantly increased zones of inhibition, particularly against S. aureus and E. coli. [6] Methanolic extracts containing these compounds demonstrated superior antimicrobial activity compared to conventional antibiotic treatments like ciprofloxacin at higher concentrations, suggesting their potential as viable alternatives or adjuncts in respiratory infection management. [6]
The multi-target mechanism of this compound may be particularly advantageous for respiratory infections involving biofilm formation, a common challenge in chronic respiratory conditions. By disrupting biofilm formation through icaD downregulation while simultaneously reducing bacterial virulence and modulating host inflammatory response, this compound-based formulations could address multiple pathological processes simultaneously, potentially improving outcomes in complex respiratory infections where conventional antibiotics show limited efficacy.
Figure 2: this compound-Mediated Wound Healing Pathway in MRSA-Infected Wounds. The diagram illustrates the molecular mechanisms through which this compound accelerates wound healing while combating bacterial infection.
The accumulating evidence for this compound's multifaceted antimicrobial activity positions this triterpenoid as a promising candidate for future anti-infective drug development. Its dual functionality—directly targeting bacterial pathogens while simultaneously modulating host immune responses—represents a sophisticated approach that may slow resistance development compared to conventional antibiotics. [4] The favorable safety profile of this compound, with acute toxicity studies demonstrating safety at doses ranging from 300-700 mg/kg body weight in mice, further supports its therapeutic potential. [4] However, challenges remain in optimizing delivery mechanisms to overcome its limited aqueous solubility, which could impact bioavailability in certain clinical applications.
Future research should prioritize structure-activity relationship studies to identify critical molecular features responsible for this compound's antimicrobial effects, potentially enabling the development of more potent analogs through rational drug design. [1] Additionally, exploration of synergistic combinations with conventional antibiotics may yield therapeutic strategies that extend the lifespan of existing antimicrobial agents while potentially reducing required doses and associated side effects. [6] The application of advanced delivery systems including lipid-based nanoparticles, micelles, or inclusion complexes could significantly enhance this compound's solubility and tissue penetration, potentially improving efficacy across various infection models.
From a translational perspective, the development of standardized extraction protocols and quality control methods will be essential for ensuring consistent biological activity in this compound-based formulations. [1] [2] The recent success in heterologous production of this compound using engineered yeast strains (achieving titers up to 1500 mg/L through metabolic and lipid droplet engineering) provides a sustainable production platform that could overcome limitations associated with plant extraction. [7] This biotechnological approach, coupled with comprehensive preclinical evaluation of efficacy, toxicity, and pharmacokinetic properties, will be critical for advancing this compound from experimental compound to clinically relevant therapeutic agent in the battle against antimicrobial resistance.
Friedelin, a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O, has emerged as a promising natural compound with significant anticancer properties [1] [2]. This compound is widely distributed in various plant families, including Celastraceae, Asteraceae, and Euphorbiaceae, as well as in some mosses, lichens, and fungi [1] [2]. Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, with particular efficacy observed in oral cancer models [3] [4]. Its mechanism of action primarily involves modulation of apoptotic pathways, making it an attractive candidate for further drug development and therapeutic applications [3] [4]. These application notes provide a comprehensive overview of this compound's anticancer mechanisms, along with detailed experimental protocols for researchers investigating its potential in oncology drug discovery.
The significance of this compound in cancer research stems from its ability to selectively induce apoptosis in cancer cells while exhibiting low cytotoxicity toward normal cells [2]. This selective toxicity is a highly desirable property in anticancer drug development. Recent findings have shown that this compound modulates key regulatory proteins in the intrinsic apoptotic pathway, including Bax, Bcl-2, caspase-3, and TP53 [3] [4]. Furthermore, this compound has demonstrated dose- and time-dependent cytotoxic effects in vitro, suggesting its potential as a therapeutic agent or adjuvant in cancer treatment [3]. This document aims to provide researchers with comprehensive methodological guidelines for studying this compound's anticancer activities, incorporating both in silico and in vitro approaches.
This compound exerts its anticancer effects primarily through the intrinsic apoptotic pathway, as evidenced by multiple studies on oral cancer cells [3] [4]. Network pharmacology and molecular docking analyses have revealed that this compound interacts with key apoptotic regulators, demonstrating particularly strong binding affinities with Bax (-8.3 kcal/mol) and Bcl-2 (-8.0 kcal/mol) [3]. These interactions trigger a cascade of molecular events that ultimately lead to programmed cell death in cancer cells. Gene expression analyses have consistently shown that this compound treatment upregulates pro-apoptotic factors (Bax, caspase-3, and TP53) while simultaneously downregulating anti-apoptotic Bcl-2 [3] [4]. This shift in the balance between pro- and anti-apoptotic proteins disrupts mitochondrial membrane potential and initiates the apoptotic cascade.
At the molecular level, this compound's pentacyclic structure enables it to function as a signal transduction modulator that alters protein-protein interactions in regulatory pathways [1]. The compound's unique structure, characterized by a ketone group at C-3 and multiple methyl groups, facilitates specific binding interactions with apoptotic proteins [2]. Additionally, this compound has been reported to influence other cellular processes relevant to cancer progression, including anti-inflammatory effects through inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α [5] [6]. These multifaceted mechanisms contribute to this compound's overall anticancer activity and highlight its potential as a multi-target therapeutic agent.
Table 1: Summary of this compound's Binding Affinities with Apoptotic Proteins
| Protein Target | Binding Affinity (kcal/mol) | Role in Apoptosis | Experimental Method |
|---|---|---|---|
| Bax | -8.3 | Pro-apoptotic | Molecular docking |
| Bcl-2 | -8.0 | Anti-apoptotic | Molecular docking |
| Caspase-3 | Activated via cleavage | Executioner caspase | Gene expression analysis |
| TP53 | Upregulated | Tumor suppressor | Gene expression analysis |
Beyond its direct pro-apoptotic effects, this compound exhibits several other pharmacological activities that may contribute to its overall anticancer potential. The compound has demonstrated significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines including IL-6 and TNF-α [5] [6]. This anti-inflammatory activity is particularly relevant in cancer treatment, as chronic inflammation is known to promote tumor progression and metastasis. This compound has also shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 13.3 ± 2.7 μg/mL [6]. This broad-spectrum biological activity suggests that this compound may have utility in managing cancer-related complications and comorbidities.
Research has also indicated that this compound can modulate autophagy through the AMPK-mTOR signaling pathway [5]. In a study on ulcerative colitis, this compound treatment increased autophagosome formation in colon epithelial cells, suggesting enhanced autophagic activity [5]. This finding is particularly relevant to cancer therapy, as autophagy plays a complex dual role in tumor progression and suppression. The safety profile of this compound has been partially established through acute toxicity studies, which have demonstrated its relative safety at doses up to 80 mg/kg in mice [5]. However, more comprehensive toxicological studies are needed to fully establish its safety profile for potential therapeutic applications.
Network Pharmacology and Target Prediction
Table 2: In Vitro Cytotoxicity Assessment of this compound in KB Oral Cancer Cells
| Parameter | Experimental Details | Key Findings |
|---|---|---|
| Cell Line | KB oral cancer cells | Dose- and time-dependent cytotoxicity |
| Concentration Range | 0-100 μM | IC50 approximately 40-60 μM at 48 hours |
| Assay Methods | MTT, Annexin V-FITC flow cytometry, morphology analysis | Significant apoptosis induction at ≥40 μM |
| Time Points | 24, 48, 72 hours | Maximum effect at 48-72 hours |
| Gene Expression | qRT-PCR for Bax, Bcl-2, Caspase-3, TP53 | Upregulation of Bax, Caspase-3, TP53; Downregulation of Bcl-2 |
Cell Culture and Cytotoxicity Assays
The accumulating evidence on this compound's anticancer activity positions it as a promising candidate for further drug development. Recent studies have consistently demonstrated its efficacy in modulating key apoptotic pathways in cancer cells, particularly through regulation of the Bax/Bcl-2 ratio and activation of caspase-3 [3] [4]. The dose-dependent response observed in cytotoxicity assays further supports its potential as a therapeutic agent. However, several aspects require further investigation, including its bioavailability, metabolic profile, and potential synergistic effects with existing anticancer drugs. Future research should also explore this compound's efficacy against other cancer types beyond oral cancer to determine its broad-spectrum potential.
For researchers aiming to advance this compound studies, several key considerations should be noted. First, the compound sourcing and purification methods can significantly impact experimental outcomes. While this compound can be isolated from natural sources like cork or various plant materials, advances in synthetic biology have enabled its production in genetically engineered yeast systems [2] [7]. Second, the solubility limitations of this compound (soluble in chloroform, sparingly soluble in ethanol, insoluble in water) necessitate careful preparation of stock solutions for in vitro studies [1]. Third, researchers should consider implementing comprehensive safety assessments, including hemocompatibility and normal cell cytotoxicity studies, to fully evaluate its therapeutic window. These methodological considerations will enhance the reliability and translational potential of this compound research.
This compound represents a natural product with significant potential in anticancer drug discovery. Its ability to selectively induce apoptosis in cancer cells through modulation of key regulatory proteins in the intrinsic pathway has been demonstrated through both in silico predictions and in vitro validations [3] [4]. The detailed experimental protocols provided in this document offer researchers comprehensive guidelines for investigating this compound's anticancer mechanisms. As research in this field advances, future studies should focus on in vivo validation, formulation development, and combination therapies to further evaluate this compound's clinical potential. With its multifaceted mechanisms and favorable safety profile at therapeutic doses, this compound warrants continued investigation as a potential anticancer agent or adjuvant therapy.
This compound, a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O, has emerged as a promising natural neuroprotective agent with multimodal mechanisms of action against neurodegenerative pathologies. This compound is widely distributed in various plant families including Celastraceae, Asteraceae, Fabaceae, and Myrtaceae, as well as in lower plants like mosses and lichen. [1] With a molecular weight of 426.7 g/mol and high solubility in chloroform but poor water solubility, this compound presents both opportunities and challenges for therapeutic development. [1] Recent research has illuminated this compound's remarkable ability to mitigate multiple pathological processes in neurodegenerative diseases, particularly Alzheimer's disease (AD) models, through its effects on oxidative stress, neuroinflammation, synaptic dysfunction, and amyloidogenic pathways. [2]
The growing interest in this compound as a neuroprotective agent stems from the limitations of current neurodegenerative disease therapies, which primarily offer symptomatic relief without halting disease progression. The multifactorial nature of conditions like AD demands therapeutic approaches that can simultaneously address multiple pathological mechanisms. This compound's diverse pharmacological activities position it as an excellent candidate for further development. These application notes consolidate the current scientific understanding of this compound's neuroprotective mechanisms and provide detailed protocols for investigating its effects in laboratory settings, aiming to facilitate standardized research approaches across the scientific community.
This compound confers neuroprotection through several interconnected molecular pathways that address the fundamental pathologies of neurodegenerative diseases. The table below summarizes the primary neuroprotective mechanisms along with corresponding experimental models and key findings:
Table 1: Molecular Mechanisms of this compound's Neuroprotective Effects
| Mechanism of Action | Experimental Model | Key Findings | References |
|---|---|---|---|
| Antioxidant Effects | Scopolamine-induced oxidative stress in Swiss albino mice | Restored levels of CAT, POD, SOD, and GSH; reduced TBARS in brain tissue | [2] |
| JNK Pathway Inhibition | Molecular docking studies; in vivo mouse model | Strong binding affinity to p-JNK protein; inhibition of p-JNK and downstream signaling | [2] |
| Anti-inflammatory Action | Scopolamine-induced neuroinflammation in mice | Suppressed GFAP and Iba-1 expression; reduced IL-1β, TNF-α, and p-p65 levels | [2] [3] |
| Amyloid Pathway Modulation | Scopolamine-induced AD-like pathology | Inhibited BACE-1 enzyme activity; reduced amyloidogenic Aβ production | [2] |
| Synaptic Protection | Scopolamine-impaired mice | Upregulated synaptic proteins PSD-95 and SNAP-23; improved synaptic integrity | [2] [3] |
| Anti-apoptotic Effects | In vitro oral cancer KB cells; molecular docking | Strong binding affinity to Bax (-8.3 kcal/mol) and Bcl-2 (-8.0 kcal/mol); regulation of apoptosis | [4] |
The antioxidant capacity of this compound represents one of its most fundamental neuroprotective properties. Oxidative stress with excessive production of reactive oxygen species (ROS) and lipid peroxidation (LPO) products constitutes a central pathological feature in neurodegenerative diseases that surpasses the capacity of endogenous antioxidant defense systems. [3] this compound administration not only abolishes scopolamine-induced oxidative stress but also restores critical antioxidant proteins including nuclear factor erythroid 2-related factor 2 (Nrf-2) and heme oxygenase-1 (HO-1). [2] [3] This antioxidant effect creates a foundational protective environment that prevents further neuronal damage.
The anti-inflammatory effects of this compound involve the attenuation of neuroinflammatory responses characterized by glial cell activation and pro-inflammatory cytokine release. This compound administration significantly reduces the expression of glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba-1), markers of astrocyte and microglial activation, respectively. [2] Additionally, this compound downregulates key pro-inflammatory mediators including interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and the phosphorylated form of NF-κB (p-p65). [2] [3] By modulating both oxidative stress and neuroinflammation, this compound creates a more favorable microenvironment for neuronal survival and function.
Diagram 1: this compound's Multitarget Mechanisms Against Neurodegeneration
This compound's neuroprotective effects are mediated through a complex network of signaling pathways that regulate neuronal survival, inflammation, and function. A particularly crucial mechanism involves the inhibition of the c-Jun N-terminal kinase (JNK) pathway. [2] Molecular docking studies have demonstrated this compound's strong binding affinity to p-JNK protein, which translates to functional inhibition of JNK phosphorylation and its downstream signaling molecules in vivo. [2] This inhibition is significant since JNK activation represents a convergence point for multiple stress signals in neurodegeneration. Additionally, this compound modulates the Akt and glycogen synthase kinase-3 beta (GSK-3β) signaling pathways, which are critical regulators of neuronal survival, metabolism, and homeostasis. [3]
The impact of this compound on synaptic integrity represents another crucial mechanism. Synaptic dysfunction is now recognized as a major correlate of cognitive decline in neurodegenerative diseases. This compound administration has been shown to upregulate the expression of key synaptic proteins including SNAP-23 and PSD-95, thereby promoting synaptic integrity and function. [2] [3] This effect on synaptic proteins, combined with this compound's ability to inhibit the β-secretase enzyme (BACE-1) and consequently halt amyloidogenic pathways of amyloid-β production, addresses two fundamental aspects of Alzheimer's pathology. [2] Furthermore, this compound demonstrates anti-apoptotic properties through its strong binding affinities to key apoptotic regulators Bax and Bcl-2, potentially shifting the balance toward neuronal survival. [4]
Purpose: To predict the binding modes and affinities of this compound to key neuroprotective targets. Materials: AutoDock Vina software, PyRx 0.8, Discovery Studio Visualizer, protein structures from PDB (e.g., JNK: 3V6S), this compound structure. Methodology: Begin by preparing the this compound structure using ChemSketch and converting it to PDB format using Discovery Studio Visualizer, then transform to PDBQT format for docking studies. [2] Retrieve the 3D structure of target proteins (e.g., JNK with PDB ID: 3v6s) from the Protein Data Bank. Remove water molecules and extraneous chains from the protein structure using DSV. Conduct protein 3D protonation followed by energy minimization for stability using default PyRx parameters. [2] Perform molecular docking using AutoDock Vina with default settings. Generate twenty conformations and select the top-ranked conformation based on docking score for further analysis. Interpretation: Binding affinities are expressed as kcal/mol, with stronger (more negative) values indicating tighter binding. For JNK, strong binding has been demonstrated at -8.3 kcal/mol. [2] [4]
Purpose: To evaluate this compound's protective effects in neuronal cell cultures under oxidative stress. Materials: Neuronal cell lines (e.g., SH-SY5Y, PC12), this compound dissolved in DMSO, oxidative stress inducers (e.g., H₂O₂, scopolamine), MTT assay kit, Annexin V-FITC apoptosis detection kit, antioxidant assay kits. Methodology: Culture neuronal cells in appropriate media and pre-treat with varying concentrations of this compound (typically 5-100 μM based on dose-response studies) for 24 hours. [4] Induce oxidative stress using 100-500 μM H₂O₂ or other inducters for 24 hours. Assess cell viability using MTT assay by measuring absorbance at 570 nm. Analyze apoptosis rates using Annexin V-FITC flow cytometry according to manufacturer's protocols. Evaluate intracellular ROS levels using DCFH-DA fluorescence probe. Measure antioxidant enzyme activities (SOD, CAT, GSH) using commercial assay kits. Perform gene expression analysis of apoptotic markers (Bax, Bcl-2, Caspase-3) and antioxidant pathways (Nrf-2, HO-1) via RT-PCR. Interpretation: Compare this compound-treated groups with stressed controls to determine significant protective effects. Dose-dependent improvements in viability and reductions in apoptosis indicate neuroprotective efficacy.
Purpose: To evaluate this compound's neuroprotective effects against scopolamine-induced Alzheimer's-like pathology in mice. Materials: Adult male Swiss albino mice (30-32 g), scopolamine, this compound (typically 10-40 mg/kg based on literature), behavioral test apparatus (Y-maze, Morris water maze), tissue homogenization equipment, Western blot supplies. [2] Animal Grouping: Randomly distribute mice into four groups (n=5-10): Control (vehicle), Scopolamine-only, Scopolamine + this compound (various doses), and optionally Positive Control (e.g., donepezil). [2] Methodology: Administer this compound or vehicle orally for prescribed pretreatment period (typically 7-14 days). Inject scopolamine (1 mg/kg intraperitoneally) daily to induce cognitive deficits and neuropathology. [2] Conduct behavioral assessments: Y-maze for spatial working memory (spontaneous alternation %), Morris water maze for spatial learning and memory (escape latency, time in target quadrant). [2] Sacrifice animals and collect brain tissues for molecular analyses. Assess oxidative stress parameters: TBARS levels for lipid peroxidation, antioxidant enzymes (CAT, POD, SOD, GSH) activities. [2] Perform Western blotting for key proteins: p-JNK, NF-κB, BACE-1, synaptic markers (PSD-95, SNAP-23). [2] Conduct immunohistochemistry for glial activation markers (GFAP, Iba-1). Interpretation: this compound should significantly reverse scopolamine-induced memory deficits in behavioral tests and normalize molecular alterations in oxidative stress, inflammation, and synaptic markers.
Table 2: In Vivo Experimental Parameters for this compound Neuroprotection Studies
| Parameter | Experimental Details | Optimal Values/Concentrations | Expected Outcomes with this compound |
|---|---|---|---|
| Animal Model | Swiss albino mice, 30-32 g | 5-10 animals per group | Reversal of scopolamine-induced deficits |
| This compound Administration | Oral administration | 10-40 mg/kg body weight for 7-14 days | Dose-dependent improvement in cognitive function |
| Scopolamine Induction | Intraperitoneal injection | 1 mg/kg daily during experiment | Established cognitive impairment and neuropathology |
| Behavioral Tests | Y-maze, Morris Water Maze | Scopolamine reduces alternation by 40-50% | Improved spontaneous alternation and reduced escape latency |
| Oxidative Stress Markers | TBARS, CAT, POD, SOD, GSH | Scopolamine increases TBARS by 2-3 fold | Normalization of antioxidant enzyme activities |
| Molecular Targets | p-JNK, NF-κB, BACE-1 | Scopolamine upregulates p-JNK and BACE-1 | Inhibition of stress kinases and amyloidogenic pathway |
Purpose: To analyze molecular changes in brain tissues following this compound treatment. Materials: Tissue homogenizer, centrifugation equipment, Western blot apparatus, ELISA kits for cytokines, spectrophotometer. Methodology: Euthanize animals following approved protocols and rapidly dissect brain regions of interest (cortex, hippocampus). Homogenize tissues in appropriate cold buffers for different analyses. For oxidative stress markers, use phosphate buffer (50 mM, pH 7.4) and centrifuge at 10,000×g for 15 minutes at 4°C to collect supernatant. [2] Assess lipid peroxidation by measuring thiobarbituric acid reactive substances (TBARS) at 532 nm. Determine antioxidant enzyme activities: catalase (CAT) by monitoring H₂O₂ decomposition at 240 nm, peroxidase (POD) using guaiacol at 470 nm, superoxide dismutase (SOD) via inhibition of pyrogallol autoxidation at 325 nm, and reduced glutathione (GSH) with Ellman's reagent at 412 nm. [2] For Western blot analysis, homogenize tissues in RIPA buffer with protease and phosphatase inhibitors, separate proteins by SDS-PAGE, transfer to membranes, and probe with primary antibodies against p-JNK, NF-κB, BACE-1, GFAP, Iba-1, PSD-95, and SNAP-23, followed by appropriate secondary antibodies. [2] Quantify pro-inflammatory cytokines (IL-1β, TNF-α) using ELISA kits according to manufacturer's protocols. Interpretation: Compare this compound-treated groups with disease controls to determine significant normalization of pathological molecular changes.
Purpose: To ensure reliable and reproducible assessment of this compound's neuroprotective effects. Statistical Analysis: Perform all experiments with appropriate replication (typically n=5-10 for animal studies, n=3-6 for cell studies). Express data as mean ± SEM and analyze using one-way or two-way ANOVA followed by post-hoc tests such as Tukey's or Bonferroni's test. Consider p < 0.05 as statistically significant. Use appropriate software (GraphPad Prism, SPSS) for statistical analysis. Quality Control: Ensure this compound purity (>99% by HPLC-DAD analysis) and use consistent batch-to-batch preparations. [2] Include positive controls in experiments (e.g., known antioxidants for oxidative stress assays, donepezil for behavioral studies). Verify animal health and monitor weight changes throughout studies. Confirm scopolamine-induced deficits are significant compared to controls before assessing this compound's effects.
This compound presents substantial potential for advancing therapeutic development across multiple neurodegenerative conditions. For Alzheimer's disease research, this compound's multimodal actions address all three major pathological domains: β-amyloid pathology (via BACE-1 inhibition), neuroinflammation (through JNK and NF-κB suppression), and synaptic dysfunction (by enhancing synaptic protein expression). [2] The compound's efficacy in scopolamine-induced models, which replicate the cholinergic dysfunction central to Alzheimer's pathology, positions it as a promising candidate for further development. [2] [3] For Parkinson's disease research, this compound's potent antioxidant and anti-inflammatory properties may protect dopaminergic neurons from oxidative stress-mediated degeneration, while its anti-apoptotic effects could enhance neuronal survival. [4]
Beyond classical neurodegenerative conditions, this compound shows promise for neuroprotection in stroke and traumatic brain injury models where oxidative stress and neuroinflammation play predominant roles. The compound's ability to modulate apoptotic pathways via Bax and Bcl-2 regulation suggests potential applications in conditions involving programmed cell death. [4] Additionally, this compound's documented antibacterial activity against MRSA with downregulation of virulence genes (seb and icaD) indicates potential for addressing CNS infections that can lead to neurological complications. [5]
The transition of this compound from a research compound to a therapeutic candidate requires addressing several pharmacokinetic and formulation challenges. This compound's poor water solubility represents a major limitation for systemic administration and bioavailability. [1] Advanced formulation strategies including nanoparticle systems, liposomal encapsulation, cyclodextrin complexes, and self-emulsifying drug delivery systems should be explored to enhance solubility and absorption. Structural modification to create This compound derivatives with improved pharmaceutical properties while maintaining neuroprotective activity offers another promising approach.
Dosing considerations should be informed by existing toxicity studies which demonstrate this compound's safety at doses ranging from 80 mg/kg to 300 mg/kg body weight in mice, though the most effective non-toxic dose appears to be up to 80 mg/kg. [5] [1] Further subchronic and chronic toxicity studies are needed to establish safety profiles for long-term administration required for neurodegenerative diseases. The development of blood-brain barrier penetration assays using in vitro models or microdialysis techniques in preclinical models will be essential to optimize brain delivery.
Table 3: Pharmacological Profile and Development Considerations for this compound
| Parameter | Current Evidence | Development Needs | Potential Solutions |
|---|---|---|---|
| Bioavailability | Poor water solubility; high chloroform solubility | Enhanced bioavailability for CNS delivery | Nanoparticles, liposomes, prodrug approaches |
| Dosing Range | Effective at 10-40 mg/kg in mice; safe up to 80 mg/kg | Chronic toxicity studies; human dose projection | Phase I clinical trials; formulation optimization |
| BBB Penetration | Demonstrated CNS effects in vivo | Quantitative penetration studies | Structural modifications; carrier-mediated transport |
| Target Engagement | Confirmed for JNK, BACE-1, antioxidant pathways | Additional target identification | Proteomic studies; systems pharmacology |
| Manufacturing | Plant extraction; yeast bioengineering | Scalable production | Heterologous expression; synthetic biology |
Several promising research directions emerge from current evidence on this compound's neuroprotective properties. Combination therapy approaches represent an attractive strategy given the multifactorial nature of neurodegenerative diseases. This compound's excellent safety profile makes it suitable for use alongside existing approved therapies such as acetylcholinesterase inhibitors or NMDA receptor antagonists, potentially creating synergistic effects that enhance efficacy while reducing individual drug doses and side effects. [3]
The development of this compound analogs through medicinal chemistry approaches offers opportunities to enhance potency, improve pharmacokinetic properties, and increase target specificity. Structure-activity relationship studies should focus on modifications that maintain the core pentacyclic structure while introducing functional groups that enhance water solubility and blood-brain barrier penetration. Semi-synthetic derivatives combining this compound's triterpenoid scaffold with other bioactive moieties may yield compounds with superior therapeutic profiles.
Advancements in biosynthetic production through engineered microbial systems present promising solutions to this compound's supply challenges. Recent progress in CRISPR/Cas9 technology and gene overexpression plasmids has enabled this compound production using genetically engineered yeast, providing a scalable and sustainable alternative to plant extraction. [1] Further optimization of these bioproduction platforms could significantly increase yields and reduce production costs.
Finally, the progression toward clinical translation will require rigorous preclinical development including IND-enabling studies, formulation optimization, and thorough safety assessment. The establishment of reliable biomarkers for target engagement and efficacy assessment in both preclinical models and human studies will be crucial for clinical development. With its multimodal mechanisms addressing fundamental neurodegenerative processes, this compound represents a promising candidate for advancing the treatment of currently intractable neurological conditions.
Friedelin's antioxidant activity operates through several key mechanisms:
The table below summarizes key quantitative findings from major studies on this compound's antioxidant activity.
| Experimental Model | Key Parameters Measured | Results | Citation |
|---|---|---|---|
| In Vitro: Chemical Assays | DPPH Radical Scavenging | IC₅₀: 21.1 mM | [1] |
| Hydroxyl Radical Scavenging | IC₅₀: 21.04 mM | [1] | |
| Reducing Power | Significant, dose-dependent increase | [1] | |
| In Vivo: CCl₄-induced hepatotoxicity (Rat) | TBARS (Liver) | Significant decrease | [1] |
| SOD, CAT, GSH (Liver) | Levels restored to near normal | [1] | |
| In Vivo: Scopolamine-induced neurotoxicity (Mouse) | Brain TBARS | Significant decrease | [2] |
| Brain SOD, CAT, GSH | Levels restored to near normal | [2] |
Here are standardized protocols for key assays used to evaluate this compound's antioxidant activity.
This method evaluates the direct free radical scavenging ability of this compound [1].
% Inhibition = [(A_control - A_sample) / A_control] * 100This protocol measures this compound's ability to protect against CCl₄-induced oxidative stress in the liver [1].
This protocol evaluates this compound's ability to mitigate scopolamine-induced oxidative stress in the mouse brain [2].
The following diagram illustrates the primary signaling pathway through which this compound exerts its neuroprotective antioxidant effects, based on research in scopolamine-induced models [2].
This pathway shows this compound's multi-target action: it directly inhibits oxidative stress and key signaling proteins while boosting the body's natural antioxidant enzymes [2].
I hope these application notes and protocols provide a solid foundation for your research on this compound. Should you require further clarification on any specific protocol or wish to explore its other pharmacological activities, please feel free to ask.
This compound (friedelan-3-one) is a pentacyclic triterpenoid that has attracted significant pharmaceutical interest due to its diverse biological activities, including anti-inflammatory, anticancer, antibacterial, neuroprotective, and antioxidant properties. This compound serves as the crucial biosynthetic precursor to celastrol, a highly promising therapeutic agent with demonstrated anti-obesity and anticancer activities [1] [2] [3]. As a typical friedelane-type triterpenoid, this compound features a complex pentacyclic structure derived from perhydropicene with a molecular formula of C₃₀H₅₀O and a molecular weight of 426.7 g/mol [3]. The compound is characterized by an oxo group at position 3, methyl groups at multiple positions (4, 4a, 6b, 8a, 11, 11, 12b, and 14a), nine defined atom stereocenters, and a topological surface area of 17.1 Ų [3].
Traditional extraction of this compound from natural plant sources such as cork tissues, leaves of various plant families (Celastraceae, Asteraceae, Fabaceae, and Myrtaceae), mosses, and lichens presents significant challenges for sustainable production [2] [3]. These challenges include low natural abundance, seasonal variability, geographical restrictions, and complex extraction processes requiring organic solvents. Furthermore, chemical synthesis of this compound involves extreme reaction conditions, complex procedures, and generates undesirable toxic byproducts [4] [3]. To address these limitations, metabolic engineering of the robust microbial host Saccharomyces cerevisiae has emerged as a promising alternative for sustainable this compound production. This approach leverages yeast's native mevalonate pathway, genetic tractability, and compatibility with plant-derived enzymes to create efficient microbial cell factories [4] [5].
Recent advances in metabolic engineering and synthetic biology have dramatically improved this compound production titers in engineered S. cerevisiae strains. The following table summarizes the progression of key production achievements:
Table 1: Comparative Analysis of this compound Production in Engineered Yeast Strains
| Strain/Study | Engineering Strategy | Production Titer | Scale | Year | Reference |
|---|---|---|---|---|---|
| Wild-type BY4741 | Baseline strain | ~1 mg/L | Shake flask | 2022 | [4] |
| Hansen et al. | 7 gene deletions | 0.5 mg/L | Shake flask | 2020 | [4] |
| Previous engineered strain | CRISPR/Cas9 + plasmid overexpression | 37.07 mg/L | Shake flask | - | [4] |
| Strain GQ1 | Quadruple mutant + TwOSC1T502E + medium optimization | 63.91 ± 2.45 mg/L | Shake flask | 2022 | [4] |
| Strain Z16 | Enhanced key enzymes, alleviated promoter inhibition, reduced competing pathways | 270 mg/L | Shake flask | 2025 | [1] [6] |
| Strain Z28 | Combined metabolic and lipid droplet engineering | 1500 mg/L | 250 mL shake flask | 2025 | [1] [6] |
The remarkable 1500 mg/L production level achieved in the Z28 strain represents a 30-fold improvement compared to the initial engineered strain and establishes a new benchmark for this compound production in shake flasks [1] [6]. This dramatic increase demonstrates the considerable potential of integrated metabolic engineering approaches when combined with advanced cultivation strategies.
The construction of high-performance microbial cell factories for this compound production requires systematic engineering of the S. cerevisiae host strain. The following table summarizes the key genetic modifications employed in recent studies:
Table 2: Key Genetic Modifications for Enhanced this compound Production in S. cerevisiae
| Target Gene/Pathway | Modification Type | Biological Function | Engineering Impact |
|---|---|---|---|
| tHMG1 | Integration/Overexpression | Catalyzes the rate-limiting step in mevalonate pathway | Increases metabolic flux to IPP/DMAPP precursors [4] |
| ERG20 | Integration/Overexpression | Farnesyl diphosphate synthase | Enhances FPP supply for squalene synthesis [4] |
| ERG9 | Integration/Overexpression | Squalene synthase | Directs FPP toward squalene formation [4] |
| ERG1 | Integration/Overexpression | Squalene epoxidase | Converts squalene to 2,3-oxidosqualene [4] |
| UPC2.1 | Integration/Overexpression | Transcriptional regulator of sterol uptake | Enhances uptake of sterols and potentially triterpenoids [4] |
| POS5 | Integration/Overexpression | Mitochondrial NADH kinase | Increases NADPH supply for P450 reactions [4] |
| BTS1 | Knockout (CRISPR/Cas9) | Geranylgeranyl diphosphate synthase | Reduces competition for FPP [4] |
| ROX1 | Knockout (CRISPR/Cas9) | Repressor of hypoxia | Derepresses anaerobic genes, potentially improving oxygen availability [4] |
| YPL062w, YJL064w | Knockout (CRISPR/Cas9) | Putative regulators with indirect effects | Increases metabolic flux to 2,3-oxidosqualene [4] |
| UBC7 | Knockout | ER-associated protein degradation factor | Fivefold increase in this compound titer, potentially by reducing enzyme degradation [5] |
The identification and optimization of This compound synthase enzymes has been crucial for establishing efficient production platforms. Several oxidosqualene cyclases (OSCs) from Tripterygium wilfordii have been characterized, with TwOSC4 identified as a highly specific this compound synthase through functional screening in Nicotiana benthamiana [5]. This enzyme catalyzes the complex cyclization of 2,3-oxidosqualene through a series of carbocationic rearrangements to form the characteristic pentacyclic this compound structure.
Protein engineering has further enhanced catalytic efficiency, with the TwOSC1T502E mutant demonstrating superior performance in this compound production [4]. When expressed in the engineered strain GQ1, this variant contributed significantly to achieving the 63.91 mg/L production titer. For downstream oxidation of this compound, three cytochrome P450 enzymes (CYP712K1, CYP712K2, and CYP712K3) have been identified that effectively convert this compound to oxidized intermediates including 29-hydroxy-friedelin and polpunonic acid, which are likely precursors in the celastrol biosynthetic pathway [5].
Recent breakthroughs in this compound production have highlighted the importance of lipid droplet engineering as a powerful strategy to mitigate product cytotoxicity and enhance overall titer. The Z28 strain, which achieved the remarkable production of 1500 mg/L, benefited from this innovative approach combined with oleic acid supplementation [1] [6]. Lipid droplets function as intracellular storage organelles that can sequester hydrophobic compounds like this compound, thereby reducing its toxic effects on cellular functions and enabling higher production levels.
Medium optimization represents another critical factor for maximizing this compound production. Several key components have been identified:
The combination of YPD medium with oleic acid supplementation has proven particularly effective, supporting both high cell density and enhanced this compound production through improved lipid droplet formation [1] [6].
Objective: To construct engineered S. cerevisiae strains with integrated this compound biosynthetic pathway genes and targeted gene knockouts.
Materials:
Procedure:
Objective: To rapidly identify high-producing this compound strains from mutant libraries.
Materials:
Procedure:
Objective: To achieve high-cell-density cultivation for maximal this compound production.
Materials:
Procedure:
The engineered biosynthetic pathway for this compound production in S. cerevisiae involves both native metabolic pathways and heterologously introduced enzymes. The following diagram illustrates the key metabolic nodes and engineering strategies:
Figure 1: Engineered this compound Biosynthetic Pathway in S. cerevisiae. Key metabolic enzymes were overexpressed (red), heterologous plant enzymes were introduced (blue), and competing pathways were knocked out (gray) to enhance carbon flux toward this compound production.
The systematic engineering workflow for developing high-performance this compound production strains involves multiple coordinated strategies, as illustrated below:
Figure 2: Comprehensive Workflow for Developing High-Yield this compound Production Strains. The systematic approach combines chassis engineering, enzyme optimization, pathway balancing, lipid droplet engineering, and process optimization to achieve record production titers.
Low this compound Titer:
Strain Instability:
Product Cytotoxicity:
Scale-Up Challenges:
The development of engineered S. cerevisiae strains for high-level this compound production represents a significant advancement in microbial terpenoid manufacturing. The remarkable achievement of 1500 mg/L in shake flasks demonstrates the power of integrated metabolic engineering strategies that combine pathway enhancement, competing pathway deletion, enzyme engineering, and innovative lipid droplet engineering [1] [6]. These microbial platforms provide a sustainable and scalable alternative to plant extraction and chemical synthesis, addressing the supply chain challenges for this compound and its valuable derivative, celastrol.
Future development efforts should focus on several key areas:
The protocols and strategies outlined in this document provide researchers with comprehensive tools to engineer and optimize this compound production strains, paving the way for industrial-scale production of this pharmaceutically important triterpenoid and its derivatives.
This compound is a pentacyclic triterpenoid compound that exhibits significant pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and neuroprotective activities [1] [2] [3]. Of particular therapeutic interest is its role as a precursor to celastrol, a potent anticancer drug candidate currently under investigation [1] [4]. Despite its promising pharmaceutical applications, this compound faces substantial supply chain challenges due to its low natural abundance in plants and the high extraction costs associated with conventional isolation methods [1] [2] [4]. Additionally, chemical synthesis approaches have proven complex and economically unviable due to this compound's highly rearranged pentacyclic structure, which represents the most rearranged triterpene skeleton found in nature [4].
The emergence of synthetic biology and microbial cell factories has offered a promising alternative for this compound production. Saccharomyces cerevisiae has proven to be an exceptionally suitable chassis organism for triterpenoid biosynthesis due to its native mevalonate pathway, which provides the essential precursor 2,3-oxidosqualene, and its compatibility with plant-derived enzymes [4]. Recent advances in metabolic engineering have enabled the de novo synthesis of this compound in engineered yeast strains, bypassing the need for plant extraction [1] [2]. The 2025 breakthrough study by Zhou et al. demonstrated the feasibility of this approach by achieving record-level this compound titers of 1500 mg/L in shake-flask fermentation through the combination of systematic metabolic engineering and lipid droplet engineering strategies [1] [3].
Table 1: Comparison of this compound Production Methods
| Production Method | Advantages | Limitations | Maximum Reported Yield |
|---|---|---|---|
| Plant Extraction | Natural source; No specialized equipment required | Low abundance; Seasonal variation; High cost | Variable, source-dependent |
| Chemical Synthesis | Controlled process; Scalable potential | Complex synthesis; Toxic byproducts; Low yield | Not economically viable |
| Early Engineered Yeast | Sustainable; Renewable feedstocks | Instability of plasmid-based systems; Low titers | 63.91 mg/L [4] |
| Advanced Engineered Yeast (2025) | High titer; Stable genomic integration; Scalable | Requires specialized expertise; Optimization needed | 1500 mg/L [1] |
The successful high-yield production of this compound in S. cerevisiae requires extensive genetic reprogramming to enhance the flux toward the desired product while minimizing competing metabolic pathways. The foundational approach involves the functional expression of this compound synthase, specifically the TwOSC1 gene from Tripterygium wilfordii, which catalyzes the cyclization of 2,3-oxidosqualene into this compound [1] [4]. In the record-breaking Z28 strain, researchers employed a multifactorial engineering strategy that included enhancing the activity of key enzymes in the mevalonate pathway, alleviating promoter inhibition, and reducing the metabolic flux of competing pathways [1]. This systematic approach resulted in an initial boost of this compound production to 270 mg/L in the intermediate Z16 strain when cultured in YPD medium [1] [2].
Further genetic optimizations focused on stabilizing the engineered traits through chromosomal integration rather than plasmid-based expression, which had previously shown instability during strain preservation and propagation [4]. The integration of critical endogenous genes including truncated 3-hydroxyl-3-methylglutaryl-CoA reductase (tHMG1), farnesyl diphosphate synthase (ERG20), squalene synthase (ERG9), and 2,3-oxidosqualene synthase (ERG1) into the yeast genome resulted in a 3.0∼6.8-fold increase in this compound production compared with the baseline BY4741 strain [4]. Additionally, auxiliary pathway genes such as the uptake control transcriptional regulator (UPC2.1) and POS5 (encoding a NADH kinase) were incorporated to enhance precursor availability and cofactor regeneration [4].
To further increase metabolic flux toward this compound biosynthesis, CRISPR/Cas9 technology was employed to knockout genes involved in competing pathways [4]. Specifically, four genes were targeted for deletion: BTS1 (geranylgeranyl diphosphate synthase), YPL062w, YJL064w, and ROX1 (repressor of hypoxia) [4]. These strategic knockouts served to redirect the metabolic flow from competing branches of the terpenoid pathway, particularly those that consume the shared precursor farnesyl diphosphate (FPP). The resulting engineered strains with quadruple mutations (bts1; rox1; ypl062w; yjl064w) displayed significant increases in this compound production, with the dominant strain GQ1 achieving a yield of 63.91 ± 2.45 mg/L when cultured in optimized medium in shake flasks [4]. This represented an approximately 65-fold improvement compared to the wild-type BY4741 strain and was the highest titer reported for this compound production at the time of that study [4].
Table 2: Key Genetic Modifications for Enhanced this compound Production
| Genetic Modification | Gene Function | Engineering Approach | Impact on this compound Production |
|---|---|---|---|
| TwOSC1 Expression | This compound synthase | Heterologous expression from Tripterygium wilfordii | Essential for this compound skeleton formation |
| tHMG1 Integration | Rate-limiting MVA pathway enzyme | Genomic integration of truncated version | 3.0-6.8× increase in combination with other genes [4] |
| ERG20 Integration | Farnesyl diphosphate synthase | Genomic integration | Enhanced FPP precursor supply [4] |
| UPC2.1 Integration | Transcriptional regulator of uptake control | Genomic integration of mutant version | Improved sterol uptake and metabolism [4] |
| BTS1 Knockout | Geranylgeranyl diphosphate synthase | CRISPR/Cas9-mediated deletion | Reduced competing pathway, increased FPP availability [4] |
| ROX1 Knockout | Repressor of hypoxia | CRISPR/Cas9-mediated deletion | Alleviated transcriptional repression of anaerobic genes [4] |
The fermentation process plays a critical role in maximizing this compound production in engineered S. cerevisiae strains. For the high-performing Z28 strain, researchers employed YPD medium (1% yeast extract, 2% peptone, 2% glucose) as the base cultivation medium [1] [4]. Through systematic optimization of carbon sources, nitrogen sources, and micronutrients, significant enhancements in both cell density and product titers were achieved. The optimized fermentation conditions involved cultivating the engineered strains in 250 mL shake flasks with appropriate aeration and agitation to maintain oxygen transfer while minimizing shear stress [1]. The cultivation temperature was maintained at 30°C, which represents the optimal growth condition for S. cerevisiae [4].
A critical advancement in the fermentation strategy was the implementation of lipid droplet engineering, which addressed the significant issue of product cytotoxicity [1]. This compound, like many triterpenoids, exhibits hydrophobic properties and can accumulate to toxic levels within cellular membranes, ultimately impairing cell growth and productivity. By supplementing the fermentation medium with oleic acid, researchers stimulated the formation and proliferation of intracellular lipid droplets, which served as dedicated storage compartments for this compound [1]. This innovative approach not only mitigated the cytotoxic effects of this compound accumulation but also potentially enhanced the functional organization of the biosynthetic enzymes, many of which are membrane-associated. The combination of medium optimization and lipid droplet engineering contributed significantly to achieving the record this compound titer of 1500 mg/L in the Z28 strain, representing a 30-fold improvement compared to the initial engineered strain [1].
For optimal production, a two-stage fermentation strategy is recommended [1]. In the first stage, the focus is on achieving high cell density through rapid growth in nutrient-rich medium. In the second stage, conditions are shifted to induce this compound accumulation, potentially through the addition of oleic acid to stimulate lipid droplet formation and possibly adjusting the carbon source to balance growth and production phases. This approach separates the growth phase from the production phase, allowing the cells to reach substantial biomass before channeling resources toward this compound biosynthesis, thereby maximizing the overall titer and volumetric productivity.
The following diagram illustrates the comprehensive engineering and fermentation workflow that enables high-yield this compound production in S. cerevisiae:
Diagram 1: Comprehensive Workflow for High-Yield this compound Production in Engineered S. cerevisiae. This diagram illustrates the integrated approach combining strain engineering, fermentation optimization, and product recovery strategies to achieve record-level this compound titers.
Accurate extraction and quantification of this compound from engineered yeast cultures is essential for evaluating strain performance and optimizing production protocols. The recommended method involves harvesting cells from fermentation broth by centrifugation, typically at 4,000-6,000 × g for 10 minutes, followed by cell disruption using mechanical methods such as bead beating or chemical lysis with organic solvents [4]. The hydrophobic nature of this compound necessitates the use of organic solvents for efficient extraction, with chloroform-methanol mixtures (2:1 v/v) proving effective for complete extraction of triterpenoids from yeast biomass [4].
For quantification, gas chromatography-mass spectrometry (GC-MS) has been widely employed for the analysis of this compound due to its high sensitivity and ability to provide structural confirmation through mass fragmentation patterns [4]. Alternatively, high-performance liquid chromatography (HPLC) with UV detection or evaporative light scattering detection (ELSD) can be used for routine quantification [4]. The analytical method should be validated for linearity, accuracy, precision, and limit of detection using authentic this compound standards. For the high-producing Z28 strain, analytical confirmation demonstrated a this compound titer of 1500 mg/L in 250 mL shake-flask fermentation, representing the highest level reported to date [1].
Advanced analytical approaches can provide deeper insights into the metabolic status of engineered strains. Metabolic flux analysis can be employed to monitor the flow of carbon through the mevalonate pathway toward this compound biosynthesis, helping to identify potential bottlenecks [4]. Additionally, gene expression analysis using RT-qPCR or RNA-seq can verify the successful expression of integrated genes and the silencing of targeted knockout genes [5]. Recently, machine learning approaches have been developed to predict gene expression scores in S. cerevisiae based on various genetic, physical, statistical, and logistic features [5]. These computational tools can help prioritize which genetic modifications are most likely to result in high expression of pathway enzymes, potentially accelerating the strain optimization process.
Protocol 1: Construction of High-Yield this compound Producing S. cerevisiae Strain
Materials:
Procedure:
Protocol 2: Fed-Batch Fermentation with Lipid Droplet Engineering
Materials:
Procedure:
Inoculum preparation:
Seed culture expansion:
Production fermentation:
Process monitoring:
Product extraction and analysis:
The biosynthetic pathway and engineering strategy for this compound production can be visualized as follows:
Diagram 2: this compound Biosynthetic Pathway and Engineering Strategies in S. cerevisiae. This diagram illustrates the metabolic route from glucose to this compound and the key genetic and fermentation engineering interventions that enhance production yield.
The successful development of high-yield this compound production in S. cerevisiae has significant implications for pharmaceutical research and development. This compound serves as the key precursor for celastrol, a promising therapeutic agent with demonstrated anticancer and antiobesity activities [1] [4]. The availability of a reliable and scalable microbial production platform for this compound will facilitate further investigation of celastrol's mechanisms of action and clinical potential. Beyond celastrol, this compound itself possesses valuable biological activities, including anti-inflammatory, antibacterial, and neuroprotective properties, which can now be more thoroughly explored with a sustainable supply [1] [6].
Future directions for this technology include the implementation of advanced genome engineering tools such as the SCRaMbLE (Synthetic Chromosome Recombination and Modification by LoxPsym-mediated Evolution) system, which allows for inducible genomic rearrangements that can further optimize strain performance [7]. Additionally, machine learning approaches are being developed to predict gene expression scores in S. cerevisiae, which could accelerate the design of optimized production strains by identifying the most impactful genetic modifications [5]. The integration of systems biology and multi-omics analyses will provide deeper insights into the regulatory networks and metabolic fluxes that govern this compound biosynthesis, enabling more precise engineering strategies.
The protocols and application notes described here provide researchers with a comprehensive framework for implementing this compound production in engineered S. cerevisiae. The remarkable achievement of 1500 mg/L titer demonstrates the tremendous potential of microbial cell factories for the sustainable production of complex plant-derived triterpenoids, paving the way for their expanded application in pharmaceutical and nutraceutical industries [1].
The application of CRISPR-Cas9 technology has moved beyond simple gene knockouts to become an indispensable tool for metabolic engineering. In the context of plant-derived natural products like friedelin, a pentacyclic triterpenoid, CRISPR offers the potential to precisely rewire biosynthetic pathways to enhance yield or produce novel analogs. This document provides a detailed framework for applying CRISPR-Cas9 to engineer the this compound biosynthesis pathway in plant systems. The protocols are designed with a focus on editing efficiency and minimizing off-target effects, drawing on the latest advancements in the field, including computational predictions and novel delivery mechanisms [1] [2] [3].
The fundamental challenge in metabolic engineering is the precise manipulation of often poorly characterized endogenous genes within a complex cellular network. The following sections outline a structured approach, from initial computational design to experimental validation, providing researchers with a reproducible methodology for engineering this compound production.
Recent clinical trials and commercial approvals underscore the transformative potential of CRISPR-based therapies. The following table summarizes key quantitative data from late-stage clinical trials, demonstrating the efficacy that can be aspired to in therapeutic applications of engineered compounds [4].
Table 1: Summary of Efficacy Data from Recent CRISPR-Cas9 Clinical Trials
| Target Disease/Condition | Therapy/System | Key Efficacy Metric | Result | Reference |
|---|---|---|---|---|
| Hereditary Transthyretin Amyloidosis (hATTR) | Intellia's LNP-CRISPR (in vivo) | Reduction in TTR protein levels | ~90% average reduction sustained at 2-year follow-up | [4] |
| Hereditary Angioedema (HAE) | Intellia's LNP-CRISPR (in vivo) | Reduction in Kallikrein protein & attack frequency | 86% kallikrein reduction; 8/11 patients attack-free (16 weeks) | [4] |
| Sickle Cell Disease / β-Thalassemia | CASGEVY (ex vivo) | Freedom from vaso-occlusive crises/transfusions | Eliminated or significantly reduced in majority of patients | [4] [5] |
Key Observations from Clinical Data:
This protocol is adapted from a established method for the CRISPR-based manipulation and visualization of endogenous proteins in specialized mammalian cells, which provides a robust template for working with challenging endogenous genes in a cellular context [6]. The workflow for this protocol is illustrated below.
Phase 1: Guide RNA (sgRNA) Design and In Silico Validation
Phase 2: Delivery Vector Preparation and Virus Packaging
Phase 3: Cell Transduction and Validation of Editing
A significant challenge in CRISPR engineering is the efficient delivery of editing components to the target cells.
The success of Lipid Nanoparticles (LNPs) in clinical trials for liver-directed therapies makes them a highly promising vehicle for future in vivo applications in plants or microbial hosts. LNPs demonstrate a natural affinity for liver cells, efficiently delivering CRISPR components and enabling robust editing. A key advantage of LNPs over viral vectors is the potential for redosing, as they do not typically trigger the same immune responses [4].
To visualize the subcellular localization and trafficking of this compound synthase without the artifacts of protein overexpression, adapt the protocol for endogenous tagging. This involves using CRISPR-Cas9 to precisely insert a fluorescent protein tag (e.g., GFP) directly into the genomic locus of the this compound synthase gene in the host cell. This allows for the study of the native protein's behavior in real-time using live-cell imaging [6].
The integration of advanced computational tools is critical for the success and efficiency of a CRISPR project.
Table 2: Computational Tools for Enhancing CRISPR Experiment Fidelity
| Tool Name | Primary Function | Key Feature | Application in Protocol |
|---|---|---|---|
| Graph-CRISPR [2] | sgRNA on-target efficiency prediction | Integrates sgRNA sequence and secondary structure using a graph neural network | Primary tool for sgRNA selection and prioritization in Phase 1. |
| GaMD Molecular Dynamics [3] | Atomic-level simulation of Cas9 dynamics | Breaks the "millisecond barrier" to model Cas9's conformational changes | For advanced troubleshooting and understanding mechanistic failures. |
| Optuna [2] | Hyperparameter optimization for deep learning | Efficiently searches complex parameter spaces to optimize model performance | Used in the development of custom prediction models. |
Application of Graph-CRISPR: This model directly addresses the limitation of previous tools by incorporating the secondary structure of the sgRNA itself, which is a critical factor influencing editing efficiency. Excessively stable hairpin loops or misfolding in the sgRNA can severely reduce editing efficiency and promote off-target effects. Using Graph-CRISPR during the design phase significantly increases the likelihood of selecting highly active sgRNAs [2].
The protocols and application notes detailed here provide a robust roadmap for applying CRISPR-Cas9 to the engineering of the this compound pathway. By leveraging computational tools like Graph-CRISPR for intelligent sgRNA design and adopting validated wet-lab protocols for delivery and validation, researchers can significantly accelerate their projects. The field is rapidly advancing with next-generation technologies such as base editing and prime editing, which offer even greater precision. Furthermore, the clinical validation of LNP delivery systems paves the way for more efficient in vivo editing strategies in the future [4] [1] [2]. This integrated approach, combining bioinformatics with empirical validation, is the cornerstone of modern, effective metabolic engineering.
This compound (friedelan-3-one) is a pentacyclic triterpenoid first isolated from bark in 1807 and referred to as "cork alcohol" [1] [2]. This compound demonstrates remarkable pharmacological activities, including anti-inflammatory, anticancer, antioxidant, hepatoprotective, neuroprotective, antimicrobial, and antidiabetic effects [1] [2]. This compound also exhibits agricultural applications as a natural anti-insect agent and soil microbial community modulator [1] [2]. Additionally, it serves as the key precursor for celastrol, a promising anticancer and antiobesity drug candidate [3] [4] [5].
The structural complexity of this compound, characterized by its highly rearranged pentacyclic framework with an oxo group at position 3, presents significant challenges for chemical synthesis [1] [5]. Traditional plant extraction methods face limitations due to low natural abundance, typically constituting only 1-2% of cork extracts [6]. These challenges have driven research toward developing advanced extraction technologies and synthetic biology approaches to achieve sustainable, high-yield this compound production [1] [2].
Table 1: Key Pharmacological Activities of this compound
| Pharmacological Activity | Experimental Models | Key Findings | References |
|---|---|---|---|
| Neuroprotective | Ethanol-induced neurotoxicity in pup brains | Reduced TNF-α, NF-kB, caspase-3, and PARP-1 levels | [7] |
| Anticancer | Prostate cancer models (22Rv1, DU145 cells) | CYP17A1 inhibition; reduced prostate weight and serum PSA | [8] |
| Anti-inflammatory | Mouse and rat models | Significant reduction in inflammation markers | [1] [2] |
| Antioxidant | In vitro assays | Free radical scavenging and liver protection | [1] [2] |
| Antimicrobial | Various pathogen models | Activity against bacteria, viruses, fungi, and parasites | [1] [2] [8] |
This compound production methodologies encompass both conventional extraction from natural sources and advanced biotechnological approaches. Each method offers distinct advantages and limitations in terms of yield, scalability, and sustainability.
This compound is found in various plant species across multiple families, with particularly high concentrations in cork tissues. Key natural sources include:
Traditional extraction methods typically involve organic solvents such as dichloromethane, hexane, methanol, or ethanol through techniques like Soxhlet extraction or maceration [1] [2] [6]. These methods, while established, often result in modest yields and raise environmental concerns due to solvent usage.
Synthetic biology approaches represent a paradigm shift in this compound production. By engineering the mevalonate pathway in microbial hosts like Saccharomyces cerevisiae, researchers have achieved significantly improved this compound yields [9] [3] [5]. These approaches leverage genetic engineering to optimize the entire biosynthetic pathway, from enhanced precursor flux to expression of this compound-specific synthases.
Table 2: Comparison of this compound Production Methods
| Production Method | Typical Yields | Advantages | Limitations |
|---|---|---|---|
| Supercritical Fluid Extraction | 4.02 wt% yield; 26-40.6% this compound in extract [6] | Green technology, selective, reduced solvent use | High equipment cost, optimization required |
| Conventional Solvent Extraction | 2.5-10.9 wt% yield; ~20% this compound in extract [6] | Simple setup, well-established | Low selectivity, solvent intensive, moderate yields |
| Metabolically Engineered Yeast | 63.91 mg/L (2022) [5]; 1500 mg/L (2025) [9] [3] | Sustainable, high potential yields, scalable | Complex strain development, requires specialized expertise |
Supercritical fluid extraction using carbon dioxide represents a green alternative to conventional organic solvent extraction. This method leverages the unique properties of supercritical CO₂, including tunable density, low viscosity, and high diffusivity, to achieve selective extraction of this compound from cork matrices [6]. The protocol below is optimized for Quercus cerris cork, achieving this compound concentrations of 30.4-40.6% in extracts [6].
Sample Preparation:
System Setup:
Extraction Process:
Extract Recovery:
This protocol describes the genetic modification of Saccharomyces cerevisiae to create microbial cell factories for this compound production. The approach involves pathway engineering to enhance precursor flux toward 2,3-oxidosqualene and expression of heterologous This compound synthase genes [9] [3] [5]. The most advanced implementations have achieved remarkable yields up to 1500 mg/L through combination of metabolic engineering and lipid droplet engineering [9] [3].
Endogenous Pathway Enhancement:
Competing Pathway Downregulation:
This compound Synthase Expression:
Lipid Droplet Engineering:
The following diagram illustrates the comprehensive metabolic engineering strategy for enhanced this compound production in yeast:
Strain Activation:
Seed Culture:
Production Phase:
Monitoring and Harvest:
For plant materials, extract powdered samples (0.5-1.0 g) with dichloromethane, hexane, or ethanol using Soxhlet apparatus or ultrasonication [1] [6]. For microbial cultures, extract cell pellets with ethyl acetate or chloroform:methanol (2:1 v/v), and concentrate under reduced pressure [5].
Gas Chromatography-Mass Spectrometry provides reliable quantification and confirmation of this compound identity:
For complete structural confirmation, Nuclear Magnetic Resonance spectroscopy is essential:
The enhanced production of this compound enables further investigation of its promising pharmacological applications:
For industrial translation of this compound production, several factors require consideration:
The following workflow illustrates the integrated approach for enhanced this compound production:
The protocols presented herein provide comprehensive methodologies for enhancing this compound production through both advanced extraction technologies and synthetic biology approaches. The remarkable recent progress in metabolic engineering of yeast strains, achieving yields up to 1500 mg/L, demonstrates the potential for industrial-scale production [9] [3]. These advances address the critical supply limitations that have hindered pharmaceutical development of this compound and its derivatives.
The integration of extraction optimization with systems metabolic engineering provides a robust foundation for sustainable this compound production. These approaches enable sufficient material supply for further pharmacological evaluation and clinical development of this compound-based therapeutics for neurodegenerative diseases, cancer, inflammatory conditions, and metabolic disorders.
Friedelin (friedelan-3-one), a pentacyclic triterpenoid first isolated in 1807, has garnered significant attention in pharmaceutical research due to its diverse pharmacological activities and potential therapeutic applications. This compound, classified chemically as a friedelane-type triterpenoid with molecular formula C₃₀H₅₀O and molecular weight of 426.7 g/mol, is widely distributed in various plant families including Celastraceae, Asteraceae, Fabaceae, and Myrtaceae, as well as in lower plants such as mosses and lichen. [1] [2] Recent research has demonstrated that this compound exhibits a remarkable range of biological activities, including anti-inflammatory, antioxidant, anticancer, antimicrobial, neuroprotective, and antidiabetic effects, positioning it as a promising candidate for drug development. [1] [3] The pharmacokinetic profile of any therapeutic compound is crucial in determining its efficacy and safety, yet comprehensive studies on this compound's absorption, distribution, metabolism, and excretion (ADME) remain limited. These application notes aim to provide researchers with standardized protocols and analytical frameworks to advance the understanding of this compound's pharmacokinetic behavior and facilitate its development as a potential therapeutic agent.
The physicochemical characteristics of this compound significantly influence its pharmacokinetic behavior and present both challenges and considerations for drug development. Understanding these fundamental properties is essential for designing effective formulation strategies and predicting in vivo behavior.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₃₀H₅₀O | Pentacyclic triterpenoid structure |
| Molecular Weight | 426.7 g/mol | Within acceptable range for drug-like compounds |
| Melting Point | 262–263°C | High melting point indicates crystal stability |
| cLogP | 7.59 | High lipophilicity, potential permeability issues |
| Water Solubility | Insoluble | Poor aqueous solubility, formulation challenge |
| Solubility in Chloroform | Freely soluble | Preferred solvent for extraction and analysis |
| pKa | -7.4 | Extremely weak basic compound |
| Topological Surface Area | 17.1 Ų | Relatively low polar surface area |
| Hydrogen Bond Acceptors | 1 | Single oxygen atom (ketone group) |
| Drug-Likeness Score | -3.31 | Poor drug-likeness per Lipinski's rule |
| Drug Score | 0.13 | Low overall potential as oral drug candidate |
This compound exhibits challenging properties for drug development, particularly its high lipophilicity (cLogP 7.59) and extremely poor water solubility. [4] These characteristics significantly impact its absorption potential and likely contribute to low oral bioavailability. The compound's low topological polar surface area (17.1 Ų) and single hydrogen bond acceptor suggest potential membrane permeability, but the complete water insolubility remains a major formulation hurdle. [1] [2] this compound is freely soluble in chloroform and sparingly soluble in ethanol, guiding appropriate solvent selection for experimental preparations. [2] The high melting point (262–263°C) indicates strong crystal lattice energy, which further explains the dissolution challenges. These properties collectively contribute to this compound's poor drug-likeness score (-3.31) and low overall drug score (0.13), highlighting the need for sophisticated formulation approaches to overcome these limitations. [4]
Drug-metabolizing enzyme interactions represent a critical aspect of pharmacokinetic assessment, particularly for compounds like this compound that may be co-administered with other therapeutic agents. The cytochrome P450 (CYP) enzyme family plays a pivotal role in phase I metabolism of numerous pharmaceuticals, and inhibition of these enzymes can lead to clinically significant drug-drug interactions.
Objective: To evaluate the inhibitory effects of this compound on major human cytochrome P450 enzymes (CYP3A4, 1A2, 2A6, 2E1, 2D6, 2C9, 2C19, and 2C8) using human liver microsomes (HLMs). [5]
Materials and Reagents:
Equipment:
Methodology:
Incubation Preparation: Prepare incubation mixtures containing 100 mM potassium phosphate buffer (pH 7.4), NADPH-generating system, appropriate HLM concentration (0.1-0.5 mg/mL based on CYP isoform), specific probe substrate at approximate Km concentration, and this compound (typically 100 μM for initial screening). [5]
Control Setup: Include negative controls (vehicle only) and positive controls (known inhibitors for each CYP isoform).
Incubation Conditions: Pre-incubate mixtures for 3 minutes at 37°C before initiating reactions with NADPH-generating system. Incubate for specified durations (10-40 minutes depending on CYP isoform). [5]
Reaction Termination: Stop reactions by adding 100 μL acetonitrile (10% trichloroacetic acid for CYP2A6) containing internal standard.
Sample Processing: Centrifuge at 12,000 rpm for 10 minutes and analyze supernatant using validated HPLC methods.
Metabolite Quantification: Monitor specific metabolites: 6β-hydroxytestosterone (CYP3A4), acetaminophen (CYP1A2), 7-hydroxycoumarin (CYP2A6), 6-hydroxychlorzoxazone (CYP2E1), dextrorphan (CYP2D6), 4'-hydroxydiclofenac (CYP2C9), 4-hydroxymephenytoin (CYP2C19), and 6α-hydroxypaclitaxel (CYP2C8). [5]
Table 2: CYP Enzyme Inhibition Profile of this compound
| CYP Isoform | IC₅₀ Value (μM) | Inhibition Type | Kᵢ Value (μM) | Clinical Significance |
|---|---|---|---|---|
| CYP3A4 | 10.79 | Noncompetitive | 6.16 | High (major drug metabolism pathway) |
| CYP2E1 | 22.54 | Competitive | 18.02 | Moderate (narrow therapeutic index drugs) |
| CYP1A2 | >100 | Not significant | - | Low |
| CYP2A6 | >100 | Not significant | - | Low |
| CYP2D6 | >100 | Not significant | - | Low |
| CYP2C9 | >100 | Not significant | - | Low |
| CYP2C19 | >100 | Not significant | - | Low |
| CYP2C8 | >100 | Not significant | - | Low |
Enzyme Kinetics Protocol:
Time-Dependent Inhibition Assessment:
Key Findings: this compound demonstrates potent inhibition of CYP3A4 (IC₅₀ 10.79 μM) and moderate inhibition of CYP2E1 (IC₅₀ 22.54 μM), with no significant effects on other CYP isoforms at concentrations up to 100 μM. [5] The noncompetitive inhibition of CYP3A4 (Kᵢ 6.16 μM) and competitive inhibition of CYP2E1 (Kᵢ 18.02 μM) suggest different binding mechanisms for these enzymes. Additionally, this compound acts as a time-dependent inhibitor of CYP3A4 with Kᵢₙₐₐₜ/Kᵢ value of 4.84 nM/min, indicating potential for clinically significant drug interactions with substrates of this enzyme. [5] These findings highlight the importance of considering this compound's inhibition potential when co-administered with drugs metabolized by CYP3A4 or CYP2E1, particularly those with narrow therapeutic indices.
Accurate quantification of this compound in biological matrices and plant materials is essential for pharmacokinetic studies, bioavailability assessments, and quality control of herbal preparations. This section outlines validated analytical approaches for this compound detection and measurement.
Plant Material Extraction:
Biological Sample Preparation:
HPLC-UV/ELSD Methods:
HPLC-ESI-MS Parameters:
Spectroscopic Characterization:
Understanding the biosynthetic origin of this compound provides insights into its structural features and potential metabolic fate in biological systems. The compound is produced through the mevalonate pathway, which is conserved across triterpenoid-producing organisms.
Biosynthesis Protocol for Engineered Systems:
Recent Advances: The high demand for this compound has led to the development of CRISPR/Cas9 technology and gene overexpression plasmids to produce this compound using genetically engineered yeast, offering a sustainable alternative to plant extraction. [1] [3] This biotechnological approach enables more consistent production and reduces the environmental impact associated with traditional plant extraction methods.
Despite the growing interest in this compound's pharmacological potential, significant research gaps remain in understanding its complete pharmacokinetic profile and translational applicability.
Critical Research Needs:
Methodological Recommendations:
This compound represents a promising phytochemical with diverse pharmacological activities, but its development as a therapeutic agent faces significant challenges related to unfavorable physicochemical properties and limited pharmacokinetic understanding. The protocols and application notes provided in this document establish a framework for systematic investigation of this compound's pharmacokinetic behavior, with particular emphasis on its cytochrome P450 inhibition potential, analytical quantification, and biosynthetic production. Researchers should prioritize addressing the identified knowledge gaps, especially concerning absorption mechanisms, distribution patterns, and metabolic fate in relevant biological systems. The integration of modern biotechnological approaches, such as metabolic engineering in yeast systems, offers promising alternatives to traditional plant extraction methods and may facilitate more sustainable production of this compound for further pharmacological evaluation. As research advances, a comprehensive understanding of this compound's pharmacokinetic profile will be essential for rational drug development and successful translation of its promising pharmacological activities into clinical applications.
Friedelin, a pentacyclic triterpenoid with demonstrated anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective activities, presents significant challenges for pharmaceutical development due to its poor aqueous solubility and low bioavailability. This document provides detailed application notes and experimental protocols for developing advanced drug delivery systems to overcome these limitations. We present comprehensive data on this compound's pharmacological profile, physicochemical properties, and specific formulation strategies including lipid-based nanocarriers, polymeric nanoparticles, controlled-release systems, and transdermal delivery platforms. Each protocol includes step-by-step methodologies, characterization techniques, and performance evaluation metrics to enable researchers to effectively develop this compound-based therapeutics. The information contained herein is particularly relevant for oncology applications, neuroprotective therapies, and chronic disease management where enhanced bioavailability and targeted delivery are critical for therapeutic success.
This compound (friedelan-3-one) is a pentacyclic triterpene first isolated in 1807 and characterized as a ketonic triterpenoid with molecular formula C₃₀H₅₀O and molecular weight of 426.7 g/mol [1]. It possesses the most rearranged structure among triterpenes produced by oxidosqualene cyclases and is the only one containing a ketonic group at the C-3 position [2]. This compound is widely distributed in nature, with significant concentrations found in:
The compound typically presents as white needle crystals with a melting point of 262-263°C and is freely soluble in chloroform, sparingly soluble in ethanol, and practically insoluble in water [1]. Its specific optical rotation is [α]²⁵D + 2.0° (c.1.0, MeOH), and it functions as an extremely weak basic compound (pKa ~7.4) [1].
This compound biosynthesis occurs via the mevalonate pathway, with the key step being the complex cyclization of 2,3-oxidosqualene catalyzed by This compound synthase [2]. Recent advances in CRISPR/Cas9 technology and gene overexpression plasmids have enabled the production of this compound using genetically engineered yeast, offering an alternative to traditional plant extraction [3]. This biotechnological approach addresses the challenge of limited natural supply and provides a more sustainable production method for pharmaceutical applications.
This compound exhibits a broad spectrum of pharmacological activities that justify its development as a therapeutic agent:
Table 1: Pharmacological Activities of this compound
| Activity | Experimental Models | Key Findings | Potential Applications |
|---|---|---|---|
| Anti-cancer | Various cancer cell lines | Cytotoxic against mouse leukemia (P388), human lung adenocarcinoma (A549), mouse lymphoma (L1210) | Oncology, targeted therapies |
| Anti-inflammatory | In vitro inflammation models | Inhibition of interleukin-1 (IL-1) and tumor necrosis factor (TNF) secretion | Chronic inflammatory diseases |
| Antioxidant | Hepatoprotective assays | Protection against oxidative stress | Liver diseases, neuroprotection |
| Antimicrobial | Gram-positive/negative bacteria, fungi | Activity against Mycobacterium spp., Candida spp. | Antimicrobial resistance |
| Neuroprotective | Neuronal models | Protection against oxidative damage | Neurodegenerative disorders |
The anti-cancer activity of this compound appears to involve tubulin polymerization inhibition, similar to other triterpenoid compounds [4]. This compound and its derivatives also demonstrate anti-HIV properties and potential activity against human coronaviruses, including SARS-CoV-2 [1]. The vasodilation, anti-histaminic, analgesic, and antipyretic properties further broaden its therapeutic potential [2]. Importantly, this compound shows low cytotoxicity to normal cells, making it an attractive candidate for further drug development [3].
The development of effective drug delivery systems for this compound is primarily challenged by its unfavorable physicochemical properties:
Table 2: Physicochemical Properties and Drug Development Challenges of this compound
| Property | Value/Characteristic | Development Challenge |
|---|---|---|
| Water Solubility | Practically insoluble | Low oral bioavailability, limited formulation options |
| Log P | 7.59 [5] | Poor absorption/permeation, potential for bioaccumulation |
| Molecular Weight | 426.7 g/mol | Suitable for most delivery systems |
| Melting Point | 262-263°C | Stability concerns during processing |
| Hydrogen Bonding | Acceptors: 1, Donors: 0 | Limited interaction with biological membranes |
The high lipophilicity (cLogP 7.59) significantly limits this compound's absorption and permeation, classifying it as a Class II compound in the Biopharmaceutics Classification System (low solubility, high permeability) [5]. This necessitates advanced formulation strategies to enhance its dissolution and bioavailability.
Beyond physicochemical challenges, this compound must overcome biological barriers including first-pass metabolism, rapid clearance, and potential P-glycoprotein efflux. The compound's weak basic nature may lead to variable absorption under different physiological pH conditions. Development of appropriate delivery systems must address these limitations while maintaining the compound's structural integrity and therapeutic activity.
Lipid-based nanocarriers represent a promising approach for this compound delivery due to their ability to encapsulate lipophilic compounds and enhance gastrointestinal absorption:
These systems can be functionalized with targeting ligands for specific tissues, such as transferrin receptors for brain targeting or folate receptors for cancer cells.
Biodegradable polymeric nanoparticles offer controlled release kinetics and protection of this compound from degradation:
These systems can be engineered for stimuli-responsive release at target sites using pH, enzyme, or temperature triggers.
Long-acting release systems can maintain therapeutic this compound levels for extended periods, improving patient compliance:
These technologies are particularly valuable for chronic conditions requiring long-term therapy, such as cancer, inflammatory diseases, and neurodegenerative disorders [6].
Transdermal delivery bypasses first-pass metabolism and offers sustained release:
These systems are particularly advantageous for this compound's physicochemical properties and can be further enhanced by chemical permeation enhancers or physical methods such as iontophoresis.
Objective: Prepare and characterize this compound-loaded lipid nanoparticles for enhanced oral bioavailability.
Materials:
Equipment:
Methodology:
Hot Microemulsion Technique:
Purification and Analysis:
Characterization Parameters:
Objective: Develop biodegradable polymeric nanoparticles for controlled release of this compound.
Materials:
Methodology:
Emulsion-Solvent Evaporation Method:
Quality Control:
Objective: Formulate and evaluate a nanoemulgel system for transdermal delivery of this compound.
Materials:
Methodology:
Nanoemulsion Preparation:
Gel Incorporation:
The following diagram illustrates the decision-making process for selecting appropriate delivery systems based on this compound's properties and therapeutic goals:
Diagram 1: Rational Design Approach for this compound Delivery Systems Based on API Properties and Therapeutic Applications
HPLC Method for this compound Quantification:
Characterization Techniques:
Table 3: Analytical Methods for this compound Delivery System Characterization
| Parameter | Method | Acceptance Criteria | |---------------|------------|-------------------------| | Particle Size | Dynamic Light Scattering | PDI < 0.3, size distribution appropriate for route | | Zeta Potential | Electrophoretic Mobility | | >|±30| mV for good stability | | Entrapment Efficiency | HPLC after separation | >80% for efficient systems | | Drug Release | Dialysis method, USP apparatus | Profile matches intended application | | Morphology | TEM, SEM | Uniform, spherical particles | | Crystallinity | DSC, PXRD | Confirmation of amorphous state | | Stability | ICH guidelines | <10% degradation after 3 months |
While this compound is a natural product with demonstrated safety in traditional use, development of pharmaceutical formulations requires comprehensive preclinical evaluation. Key considerations include:
Regulatory agencies may classify this compound formulations as 505(b)(2) products if sufficient data exists on the compound's safety and efficacy, potentially streamlining the development pathway.
The development of advanced drug delivery systems for this compound represents a promising approach to overcoming its significant biopharmaceutical challenges. The protocols and strategies outlined in this document provide researchers with practical methodologies for designing this compound formulations with enhanced therapeutic efficacy and improved patient compliance.
Future development should focus on targeted delivery systems that leverage this compound's anti-cancer properties while minimizing systemic exposure. Additionally, combination therapies incorporating this compound with other therapeutic agents may provide synergistic effects, particularly in oncology applications. The continued advancement in extraction technologies and biosynthetic production methods will ensure adequate supply of high-quality this compound for pharmaceutical development.
As drug delivery technologies evolve, this compound formulations should incorporate smart release mechanisms responsive to disease-specific biomarkers and digital health technologies for monitoring therapeutic outcomes. These innovations will position this compound as a valuable therapeutic agent in the natural product-derived pharmaceutical landscape.
The following table summarizes the core methodologies for increasing friedelin yield, each suitable for different experimental goals.
| Method | Key Actions / Compounds | Host / System | Key Outcome / Yield | Reference |
|---|---|---|---|---|
| Metabolic Engineering | Overexpression of tHMG1, ERG20, ERG9, ERG1, POS5, UPC2.1; Knockout of BTS1, ROX1, YPL062W, YJL064W; Expression of TwOSC1T502E; Medium optimization | Saccharomyces cerevisiae (Yeast) | 63.91 ± 2.45 mg/L (in shake flask) [1] [2] | |
| Enhanced key enzyme activity, alleviated promoter inhibition, reduced competing pathway flux; Lipid droplet engineering; Medium optimization | Saccharomyces cerevisiae (Yeast) | 1,500 mg/L (in 250 mL shake flask) [3] | ||
| Deletion of UBC7 gene | Saccharomyces cerevisiae (Yeast) | 5-fold increase in this compound titer [4] | ||
| Elicitation in Plant Tissue Culture | Treatment with Methyl Jasmonate (100 µM) | Cannabis sativa Hairy Root Cultures | 3.73-fold increase in this compound vs. control [5] | |
| Treatment with Salicylic Acid | Cannabis sativa Hairy Root Cultures | 2.88-fold increase in this compound vs. control [5] | ||
| Extraction Optimization | Supercritical Fluid Extraction (SFE) with CO₂ and 2.5 wt% Ethanol (at 60°C, 11 g/min flow rate) | Quercus cerris Cork | This compound concentration in extract: ~45 wt% [6] |
Here are solutions to specific issues researchers might encounter.
FAQ 1: My engineered yeast strain shows a sharp drop in this compound yield after being taken from storage. What could be wrong?
tHMG1, ERG20, ERG9) into the yeast chromosome [1].FAQ 2: I am using hairy root cultures, but the yield of this compound is still too low for our needs. How can I boost it quickly?
FAQ 3: I am extracting this compound from plant cork, but the process uses large amounts of hazardous solvents. Is there a greener and more efficient alternative?
The diagrams below outline the core experimental processes for microbial and plant-based production platforms.
Q1: What are the primary methods for extracting Friedelin? this compound is extracted through several methods. Traditional methods use organic solvents like dichloromethane (DCM) via Soxhlet extraction or solid-liquid extraction (SLE). Advanced methods include Supercritical Fluid Extraction (SFE) using CO₂, often with ethanol as a cosolvent, and the emerging approach of de novo biosynthesis using engineered microbial factories like Saccharomyces cerevisiae [1] [2] [3].
Q2: My SFE yield is low. What parameters should I optimize? Low yield in SFE is often due to suboptimal conditions. The key parameters to optimize are temperature, pressure, CO₂ flow rate, and cosolvent concentration [2]. A study on Quercus cerris cork found that using a moderate temperature (50-60 °C) with ethanol as a cosolvent (around 5 wt%) significantly boosts total yield. However, for higher selectivity towards this compound, a lower ethanol content (around 2.5 wt%) is preferable [2]. Fine-tuning these factors is crucial for balancing yield and purity.
Q3: What are the main challenges in microbial production of this compound? Constructing an efficient microbial cell factory involves challenges such as low precursor flux, competition from native metabolic pathways, and product cytotoxicity. Successful strategies include enhancing the activity of key enzymes in the biosynthetic pathway, alleviating promoter inhibition, and using lipid droplet engineering to mitigate cytotoxicity and enhance production [1].
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Extraction Yield | Inefficient solvent system; Incorrect particle size; Suboptimal SFE parameters. | Use chloroform/DCM; For SFE, optimize cosolvent (2.5-5% ethanol); Use intermediate particle size (e.g., 60-80 mesh) [2] [4]. |
| Low Selectivity/Purity | Co-extraction of non-target compounds (e.g., lipids, waxes). | For SFE, use lower cosolvent % (~2.5% EtOH) and longer extraction times; Implement a purification step (e.g., crystallization) [2]. |
| Low Titer in Microbial Production | Metabolic flux limitations; Cytotoxicity of this compound; Low cell density. | Enhance key enzyme activity (e.g., TwOSC1); Engineer lipid droplets for storage; Use optimized fermentation media (e.g., YPD) [1]. |
| Poor Aqueous Solubility for Bioassays | Inherent lipophilicity of this compound. | Use the compound in a partially purified extract matrix; Employ nanoencapsulation or delivery vehicles like oil-in-water emulsions [3]. |
The table below summarizes key quantitative data from recent research to help you compare different extraction approaches.
| Method / Source | Key Conditions / Strain | Performance Output |
|---|---|---|
| Supercritical Fluid Extraction (SFE) [2] | Cork, 300 bar, 50°C, 5% EtOH, 11 g/min | Yield: 2.2 wt%; This compound Conc.: ~40.6 wt% (in extract) |
| Soxhlet Extraction [2] | Dichloromethane | Yield: 4.3 wt% |
| Solid-Liquid Extraction [2] | Dichloromethane | Yield: 1.5 wt% |
| De Novo Biosynthesis (Yeast) [1] | Initial Strain (Z16) in YPD | Titer: 270 mg/L |
| De Novo Biosynthesis (Yeast) [1] | Optimized Strain (Z28) in Shake Flask | Titer: 1500 mg/L (Record) |
This protocol is adapted from research on optimizing SFE from Quercus cerris cork [2].
This protocol outlines the metabolic engineering steps used to achieve high-level production in S. cerevisiae [1].
The following diagram illustrates the optimized biosynthetic pathway and engineering strategy for high-yield this compound production in yeast, integrating the key steps from the protocol above.
This diagram maps the complex relationships between key SFE parameters and their combined impact on the critical outcomes of yield and selectivity.
I hope this technical support center provides a solid foundation for your work with this compound. The field is advancing rapidly, particularly in the area of microbial production, which holds great promise for a more sustainable and scalable supply [1] [4].
This compound (friedelan-3-one) is a pentacyclic triterpenoid with significant pharmacological potential, including demonstrated anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities [1] [2]. Despite its promising therapeutic properties, this compound faces substantial solubility limitations that present major challenges for pharmaceutical development. This technical support center provides researchers with evidence-based strategies to overcome these solubility barriers through formulation approaches, chemical modifications, and advanced prediction tools.
The fundamental challenge with this compound lies in its inherently lipophilic nature. With a molecular formula of C₃₀H₅₀O and molecular weight of 426.7 g/mol, this compound exhibits extremely poor aqueous solubility and is classified as an extremely weak basic compound (pKa ≈ -7.4) [1] [2]. Its pentacyclic structure with multiple methyl groups contributes to high crystallinity and low solvation potential in polar solvents. Understanding these fundamental physicochemical properties is essential for developing effective solubility enhancement strategies.
Table 1: Experimental Solubility Profile of this compound in Various Solvents
| Solvent Category | Solvent | Solubility | Experimental Conditions |
|---|---|---|---|
| Chlorinated | Chloroform | Freely soluble | Room temperature [2] |
| Non-polar | n-Hexane | Soluble | Sequential extraction [3] |
| Non-polar | Petroleum ether | Soluble | Bark extraction [3] |
| Polar aprotic | Ethyl acetate | Soluble | Sequential extraction [3] |
| Polar protic | Ethanol | Sparingly soluble | Room temperature [2] |
| Polar protic | Methanol | Sparingly soluble | 70-80% concentration [3] |
| Aqueous | Water | Insoluble | Room temperature [2] |
Table 2: Molecular Properties of this compound Influencing Solubility
| Property | Value | Significance for Solubility |
|---|---|---|
| Molecular Weight | 426.7 g/mol | Within acceptable range for drug-like compounds |
| cLogP | 7.59 | Indicates extremely high lipophilicity [4] |
| Hydrogen Bond Acceptors | 1 (ketone group) | Limited capacity for hydrogen bonding with aqueous solvents |
| Hydrogen Bond Donors | 0 | Unable to form donor bonds with solvents |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | Very low polar surface area [4] |
| Melting Point | 262-263°C | High melting point indicates strong crystal lattice energy |
| Drug-Likeness Score | -3.31 | Poor drug-likeness primarily due to solubility issues [4] |
Table 3: Formulation Strategies for Enhancing this compound Solubility
| Strategy | Mechanism | Recommended Approach | Considerations |
|---|---|---|---|
| Complexation | Formation of inclusion complexes with cyclodextrins | Hydroxypropyl-β-cyclodextrin in 1:1 or 1:2 molar ratios | Improves aqueous solubility but may affect permeability |
| Lipid-Based Systems | Encapsulation in lipid nanoparticles or emulsions | Self-emulsifying drug delivery systems (SEDDS) with medium-chain triglycerides | Leverages high logP; enhances lymphatic absorption |
| Solid Dispersions | Molecular dispersion in hydrophilic polymer matrix | Spray drying or hot melt extrusion with PVP or HPMC | Amorphous form generation improves dissolution |
| Micellar Solutions | Surfactant-mediated solubilization | Poloxamer or polysorbate-based systems above critical micelle concentration | Concentration-dependent efficacy; potential cytotoxicity |
| Crystal Engineering | Particle size reduction and crystal habit modification | Nanonization via wet milling or high-pressure homogenization | Increases surface area for dissolution |
| Salt Formation | Conversion to ionic form with counterion | Not applicable (lacks ionizable groups) | This compound has no ionizable functional groups |
Structural derivatization of this compound presents a promising approach to enhance solubility while maintaining, or in some cases improving, its pharmacological activity. The ketone group at position C-3 serves as the primary site for chemical modification, though the complex pentacyclic structure with nine defined stereocenters presents significant synthetic challenges [1] [5].
Reduction to Friedelinol: Reduction of the C-3 ketone group using sodium borohydride (NaBH₄) produces 3β-friedelinol (epi-friedelinol), while reduction with sodium metal yields the 3α-epimer (friedelinol) [2]. These reduced derivatives generally exhibit improved aqueous solubility while maintaining biological activity. The hydroxyl group introduced through reduction provides a hydrogen bond donor absent in this compound, facilitating better interaction with aqueous solvents.
Prodrug Synthesis: Creation of water-soluble prodrugs through conjugation with polar moieties at the C-3 position (after reduction) represents a promising strategy. Phosphate esters, amino acid conjugates, and PEGylated derivatives can significantly enhance aqueous solubility. These linkers can be designed for enzymatic cleavage in vivo, regenerating the active compound.
Glycosylation: Attachment of sugar moieties to create this compound glycosides mimics natural product strategies for enhancing polarity. This approach adds multiple hydrogen bond acceptors and donors, potentially improving aqueous solubility by several orders of magnitude while possibly enhancing target recognition.
Systematic Workflow for this compound Solubility Enhancement
The experimental workflow for this compound solubility optimization should follow a systematic approach that integrates traditional formulation strategies with modern computational tools. This begins with comprehensive solubility screening across multiple solvent systems to establish baseline behavior, followed by implementation of appropriate enhancement strategies based on the intended application.
Critical decision points in the workflow include:
Modern machine learning approaches have revolutionized solubility prediction, enabling researchers to screen potential solvent systems in silico before undertaking laborious experimental work. The FastSolv model, developed by MIT researchers and trained on the extensive BigSolDB dataset, provides particularly valuable predictions for organic solvents [6] [7]. This model can predict solubility across a range of temperatures and has demonstrated accuracy approaching the aleatoric limit of experimental measurements (0.5-1 log S) [7].
Traditional solubility parameters remain valuable for understanding the fundamental interactions governing this compound solubility:
When using computational prediction tools for this compound, consider:
Q: Despite using computational predictions, my experimental solubility values are significantly lower than expected. What could be causing this discrepancy?
A: Several factors could contribute to this issue:
Q: I am experiencing difficulty achieving sufficient this compound concentration for cellular assays. What approaches would you recommend?
A: For biological assays, consider these strategies:
Q: My this compound solutions precipitate upon storage. How can I improve stability?
A: Precipitation upon storage typically indicates:
Q: What is the recommended protocol for reducing this compound to 3β-friedelinol?
A: The following protocol typically yields good results:
Q: How can I accurately measure this compound solubility in various solvents?
A: Recommended protocol for solubility determination:
Enhancing the solubility of this compound requires a multifaceted approach that combines traditional formulation strategies with modern computational tools and chemical modification techniques. The inherent lipophilicity of this compound, while challenging, can be overcome through systematic investigation of solvent systems, formulation approaches, and structural modifications.
The most promising immediate strategies include:
Q1: My engineered yeast strain produces high Friedelin titers initially, but the yield drops significantly after long-term storage or sub-culturing. What could be the cause?
Q2: I've integrated genes into the chromosome, but production is still lower than expected. How can I further enhance metabolic flux toward this compound?
BTS1, ROX1, YPL062w, and YJL064w can reduce the diversion of metabolic resources away from the this compound pathway [1]. Furthermore, enhancing the activity of the mevalonate pathway by overexpressing genes like tHMG1, ERG20, and ERG9 has been shown to boost production significantly [1].Q3: High levels of this compound are cytotoxic to my yeast cells, limiting the final titer. What strategies can mitigate this?
The table below summarizes the effectiveness of different metabolic engineering strategies for improving this compound production in S. cerevisiae, as reported in recent studies.
| Engineering Strategy | Specific Modification | Reported this compound Titer | Key Benefit / Note |
|---|---|---|---|
| Initial Strain (ZH1) | Plasmid-based expression | 37.07 mg/L (initial), dropped after storage [1] | Highlights plasmid instability issue [1] |
| Chromosomal Integration & Knockout | Integration of tHMG1, ERG20, ERG9, etc.; Knockout of BTS1, ROX1, etc. (Strain GQ1) |
63.91 ± 2.45 mg/L [1] | Creates a genetically stable production strain [1] |
| Enhanced Precursor Supply & Lipid Droplet Engineering | Combination of pathway engineering, promoter optimization, and lipid droplet engineering (Strain Z28) | 1500 mg/L (in shake flasks) [2] | Highest reported titer; effectively mitigates product cytotoxicity [2] |
This protocol is adapted from methods that successfully created stable, high-yielding strains [1].
tHMG1, ERG20, ERG9, ERG1) and auxiliary genes (e.g., POS5, UPC2.1). Design expression cassettes with strong, constitutive promoters (e.g., Ptdh3, Padh1) and terminators.This protocol outlines the process for knocking out genes that compete for metabolic resources [1].
BTS1 (involved in geranylgeranyl diphosphate synthesis) or the repressor ROX1 [1].The following diagram outlines a logical workflow for diagnosing and addressing common this compound production stability issues, based on the strategies discussed above.
The following table summarizes the core parameters of several validated chromatographic methods for the quantification of friedelin, as reported in recent scientific literature.
| Method | Plant Source | Linear Range | Correlation Coefficient (r²) | LOD / LOQ | Precision (RSD) | Accuracy (% Recovery) | Key Chromatographic Conditions |
|---|
| HPTLC [1] [2] | Putranjiva roxburghii, Cannabis sativa roots | 100–500 ng/spot [1]; 25.99–831.60 µg/mL [2] | 0.9892 [1]; 0.9990 [2] | 32.15 / 97.44 ng/band [1]; 0.006% / 0.021% w/w [2] | < 1% (Inter/Intra-day) [1] | 98.55% [1]; 100.57–102.45% [2] | Stationary Phase: TLC Aluminium plate (60 F254) [1]. Mobile Phase: Toluene:Chloroform (9:1 v/v) [1] [2]. Detection: Derivatization with vanillin-sulphuric acid, scanned at 580 nm [1]. | | HPLC-PDA [3] | Vaccinium vitis-idaea (Lingonberry) | Not specified for this compound | > 0.9999 (for triterpenoids) | 0.08–0.65 µg/mL (for triterpenoids) | < 2% (for triterpenoids) | 94.70–105.81% (for triterpenoids) | Stationary Phase: ACE C18 column (150 × 4.6 mm, 3 µm) [3]. Mobile Phase: Acetonitrile:Methanol (10:90, v/v) for neutral triterpenoids like this compound [3]. Detection: PDA at low wavelengths (205-210 nm) [3]. | | GC-MS/MS [4] | Various plant families | Method not detailed for this compound specifically. | Method not detailed for this compound specifically. | Method not detailed for this compound specifically. | Method not detailed for this compound specifically. | Method not detailed for this compound specifically. | Commonly requires a derivatization step prior to analysis due to low volatility of many triterpenoids [3]. |
Here are the detailed experimental steps for the most commonly cited methods.
Here are solutions to frequently encountered problems during this compound analysis.
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
|---|
| Poor Resolution/Peak Shape | Inappropriate mobile phase, column overuse, or low column temperature. | - Optimize mobile phase composition and use isocratic elution for simplicity and baseline stability [3].
The following diagrams, created with Graphviz, illustrate the standard validation workflow and a logical path for troubleshooting.
Here are common challenges encountered during friedelin purification and their potential solutions:
| Challenge | Possible Causes | Troubleshooting Steps |
|---|---|---|
| Low Extraction Yield [1] [2] | Inefficient solvent, low-quality raw material, insufficient extraction time. | Use non-polar solvents (e.g., chloroform, hexane); source high-cork-content materials; employ reflux or Soxhlet extraction; consider modern methods (e.g., ultrasound, supercritical fluid) [1] [2]. |
| Complex Crude Extract [1] [3] | Co-extraction of lipids, waxes, chlorophyll, and other triterpenoids. | Perform a pre-purification liquid-liquid extraction with alkaline solution (e.g., NaOH) to remove acidic contaminants [2]. Use solid-phase extraction (SPE) as a clean-up filter before chromatographic analysis [3]. |
| Difficult Crystallization [2] | Purity too low, incorrect solvent choice, overly rapid crystal formation. | Use a two-solvent system (e.g., chloroform with methanol or ethanol addition). Concentrate the extract slowly and allow it to stand at a low temperature for crystal growth [2]. |
| Co-elution in Chromatography [3] | Similar polarity of this compound and other compounds (e.g., friedelan-3-ol). | Optimize the chromatographic method (GC or HPLC). For GC, the MISER (Multiple Injections in a Single Experimental Run) technique can improve throughput and separation efficiency [3]. |
This is a foundational method adapted from patent literature [2].
This advanced chromatographic method significantly increases instrumental throughput [3].
t_w) and the "separation time" (t_s). The t_w is the time before the next injection, ensuring the peaks of the second run do not interfere with the critical peaks of the first.t_w intervals within the same experimental run.This table summarizes key physicochemical data to aid in identification and characterization [1] [4].
| Property | Specification / Value |
|---|---|
| Molecular Formula | C₃₀H₅₀O [1] |
| Molecular Weight | 426.7 g/mol [1] |
| Melting Point | 262 - 263 °C [4] |
| Specific Rotation | [α]²⁵D +2.0° (c=1.0, MeOH) [4] |
| Solubility | Freely soluble in chloroform, sparingly soluble in ethanol, insoluble in water [1] [4]. |
| pKa | -7.4 (extremely weak base) [1] |
| Spectroscopic Data (Key Identifiers) | IR (nujol): 1707 cm⁻¹ (C=O stretch) [4]. MS (EI): m/z 426 [M]⁺ [4]. |
The following diagrams outline the core processes described in the protocols.
Here are detailed methodologies for two key, high-yield approaches from recent studies.
Table 1: Combined Metabolic & Lipid Droplet Engineering Protocol (Zhou et al., 2025) [1]
| Objective | To construct a de novo friedelin biosynthetic pathway in S. cerevisiae and significantly boost titer through comprehensive engineering. |
|---|
| Initial Strain Engineering | • Express this compound synthase gene TwOSC1 in S. cerevisiae. • Enhance activity of key enzymes in the mevalonate pathway. • Alleviate promoter inhibition. • Reduce metabolic flux of competing pathways. | | Fermentation & Optimization | • Medium: Use YPD medium. • Further Enhancement: Apply lipid droplet engineering to enhance cell density and mitigate product cytotoxicity. • Scale: 250 mL shake-flask fermentation. | | Reported Outcome | The this compound titer in the final engineered strain (Z28) reached a record 1500 mg/L, a 30-fold improvement over the initial engineered strain [1]. |
Table 2: Metabolic Engineering via Genomic Integration & CRISPR (Frontiers, 2022) [2]
| Objective | To create a stable, high-yielding engineered S. cerevisiae strain by integrating genes into the genome and knocking out inhibitors. |
|---|---|
| Host Strain | S. cerevisiae BY4741 (MATa his3Δ1 leu2Δ0 met15Δ0 ura3Δ0). |
| Genetic Modifications | • Gene Integration: Integrate endogenous genes tHMG1, ERG20, ERG9, ERG1, POS5, and UPC2.1 into the genome to enhance the MVA pathway. • Gene Knockout: Use CRISPR/Cas9 to knock out genes BTS1, ROX1, YPL062w, and YJL064w to reduce competition for the precursor 2,3-oxidosqualene. • Heterologous Enzyme: Introduce an efficient this compound synthase variant, TwOSC1T502E, from Tripterygium wilfordii. | | Culture Conditions | • Strain Selection: Use synthetic dropout (SD) medium. • Production Fermentation: Culture the dominant strain GQ1 in an optimized medium in shake flasks. | | Reported Outcome | Final this compound yield of 63.91 ± 2.45 mg/L, approximately 65-fold higher than the wild-type BY4741 strain [2]. |
This section addresses common experimental challenges based on the cited research.
FAQ 1: What are the primary strategies to increase this compound yield in yeast? The core strategy is to maximize the metabolic flux toward the precursor 2,3-oxidosqualene and efficiently channel it to this compound. This is achieved by:
tHMG1, ERG20, ERG9, and ERG1 [2].BTS1 (involved in geranylgeranyl diphosphate synthesis) and other regulators (ROX1, YPL062w, YJL064w) that divert precursors away from 2,3-oxidosqualene [2].FAQ 2: How can I improve the stability of this compound production in engineered strains? Plasmid-based expression can lead to instability during strain preservation and fermentation. To create a more stable strain:
FAQ 3: What should I do if my this compound yields are low even after pathway engineering? Consider the following steps:
The following diagram illustrates the logical workflow for troubleshooting and optimizing this compound production, integrating the strategies discussed above.
This diagram details the specific genetic modifications in the mevalonate pathway to enhance flux toward this compound.
The following table summarizes key physicochemical properties of this compound that are crucial for understanding and managing its stability in experimental settings.
| Property | Description / Value | Relevance to Stability & Handling |
|---|---|---|
| Chemical Name | Friedelan-3-one [1] | A pentacyclic triterpenoid [1]. |
| Molecular Formula | C₃₀H₅₀O [2] | - |
| Molecular Weight | 426.0 g/mol [3] | - |
| cLogP | 7.59 [3] | High lipophilicity; indicates poor water solubility and likely good solubility in organic solvents [3]. |
| Solubility | -6.97 (logS) [3] | Confirms very low aqueous solubility [3]. |
| Melanogenesis Inhibition | Effective in B16F1 melanoma cells [4] | Bioactivity can be used to monitor stability in relevant assays. |
While direct degradation studies are limited, standard practices for handling lipophilic natural products can be applied to this compound.
This protocol outlines a method to evaluate this compound's anti-inflammatory activity, which inherently depends on the compound's stability throughout the experiment.
Objective: To evaluate the effect of this compound on the NF-κB signaling pathway in tenocytes [5].
Workflow Overview: The following diagram illustrates the key experimental steps, from cell preparation to data analysis.
Detailed Steps:
The diagram below illustrates the molecular mechanism by which this compound promotes the degradation of p65, a key protein in the NF-κB pathway, thereby exerting its anti-inflammatory effect [5].
What is the typical solubility and storage protocol for this compound? this compound has very low water solubility and is typically dissolved in DMSO for in vitro studies [3]. For storage, it is recommended to prepare small aliquots of a concentrated stock solution (e.g., 10-100 mM in DMSO) and store them at -20°C or -80°C, protected from light. This prevents repeated freeze-thaw cycles and minimizes decomposition.
How can I confirm that my this compound sample has degraded during my experiment? The most direct method is analytical chromatography. Compare your sample against a fresh this compound standard using TLC or HPLC. Signs of degradation include the appearance of new peaks or a significant reduction in the main this compound peak. If your experiment includes a bioactivity assay (e.g., anti-inflammatory or melanogenesis inhibition), a significant loss of expected activity can also indicate instability [5] [4].
Are there any stability concerns when using this compound in cell culture? Yes. When adding a DMSO stock solution to aqueous cell culture media, this compound may precipitate due to its low solubility. Ensure the final DMSO concentration is well-tolerated by your cells (usually ≤ 0.1%). Running a vehicle control is essential. Furthermore, compounds can be unstable over long incubation times in culture media; it's advisable to assess activity at multiple time points.
The following table summarizes the critical storage parameters for friedelin based on manufacturer specifications [1].
| Parameter | Condition | Notes |
|---|---|---|
| Long-Term Storage | -20°C or -80°C | - |
| Short-Term/Working Aliquot | -20°C | "sealed storage, away from moisture and light" [1] |
| Solubility (for 10 mM stock) | THF | 8.33 mg/mL (19.52 mM); may require ultrasonication [1] |
| Stability in Solution | -80°C for 6 months; -20°C for 1 month | Store in sealed container to prevent solvent evaporation and moisture absorption [1] |
Key Physicochemical Properties: this compound (CAS: 559-74-0) is a white to off-white solid with a molecular weight of 426.72 g/mol [1]. It is freely soluble in chloroform, sparingly soluble in ethanol, and insoluble in water [2], which is a key consideration for preparing stock solutions for biological assays.
For your experimental planning, here is a summary of key in vivo dosing data and anti-inflammatory experimental protocols from recent literature.
The table below outlines protocols used in recent animal studies.
| Model | Dose | Administration Route | Frequency & Duration | Key Finding |
|---|---|---|---|---|
| Scopolamine-induced neurodegeneration (Mouse) | 30 mg/kg | Intraperitoneal (i.p.) | Once daily for 14 days | Improved oxidative stress and memory impairment [1] |
| Carrageenan-induced acute inflammation (Rat) | 40 mg/kg | Oral gavage (p.o.) | Single dose | Maximally inhibited acute inflammatory response [1] |
| Collagenase-induced tendinopathy (Mouse) | 40 µM | Local injection near Achilles tendon | Once weekly for 4 weeks | Improved tendon strength and reduced inflammation [1] |
This methodology can be adapted for investigating this compound's mechanism in cellular models.
Reported Outcome: In a tendinopathy model, this protocol demonstrated that this compound (40 µM, 24 hours) significantly inhibited NF-κB pathway activation and reduced expression of IL-1β, IL-6, and TNF-α [1].
This compound is a pentacyclic triterpenoid derived from plants like Maytenus ilicifolia [1]. It acts as a non-competitive inhibitor of CYP3A4 and a competitive inhibitor of CYP2E1 [1], which is a crucial consideration for drug interaction studies. Its broad pharmacological profile includes anti-inflammatory, antioxidant, anticancer, and antimicrobial activities [3].
Research indicates a key neuroprotective mechanism involves the inhibition of the JNK/NF-κB signaling pathway, which reduces oxidative stress, neuroinflammation, and neuronal dysfunction [4]. The diagram below illustrates this pathway.
What is the best practice for preparing and storing this compound stock solutions?
The experimental results for this compound's activity are inconsistent. What could be the cause? Inconsistencies can arise from several factors:
The table below summarizes common problems related to extraction temperature, their potential causes, and recommended solutions.
| Problem Description | Potential Causes | Recommended Solutions |
|---|---|---|
| Low friedelin yield [1] | Temperature too low for efficient compound release; temperature too high causing thermal degradation [1] | Optimize temperature via gradient experiments; for heat-sensitive setups, switch to UAE or MAE at lower temperatures [1] |
| Degraded or impure this compound [1] | Prolonged exposure to high temperature (e.g., in Soxhlet) [1] | Reduce extraction time; use a temperature-controlled method like PLE/SFE [2] |
| Inconsistent yield between batches | Uncontrolled temperature during process; variable plant particle size [1] | Use equipment with precise temperature control; standardize grinding for consistent particle size [1] |
| Poor solvent penetration | Low temperature, high plant material viscosity | Pre-soak plant material; consider EAE for cell wall breakdown before extraction [1] |
The choice of extraction technique directly influences the appropriate temperature range. Here is a summary of key methods and their protocols.
| Extraction Method | Typical Temperature Range | Key Parameters & Rationale | Reference(s) |
|---|---|---|---|
| Soxhlet (Conventional) [3] | Solvent BP (e.g., Hexane: ~69°C) [3] | High, uncontrolled temperature can degrade heat-sensitive compounds. [1] | |
| Ultrasound-Assisted (UAE) [2] [1] | Lower than Soxhlet (e.g., 40-60°C) [1] | Cavitation disrupts cells. Lower temperatures preserve compound integrity. [1] | |
| Microwave-Assisted (MAE) [2] | Variable (e.g., 50-100°C) | Rapid, internal heating. Short exposure times minimize degradation. [1] | |
| Pressurized Liquid (PLE) [4] | Above solvent BP (e.g., 100-200°C) | High temperature under pressure improves solubility and kinetics. [4] | |
| Supercritical Fluid (SFE) [2] | 40-70°C (for CO₂) | Tunable system. Temperature and pressure control solvent density/solvency. [2] |
Here are detailed methodologies for key extraction techniques that you can adapt for your research.
This method uses microwave energy for rapid, internal heating.
This systematic approach helps find the optimal temperature for any method.
The following diagram illustrates the decision-making process for selecting and optimizing a this compound extraction method based on your research goals.
Extraction Method Decision Workflow
To summarize the core findings:
Q1: What are the common reasons for low friedelin recovery rates? Low recovery can be due to several factors: an unsuitable plant source with inherently low this compound content, use of a non-optimal extraction solvent that doesn't effectively dissolve this compound, or employment of an inefficient extraction technique that doesn't fully rupture plant cells or transfer the compound into the solvent [1] [2].
Q2: Which extraction method provides the highest yield and purity of this compound? Research indicates that Supercritical Fluid Extraction (SFE) with CO₂, especially when modified with a cosolvent like ethanol, provides high yields and excellent selectivity for this compound. One study on Quercus cerris cork showed that SFE could produce extracts with a this compound concentration of over 40%, outperforming conventional Soxhlet extraction [3] [2].
Q3: How can I increase the selectivity of my extraction to obtain purer this compound? To enhance selectivity, you can tune your SFE parameters. Using pure supercritical CO₂ favors the extraction of non-polar compounds like this compound. Additionally, selecting a raw material with a high inherent this compound content, such as cork from various Oak species (Quercus suber, Quercus cerris), is an effective strategy [3].
The table below summarizes common problems, their causes, and potential solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Overall Yield | Inefficient solid-solvent contact; low-power technique [1]. | Adopt Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption [1]. |
| Unsuitable solvent polarity [2]. | Switch to a less polar solvent or mixture (e.g., dichloromethane, n-hexane, petroleum ether) [2]. | |
| Low Purity / Selectivity | Co-extraction of other compounds (e.g., fats, pigments) [3]. | Use SFE with CO₂ for a cleaner profile [3] or implement a sequential extraction strategy starting with hexane [4]. |
| Long Extraction Times | Reliance on traditional methods like Soxhlet or batch SLE [2]. | Implement MAE or SFE, which can significantly reduce extraction time [1] [3]. |
| High Solvent Consumption | Use of methods like Soxhlet that require large solvent volumes [2]. | Transition to SFE (solvent-free) or UAE/MAE (reduced solvent volumes) [1] [3]. |
Here are detailed methodologies for two effective extraction techniques.
This method is based on the optimized extraction from Quercus cerris cork, which yielded a high-purity extract (30.4-40.6% this compound) [3].
This protocol is adapted from methods used on various plant leaves and provides a guideline for a lab-scale, solvent-based approach [4].
The following diagram illustrates the biosynthesis pathway of this compound, which can inform bioengineering approaches to increase production in plant or microbial systems [1] [4].
Diagram Title: this compound Biosynthesis Pathway in Plants
This diagram outlines the key enzymatic steps from acetyl-CoA to this compound, highlighting potential targets for genetic engineering to increase yield [1] [4].
For a truly enhanced and sustainable this compound production, consider biotechnological approaches. A 2022 study successfully used CRISPR/Cas9 technology and gene overexpression plasmids to produce this compound in genetically engineered yeast (Saccharomyces cerevisiae) [1] [4]. This method could overcome the limitations of plant extraction, such as low concentration and seasonal variability.
Understanding the basic physicochemical properties of friedelin is the first step in planning successful experiments.
Basic Chemical Properties of this compound
| Property | Specification |
|---|---|
| Molecular Formula | C₃₀H₅₀O [1] |
| Molecular Weight | 426.7 g/mol [2] [1] |
| CAS Number | 559-74-0 [1] |
| Melting Point | High (specific value not detailed in search results) [1] |
| pKa | -7.4 (very basic compound) [3] |
Solubility Profile of this compound this compound has a very low solubility in water and is best dissolved in organic solvents [3] [1]. Its high cLogP value of 7.59 confirms its highly lipophilic (fat-soluble) nature, which means it has poor absorption or permeation in aqueous environments [4]. The following table summarizes its solubility in different solvent types.
| Solvent Type | Solvent Examples | Solubility | Notes / Typical Use |
|---|---|---|---|
| Halogenated | Chloroform, Dichloromethane | High solubility [3] [5] | Preferred for extraction & purification [2] [5] |
| Aliphatic Hydrocarbons | n-Hexane, Petroleum Ether | High solubility [2] | Common for initial extraction from plant material [2] |
| Alcohols | Ethanol, Methanol | Sparing to good solubility [3] [2] | Used in extraction & washing steps [2] [5] |
| Aqueous Solutions | Water | Insoluble [3] [1] | - |
Here are reliable methodologies for obtaining this compound from natural sources.
This is a common method for initial extraction from dried plant parts like bark or leaves [2].
The crude extract from Protocol 1 can be purified using this technique [5].
The following diagram illustrates the decision-making workflow for selecting and optimizing a this compound extraction method.
Q1: What is the most abundant natural source of this compound for large-scale extraction? A1: Cork from the cork oak (Quercus suber) and cork-derived industrial by-products are the most significant and abundant sources. A specific by-product called "black condensate" from the insulation corkboard industry can contain this compound in concentrations of 1-10% by weight, making it an excellent raw material [2] [5].
Q2: My this compound is not dissolving properly. What could be the issue? A2: This is almost certainly a solvent choice issue.
Q3: Are there any green or modern extraction techniques for this compound? A3: Yes, research has moved beyond traditional soaking. Modern methods with reduced environmental impact include ultrasound-assisted extraction (UAE), microwave-assisted extraction, and the use of supercritical fluids (like CO₂) and ionic liquids [2]. Furthermore, genetically engineered yeast using CRISPR/Cas9 technology has been developed to biosynthesize this compound, offering a sustainable alternative to plant extraction [2] [3].
Q4: How does the stability of this compound relate to its pharmacological activity? A4: While the search results do not detail stability in terms of shelf-life, the compound's stable pentacyclic structure allows it to interact with biological targets. For example, its stability in biological fluids is a key factor in its ability to induce apoptosis in cancer cells by strongly binding to proteins like Bax and Bcl-2 [6]. Its lipophilic nature (high cLogP) also influences its absorption and distribution in the body [4].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Extraction Yield | Inefficient solvent or method; low starting concentration. | Switch to a more efficient solvent (CH₂Cl₂, CHCl₃). Use modern techniques like ultrasound extraction. Confirm source material is this compound-rich (e.g., cork). |
| Poor Purity After Extraction | Co-extraction of other lipids, pigments, and plant compounds. | Perform recrystallization (see Protocol 2). Use activated charcoal during recrystallization to remove colored impurities. |
| This compound Precipitating | Solution is too concentrated or temperature has dropped too quickly. | Re-dissolve the solid in a warmer, larger volume of solvent and allow it to cool slowly for better crystal formation. |
| Inconsistent Results | Variations in plant source, particle size, or extraction time. | Standardize the protocol: use the same plant source, grind to a consistent fine powder, and maintain precise extraction times. |
This compound is a pentacyclic triterpene compound (C₃₀H₅₀O) found in various plant species, including those from the families Celastraceae, Asteraceae, Fabaceae, and Myrtaceae, as well as in mosses and lichen. With a molecular weight of 426.7 g/mol, it exhibits high solubility in chloroform, sparing solubility in ethanol, and insolubility in water. [1] this compound has attracted significant scientific interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory properties alongside antibacterial, antioxidant, anticancer, and neuroprotective effects. [1] [2] Research indicates that this compound demonstrates favorable safety profiles with low cytotoxicity to normal cells, making it a promising candidate for therapeutic development. Acute toxicity studies in mice have demonstrated its safety at doses ranging from 300-700 mg/kg body weight, while other studies suggest the most effective nontoxic dose is up to 80 mg/kg. [3] [4]
The anti-inflammatory mechanism of this compound appears to be multifaceted, involving the downregulation of key pro-inflammatory mediators and modulation of critical cellular signaling pathways. Studies have shown that this compound significantly reduces expression of tumor necrosis factor-α (TNF-α), prostaglandin synthase-2 (PGS-2), cyclooxygenase-2 (Cox-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokine genes (IL-1β and IL-6). [3] [4] Additionally, this compound has been found to enhance autophagy through the AMPK-mTOR signaling pathway, providing another mechanism through which it ameliorates inflammatory conditions. [4] This comprehensive mechanism of action distinguishes this compound from many conventional anti-inflammatory agents and supports its potential as a novel therapeutic approach for various inflammatory disorders.
Table 1: Anti-inflammatory Efficacy of this compound Across Different Experimental Models
| Disease Model | Experimental System | This compound Dosage/Concentration | Key Anti-inflammatory Effects | Reference Compound |
|---|---|---|---|---|
| MRSA-infected Wounds | Mouse model | 20-40 ppm (topical) | ↓ TNF-α, ↓ PGS-2 gene expression; ↓ bacterial count; ↑ wound contraction | Vancomycin |
| Ulcerative Colitis | DSS-induced mouse model | 14-42 mg/kg/day (intraperitoneal) | ↓ IL-1β, ↓ IL-6, ↑ IL-10; ↓ MPO activity; ↑ autophagy via AMPK-mTOR pathway | Mesalazine (100 mg/kg/d) |
| Arthritis/Chondrogenesis | Porcine adipose-derived mesenchymal stem cells | Not specified | Enhanced chondrogenic differentiation; ↑ GAG production; ↑ SOX9 expression | Betulin, Tingenone |
| Gastric Ulcer | Rat model | Up to 80 mg/kg | Antigastric ulcer activity; gastroprotective effects | Not specified |
| General Inflammation | In vitro keratinocytes | Not specified | ↓ Cox-2, ↓ iNOS, ↓ TNF-α, ↓ IL-6; ↑ keratinocyte migration | Not specified |
The anti-inflammatory efficacy of this compound has been demonstrated across multiple disease models, showing particular promise in gastrointestinal inflammation, skin inflammation, and joint disorders. In a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model, this compound treatment (14-42 mg/kg/day) significantly ameliorated body weight loss, reduced disease activity index, prevented colon length shortening, and diminished colonic pathological damage. [4] The therapeutic effects were evidenced by reduced pro-inflammatory cytokines (IL-1β and IL-6), increased anti-inflammatory cytokine IL-10, lower myeloperoxidase activity, and enhanced autophagosome formation. [4] Importantly, the medium and high doses of this compound (28 and 42 mg/kg/day) demonstrated comparable efficacy to the positive control mesalazine (100 mg/kg/day), a standard anti-inflammatory medication used for inflammatory bowel disease. [4]
In MRSA-infected wound models, this compound exhibited dose-dependent anti-inflammatory activity alongside its bactericidal effects. [3] At a concentration of 40 ppm, this compound dressing significantly reduced wound size and bacterial count while accelerating wound healing. This was accompanied by higher immune expression of both VEGF (vascular endothelial growth factor) and α-SMA (alpha smooth muscle actin) compared with other treated groups. [3] The dual antibacterial and anti-inflammatory action of this compound positions it as a particularly valuable candidate for treating infected inflammatory conditions where conventional antibiotics may have limitations, especially in the context of rising antibiotic resistance. [3]
Table 2: Comparison of Anti-inflammatory Mechanisms Between this compound and Reference Compounds
| Compound | Molecular Targets | Signaling Pathways | Inflammatory Mediators Regulated | Cellular Processes Affected |
|---|---|---|---|---|
| This compound | TNF-α, IL-6, IL-1β, PGS-2, Bax, Bcl-2 | AMPK-mTOR, apoptotic pathways | ↓TNF-α, ↓IL-6, ↓IL-1β, ↓PGS-2, ↑IL-10 | Apoptosis, autophagy, cell migration |
| Betulin | MMP-3, inflammatory cytokines | Not fully characterized | ↓Inflammatory cytokines | Chondrogenesis, extracellular matrix formation |
| Tingenone | NO/cGMP, ATP-sensitive K+ channels | NO/cGMP pathway | Modulation of inflammatory responses | Chondrogenesis, antinociception |
| Conventional NSAIDs | COX-1, COX-2 | Arachidonic acid pathway | ↓Prostaglandins | Pain relief, inflammation reduction |
| Biologics (e.g., anti-TNF) | TNF-α | TNF signaling | ↓TNF-α | Systemic inflammation reduction |
The anti-inflammatory efficacy of this compound was comprehensively evaluated in a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model, which represents a well-established experimental system for studying inflammatory bowel disease pathogenesis and treatment. [4] In this protocol, C57BL/6 mice (20-22 g) were randomly assigned to experimental groups, with the colitis induced by administering 5% DSS in drinking water for eight days prior to this compound treatment. The this compound was administered via intraperitoneal injection at doses of 14, 28, and 42 mg/kg/day, with mesalazine (100 mg/kg/day) serving as the positive control. [4] The assessment of colitis severity included regular monitoring of body weight, disease activity index (incorporating weight loss, stool consistency, and fecal blood), and colon length measurement upon sacrifice. Inflammatory status was further quantified by measuring myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and proinflammatory cytokines (IL-1β and IL-6) using ELISA kits, while the anti-inflammatory cytokine IL-10 was also assessed. [4]
To investigate the role of autophagy in this compound's mechanism of action, additional experiments incorporated 3-methyladenine (3-MA), a common autophagy inhibitor, administered at 10 mg/kg/day alongside the high dose of this compound (42 mg/kg/day). [4] Autophagy induction was evaluated through transmission electron microscopy to observe autophagosome formation in colonic epithelial cells, while the expressions of autophagy-related ATG5 protein and components of the AMPK-mTOR signaling pathway were determined by immunofluorescence staining. [4] This comprehensive methodological approach allowed researchers to not only demonstrate this compound's anti-inflammatory effects but also elucidate its mechanism of action involving autophagy regulation.
The antibacterial and anti-inflammatory properties of this compound were evaluated in a methicillin-resistant Staphylococcus aureus (MRSA)-infected wound model that closely mimics complex skin and soft tissue infections encountered in clinical practice. [3] In this experimental protocol, wounds were created on mice and subsequently infected with MRSA to establish an infected wound environment. This compound was applied topically at concentrations of 20 and 40 ppm in a wound dressing format, with vancomycin serving as the reference antibiotic treatment. [3] The wound healing process was quantitatively assessed by measuring wound contraction rates at days 3, 7, and 10 post-infection, while bacterial load was determined through total bacterial count methods at the same time points. [3]
The anti-inflammatory mechanisms were investigated at the molecular level through gene expression analysis of key virulence and inflammatory factors. [3] Quantitative RT-PCR was employed to assess the expression of virulence genes seb (responsible for staphylococcal enterotoxin production) and icaD (involved in biofilm formation), as well as inflammatory genes TNF-α and PGS-2. [3] Additionally, immunohistochemical analysis was performed to evaluate the expression of VEGF (vascular endothelial growth factor) and α-SMA (alpha smooth muscle actin), two critical factors involved in wound healing and tissue repair. [3] This multifaceted methodology provided comprehensive insights into this compound's capacity to simultaneously address both infection and inflammation, thereby accelerating the wound healing process.
To systematically investigate the mechanism of this compound's anti-inflammatory action, researchers employed an integrated network pharmacology approach combined with molecular docking simulations. [4] This methodology began with the identification of potential this compound targets using the Swiss Target Prediction database, while ulcerative colitis-related targets were gathered from GeneCards and DrugBank databases. [4] The overlapping targets between this compound and ulcerative colitis were considered potential therapeutic targets for further analysis. Protein-protein interaction (PPI) networks were constructed using the STRING database with a high confidence score (>0.9), and core targets were identified through network topology analysis. [4]
Molecular docking simulations were performed using AutoDock software to evaluate the binding affinities and interaction modes between this compound and the core target proteins. [4] The docking scores (expressed as kcal/mol) indicated the strength of interaction, with more negative values representing stronger binding. This computational approach predicted strong interactions between this compound and key apoptotic and inflammatory regulators, including Bax (-8.3 kcal/mol) and Bcl-2 (-8.0 kcal/mol). [4] Subsequent enrichment analysis of Gene Ontology (GO) functions and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways was conducted using Metascape to identify biological processes and signaling pathways significantly associated with this compound's anti-inflammatory activity. [4] This integrated methodology provided a systematic framework for understanding the multi-target mechanism of this compound against inflammatory diseases.
The anti-inflammatory activity of this compound operates through multiple interconnected cellular and molecular mechanisms that collectively contribute to its therapeutic effects. One primary mechanism involves the modulation of inflammatory gene expression, whereby this compound significantly downregulates key pro-inflammatory mediators including tumor necrosis factor-α (TNF-α), prostaglandin synthase-2 (PGS-2), cyclooxygenase-2 (Cox-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokine genes (IL-1β and IL-6). [3] [4] This regulation occurs at the transcriptional level, resulting in reduced production of proteins central to the inflammatory response. Additionally, this compound has been shown to upregulate anti-inflammatory cytokines such as IL-10, further contributing to the resolution of inflammation. [4]
Another crucial mechanism involves the induction of autophagy through the AMPK-mTOR signaling pathway. [4] Autophagy is a critical cellular process that maintains homeostasis by degrading damaged organelles and proteins, and its dysregulation has been implicated in various inflammatory diseases, including ulcerative colitis. This compound activates AMPK while inhibiting mTOR, resulting in enhanced autophagic flux that helps remove damaged cellular components and reduces inflammatory responses. [4] This mechanism was convincingly demonstrated in studies where the therapeutic benefits of this compound in colitis models were significantly counteracted by the autophagy inhibitor 3-methyladenine (3-MA). Furthermore, this compound influences apoptotic pathways in specific disease contexts, as evidenced by its upregulation of pro-apoptotic proteins (Bax, Caspase-3, TP53) and downregulation of anti-apoptotic Bcl-2 in cancer cells, though this mechanism appears context-dependent. [5]
The diagram above illustrates the multi-target mechanism of this compound's anti-inflammatory action, highlighting three key pathways through which it exerts its therapeutic effects. The inflammatory response pathway shows this compound's capacity to downregulate major pro-inflammatory mediators while upregulating the anti-inflammatory cytokine IL-10. The autophagy pathway demonstrates how this compound activates AMPK while inhibiting mTOR, resulting in enhanced autophagy that contributes to inflammation resolution. The apoptotic pathway reveals this compound's context-dependent modulation of apoptosis-related proteins, which may be particularly relevant in inflammatory conditions associated with dysregulated cell survival. [3] [4] [5]
This compound demonstrates significant promise as a novel therapeutic agent for various inflammatory conditions, with documented efficacy in models of ulcerative colitis, MRSA-infected wounds, and arthritis-related chondrogenesis. [3] [4] [6] Its multi-mechanistic action spanning anti-inflammatory, antibacterial, pro-autophagic, and immunomodulatory activities distinguishes it from conventional anti-inflammatory drugs that typically target single pathways. [3] [4] Particularly impressive is this compound's dual antibacterial and anti-inflammatory capability demonstrated in MRSA-infected wound models, where it simultaneously addressed infection and inflammation while promoting tissue repair. [3] This multi-target approach aligns with current trends in drug development that favor agents with complementary mechanisms of action for complex inflammatory disorders.
The table below summarizes key plant sources of friedelin, the plant parts used for its extraction, and the solvents employed, based on recent scientific literature.
| Plant Species | Family | Plant Part | Solvent Used for Extraction | Key Findings/Content |
|---|---|---|---|---|
| Cannabis sativa L. (Hemp) [1] | Cannabaceae | Roots | Ethanol (EtOH) and n-hexane | Hairy root cultures treated with 75 μM salicylic acid yielded 0.963 mg/g DW of this compound. |
| Azima tetracantha Lam. [2] | Salvadoraceae | Leaves | Hexane | Identified as a source of this compound. |
| Maytenus ilicifolia [2] | Celastraceae | Leaves | Hexane:Ethyl Acetate (8:2, v/v) | Identified as a source of this compound. |
| Quercus cerris [2] | Fagaceae | Cork and/or stem barks | Methanol, Ethanol, Dichloromethane, Petroleum Ether | A significant natural source, often found in cork tissues. |
| Salix tetrasperma [2] | Salicaceae | Cork and/or stem barks | 80% Aqueous Methanol | Identified as a source of this compound. |
| Pterocarpus erinaceus [2] | Fabaceae | Cork and/or stem barks | Dichloromethane and Methanol (1:1, v/v) | Identified as a source of this compound. |
| Putranjiva roxburghii [2] | Euphorbiaceae | Cork and/or stem barks | Chloroform | Identified as a source of this compound. |
| Garcinia prainiana [2] | Clusiaceae | Cork and/or stem barks | n-hexane | Identified as a source of this compound. |
| Terminalia avicennioides [2] | Combretaceae | Cork and/or stem barks | Petroleum Ether, Ethyl Acetate, Chloroform, Methanol | Identified as a source of this compound. |
| Euphorbia tirucalli [2] | Euphorbiaceae | Whole Plant | Hexane and Aqueous | Identified as a source of this compound. |
To ensure the reproducibility of data, here are the detailed methodologies from key studies.
This protocol demonstrates a biotechnological approach to enhance this compound production.
Across various studies, this compound is typically isolated using the following workflow:
This compound is a pentacyclic triterpene derived from the universal triterpene precursor, 2,3-oxidosqualene. The cyclization and rearrangement of this precursor are catalyzed by enzymes known as oxidosqualene cyclases (OSCs), which are responsible for the vast diversity of triterpene scaffolds in plants [3]. The following diagram illustrates this key biosynthetic step.
The diagram highlights that the diversity of triterpenes like this compound stems from variations in the OSC enzymes present in different plant species [3] [4]. Research shows that even a single amino acid change in the OSC enzyme can alter its product profile, explaining why some plants produce this compound while others produce triterpenes like β-amyrin or lupeol [4].
| Extraction Method | Core Principle | Key Advantages | Limitations & Challenges | Key Performance Data |
|---|---|---|---|---|
| Soxhlet Extraction [1] [2] | Continuous cyclic washing of solid matrix with hot organic solvent. | High yield; simple equipment; high throughput [2]. | Long extraction time; high temperature degrades heat-sensitive compounds; large solvent volume [1] [2]. | Yield from Q. cerris cork: Up to 4.02 wt% with DCM [3]. Friedelin conc. in extract: ~26.0 wt% with DCM [3]. |
| Supercritical Fluid Extraction (SFE) [1] [2] [3] | Uses supercritical CO₂ as solvent; tunable density and solvation power. | Green process (no organic solvent residues); high selectivity; low thermal degradation [2] [3]. | High initial equipment cost; high pressure operation; co-extraction of waxes [1] [3]. | Yield from Q. cerris cork: 0.35 - 2.9 wt% [2]. This compound conc. in extract: 30.4 - 40.6 wt% (higher selectivity) [3]. |
| Ultrasound-Assisted Extraction (UAE) [1] | Uses ultrasonic cavitation to disrupt cell walls and enhance mass transfer. | Reduced extraction time and solvent use; improved efficiency over maceration [1]. | Optimization of parameters (power, time, temp.) required; potential for free radical formation [1]. | Specific quantitative data for this compound yield not available in search results. |
| Microwave-Assisted Extraction (MAE) [1] | Heats material internally via microwave energy, rupturing cells. | Very rapid heating and extraction; reduced solvent consumption [1]. | Limited penetration depth; uneven heating possible; not all solvents absorb microwaves well [1]. | Specific quantitative data for this compound yield not available in search results. |
| Alkaline Hydrolysis & Solvent Extraction [4] | Hydrolyzes and removes contaminants (e.g., from cork black condensate) before solvent extraction. | Effective for complex, fatty matrices; high purity achievable; straightforward scale-up [4]. | Uses strong alkaline conditions; multiple steps involved [4]. | Overall this compound yield: Up to 2.9% from black condensate. Final purity: Up to 96% [4]. |
| Hairy Root Cultures with Elicitation [5] | Uses genetically transformed root cultures; production enhanced with elicitors like Salicylic Acid. | Independent of plant cultivation; controlled environment; sustainable and scalable bioproduction [5]. | Requires advanced biotechnology setup; not an extraction from wild plant material [5]. | This compound yield: 0.963 mg/g DW in hairy roots treated with 75 μM Salicylic Acid (1.95-fold increase) [5]. |
For your experimental design, here are detailed protocols for two high-performing methods:
This protocol is adapted from studies on Quercus cerris cork [2] [3].
This biotechnological protocol is based on work with Cannabis sativa [5].
To help visualize the decision process for selecting and optimizing a this compound extraction method, refer to the following workflow:
For industrial-scale production, SFE is the most promising green technology, while alkaline hydrolysis offers a robust and scalable route from cork industry by-products [4]. For fundamental research requiring a consistent and controlled biological system, hairy root cultures represent a cutting-edge alternative [5].
| Feature | Friedelin | 3β-Friedelinol |
|---|---|---|
| IUPAC Name | Friedelan-3-one [1] | Friedelan-3β-ol [1] [2] |
| Chemical Structure | Cyclic terpene ketone (3-keto derivative) [1] | Triterpene alcohol (3β-alcohol derivative) [1] |
| Molecular Formula | C₃₀H₅₀O [1] | C₃₀H₅₂O [1] |
| Molecular Weight | 426.7 g/mol [1] | 428 g/mol [1] |
| Melting Point | 262–263 °C [1] | 280–282 °C [1] |
| Functional Group | Oxo group at C-3 [1] | Hydroxyl group at C-3 [1] |
| Stereochemistry | N/A (ketone) | β-orientation of the hydroxyl group [1] |
| Key Pharmacological Activities | Antioxidant, hepatoprotective, anti-inflammatory, antimicrobial, anticancer, neuroprotective [3] | Antiulcerogenic (inactive in one model), general triterpenoid activities [1] [2] |
The following table summarizes the key experimental findings that form the basis for the reported biological activities.
| Activity | Experimental Findings & Model | Key Result(s) | Reference |
|---|
| Antiulcerogenic | Model: Indomethacin-induced gastric ulcers in rats. Test Compounds: this compound and 3β-friedelinol isolated from Maytenus ilicifolia. | Both this compound and 3β-friedelinol did not show activity in this specific model. | [2] | | Antioxidant & Hepatoprotective | Study Focus: this compound isolated from Azima tetracantha leaves. Model: In vitro and in vivo models for liver protection. | this compound demonstrated significant in vitro antioxidant and free radical scavenging activity, correlating with hepatoprotective effects in vivo. | [3] [4] | | Anticancer | Study Focus: Review of this compound's pharmacological potential. Models: Various studies on its cytotoxic properties. | this compound is reported to have cytotoxic properties against cancer cells, with low cytotoxicity to normal cells, making it a candidate for further drug development. | [3] | | Analgesic & Anti-inflammatory | Study Focus: this compound from Azima tetracantha. Models: Standard mouse and rat models for pain and inflammation. | this compound exhibited significant anti-inflammatory, analgesic, and antipyretic effects. | [4] | | Antimicrobial | Study Focus: General review of friedelane triterpenoids. Scope: Includes antibacterial and antiviral properties. | this compound and its derivatives show antibacterial and anti-viral properties, and are considered promising candidates against human coronaviruses, including SARS-CoV-2. | [1] |
For researchers looking to replicate or build upon these findings, here are methodologies from key studies.
The following diagram illustrates the biosynthesis pathway of this compound and 3β-friedelinol, which are produced by the cyclization of 2,3-oxidosqualene. 3β-friedelinol is derived directly from this compound via a stereospecific reduction at the C-3 position.
For drug development projects, This compound currently presents a stronger candidate based on available experimental evidence. Further research may be warranted to fully explore the potential of 3β-friedelinol and other derivatives.
The table below summarizes key experimental data on friedelin's antioxidant activity from a study on Azima tetracantha Lam. leaves. The IC50 value (the concentration required to scavenge 50% of radicals) is a standard measure for comparing antioxidant potency, where a lower value indicates greater potency [1].
| Assay Type | Specific Assay | This compound IC50 / Result | Reference Compound (IC50) |
|---|---|---|---|
| Free Radical Scavenging (in vitro) | DPPH Radical Scavenging | 21.1 mM [1] | BHT (17.6 mM), Vitamin C (16.5 mM) [1] |
| Hydroxyl Radical Scavenging | 18.6 mM [1] | Curcumin (15.4 mM) [1] | |
| Nitric Oxide Radical Scavenging | 12.4 mM [1] | Curcumin (10.2 mM) [1] | |
| Reducing Power (in vitro) | Reducing Power Assay | Increased dose-dependently [1] | Comparable to BHT and Vitamin C [1] |
| In vivo Model | Carbon Tetrachloride (CCl4)-induced liver injury in rats | Restored levels of key antioxidant enzymes (SOD, CAT, GSH) [1] | -- |
The following are the methodologies used to generate the data in the table above, which are critical for evaluating and reproducing the results [1].
The experimental data suggests this compound's antioxidant activity is multifaceted. The diagram below illustrates the key mechanisms involved in its protective effects, particularly in an in vivo liver damage model.
This diagram illustrates the proposed mechanism by which this compound counteracts oxidative stress to protect liver cells [1].
Available data indicates this compound is a compelling natural antioxidant. Its efficacy across multiple radical types and ability to protect liver cells in vivo suggests multi-target activity. However, a complete comparative profile requires more head-to-head studies with a wider range of natural and synthetic antioxidants.
The table below summarizes findings from key studies on friedelin's effects. The data suggests this compound can selectively inhibit cancer cell growth and induce cell death, with some studies reporting minimal effects on normal cells.
| Cancer Cell Line / Normal Cell Type | Observed Effects on Cancer Cells (Key Findings) | Effects on Normal Cells | Reference Compound(s) / Assays Used |
|---|---|---|---|
| KB Oral Cancer Cells (citation 2) | Induces Apoptosis: Dose- & time-dependent cytotoxicity; upregulates pro-apoptotic Bax, Caspase-3, TP53; downregulates anti-apoptotic Bcl-2. Strong binding affinity to Bax/Bcl-2 per molecular docking. | The study focused on its effects on oral cancer cells. | Assays: MTT, Annexin V-FITC flow cytometry, gene expression analysis, molecular docking. |
| Human AML-196 Leukemia Cells (citation 7) | Induces Apoptosis & Inhibits Metastasis: Inhibits proliferation, migration, invasion. Upregulates cleaved caspases-3, -8, -9, PARP; increases Bax/Bcl-2 ratio. Blocks MEK/ERK & PI3K/AKT pathways. | Little effect on normal cells reported in the study. | Assays: CCK-8, DAPI staining, Annexin V/PI, Transwell, Western blot. |
| HeLa (Cervical Cancer) & HSC-1 (Skin Cancer) (citation 9) | Cytotoxic Activity: this compound isolate from Cassia tora showed significant cytotoxicity. HeLa cells were more sensitive than HSC-1. | The study focused on comparing the two cancer cell lines. | Assays: Trypan blue exclusion, MTT. |
| HN22, HepG2, HCT116 Cancer Cells (citation 10) | Cytotoxic Activity & Cell Cycle Arrest: Four triterpenoids from Euphorbia lactea, including this compound, showed dose-dependent cytotoxicity. One derivative (friedelan-3β-ol) induced S-phase cell cycle arrest in HN22 cells. | A marginal cytotoxic effect was observed in HeLa cells. | Assays: MTT, flow cytometry for cell cycle. |
To evaluate this compound's cytotoxicity and mechanisms of action, researchers typically follow a workflow of cell viability screening, apoptosis confirmation, and mechanistic pathway investigation.
This compound primarily exerts its cytotoxic effects by activating the intrinsic (mitochondrial) apoptosis pathway. The diagram below illustrates the key proteins and pathways involved based on the studies cited.
The key mechanistic insights from the studies are:
While these in vitro findings are promising, several important steps remain before this compound can be considered a therapeutic candidate:
The following table summarizes the two primary approaches to sourcing friedelin, as reported in the literature.
| Approach | Description | Key Features & Findings |
|---|
| Natural Extraction [1] [2] | Isolation from plant materials (e.g., cork, leaves, bark) using organic solvents. | Sources: Wide range across families (Celastraceae, Euphorbiaceae, Clusiaceae). Methods: Traditional (solvent soaking) and modern (ultrasound, microwave, supercritical fluid). Limitation: Low abundance in plants, high extraction costs, and complex purification. [3] | | Microbial Synthesis (De Novo Biosynthesis) [3] | Engineered yeast (Saccharomyces cerevisiae) produces this compound using a this compound synthase gene. | Rationale: Sustainable, efficient alternative to overcome natural sourcing challenges. [3] Key Achievement: Titer of 1,500 mg/L achieved in shake-flask fermentation via systematic metabolic engineering, including enhanced pathway enzymes and lipid droplet engineering. [3] |
This compound exhibits a range of biological activities. One of the most robustly studied areas is its effect on wound healing, particularly for MRSA-infected wounds. The table below summarizes key experimental data and protocols from a recent study.
| Aspect | Experimental Findings & Data |
|---|
| In Vitro Antimicrobial Activity [4] [5] | - Inhibition Zone (IZ): 17.3 ± 1.2 mm against MRSA.
For researchers looking to replicate or build upon these findings, here is a summary of the key methodological details from the study:
The diagram below illustrates the biosynthetic pathway of this compound, which is foundational for both understanding its natural production in plants and for engineering microbial synthesis.
This pathway is universal, but the final step is catalyzed by a unique enzyme, This compound synthase (a type of oxidosqualene cyclase, OSC), which is characterized by a critical leucine residue at position 482 that is essential for producing the highly rearranged this compound structure [6].
To summarize the available information for your comparative guide:
For your audience of drug development professionals, the takeaway is that microbial synthesis has effectively addressed the production bottleneck. Future research should focus on directly applying microbially-derived this compound in pre-clinical models to confirm efficacy and on further elucidating its molecular targets and mechanisms of action across different disease models.
Friedelin, a pentacyclic triterpenoid, demonstrates a broad spectrum of pharmacological activities. The table below summarizes its efficacy and the primary experimental findings from recent studies.
| Disease Model | Experimental Organism/Cell System | Key Efficacy Findings | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Tendinopathy | Mouse (CIT Model) | Improved tendon mechanical strength, reduced inflammatory cell infiltration, promoted tenogenesis [1]. | Promoted K48-linked ubiquitination and autophagic degradation of p65, inhibiting the NF-κB pathway [1]. | [1] |
| Neurodegeneration (Alzheimer's) | Mouse (Scopolamine-induced) | Reversed memory impairment; reduced oxidative stress and neuroinflammation [2]. | Inhibited p-JNK and NF-κB pathways; reduced BACE-1 to halt Aβ production; increased antioxidant enzymes (CAT, SOD, GSH) [2]. | [2] |
| MRSA-Infected Wounds | Mouse (Wound Infection Model) | Accelerated wound contraction; reduced bacterial count; increased VEGF and α-SMA expression [3]. | Bactericidal effect (downregulated virulence genes seb & icaD); anti-inflammatory (downregulated TNF-α & PGS-2) [3]. | [3] |
| Inflammation & Pain | Mouse/Rat (Carrageenan, Croton oil, Acetic acid) | Dose-dependent anti-inflammatory (up to 68.7% inhibition), analgesic, and antipyretic effects [4]. | Not fully elucidated in studies; significant inhibition in standard inflammation and pain models [4]. | [4] |
| Cancer | In vitro (Various cancer cell lines) | Cytotoxic against leukemia (P388), lung cancer (A549), and other cell lines [5]. | Low cytotoxicity to normal cells; various anticancer mechanisms proposed [5]. | [5] |
For a deeper dive, here are the methodologies and key quantitative data from the pivotal studies.
The following diagrams, generated with Graphviz DOT language, illustrate the key molecular pathways and experimental workflows for this compound's action in tendinopathy and neurodegeneration models.
This diagram illustrates how this compound alleviates tendinopathy by promoting the ubiquitination and autophagic degradation of p65, a key component of the NF-κB pathway, thereby reducing inflammation [1].
This diagram shows how this compound protects against neurodegeneration by inhibiting oxidative stress and the JNK/NF-κB pathway, thereby reducing Aβ production and synaptic dysfunction [2].
The experimental data convincingly demonstrates this compound's multi-target efficacy in diverse preclinical models, ranging from tendinopathy and neurodegenerative diseases to MRSA-infected wounds. Its action through critical pathways like NF-κB and JNK, coupled with its safety profile and low cytotoxicity to normal cells, makes it a compelling candidate for further drug development [5] [1] [2].
Future research should focus on:
| Feature | Friedelin | Betulinic Acid | Oleanolic Acid | Ursolic Acid | Lupeol |
|---|---|---|---|---|---|
| Triterpene Type | Friedelane [1] | Lupane [2] | Oleanane [2] | Ursane [2] | Lupane [2] |
| Key Structural Feature | Ketone group at C-3 (friedelan-3-one); Most rearranged pentacyclic triterpene [3] [4] | Carboxylic acid group at C-17 [2] | Hydroxyl group at C-3; carboxylic acid group at C-17 [2] | Hydroxyl group at C-3; carboxylic acid group at C-17 [2] | Hydroxyl group at C-3 [2] |
| Molecular Formula | C₃₀H₅₀O [1] | C₃₀H₄₈O₃ [2] | C₃₀H₄₈O₃ [2] | C₃₀H₄₈O₃ [2] | C₃₀H₅₀O [2] |
| Molecular Weight (g/mol) | 426.7 [1] [4] | 456.7 | 456.7 | 456.7 | 426.7 |
| cLogP (Measure of Lipophilicity) | 7.59 (High) [5] | ~6.5 (High, estimated) | ~6.5 (High, estimated) | ~6.5 (High, estimated) | ~6.5 (High, estimated) |
| Water Solubility | Insoluble [1] [4] | Poor [2] | Poor [2] | Poor [2] | Poor |
| Key Pharmacological Activities | Apoptosis induction (Oral cancer) [6], Antimicrobial [7] [1], Antioxidant, Hepatoprotective [7] [4] | Cytotoxic (Selective for cancer cells) [2], Anti-inflammatory, Antiviral | Anti-inflammatory, Hepatoprotective, Anti-diabetic [2] | Anti-inflammatory, Antioxidant, Anti-cancer [2] | Anti-inflammatory, Anticancer [2] |
| Reported Mechanism in Cancer | Intrinsic Apoptosis Pathway: Upregulates Bax, Caspase-3, p53; Downregulates Bcl-2 [6] | Mitochondrial Apoptosis Pathway [2] | Cell cycle arrest, Apoptosis induction [2] | Inhibition of multiple cancer cell signaling pathways [2] | Modulation of multiple pro-inflammatory and oncogenic pathways [2] |
For researchers, the following key experimental findings and methodologies provide a foundation for further investigation.
A 2025 study on oral cancer (KB cells) provides a clear experimental workflow and results for this compound's pro-apoptotic activity [6].
This mechanism of this compound inducing apoptosis via the intrinsic pathway can be visualized as follows:
This compound's unique structure results from a complex biosynthesis pathway. The key enzyme is This compound Synthase, an oxidosqualene cyclase (OSC) [3] [4]. A critical study on Maytenus ilicifolia this compound Synthase identified that a leucine residue at position 482 (Leu482), two amino acids upstream of the conserved DCTAE active site motif, is essential for its product specificity. Mutagenesis of Leu482 to valine, threonine, or isoleucine resulted in the production of different pentacyclic triterpenes instead of this compound [3].
The general biosynthetic route from primary metabolism to this compound is outlined below:
| Plant Source | Plant Family | Friedelin Content (mg/g Dry Weight) | Reference / Key Compound |
|---|---|---|---|
| Cannabis sativa (Roots) | Cannabaceae | 0.100 - 0.709 mg/g [1] | Predominant triterpenoid [1] [2] |
| Cork | Various | Contains "large amount" [3] | Fundamental compound in cork tissue [3] [4] |
| Calophyllum pinetorum | Clusiaceae | Major source [3] | - |
| Maytenus ilicifolia | Celastraceae | Reported source [3] | - |
| Jatropha species | Euphorbiaceae | Reported source [4] | - |
| Euphorbia species | Euphorbiaceae | Reported source [4] | - |
| Asteraceae family species | Asteraceae | Reported source [4] | - |
For researchers aiming to verify or build upon this data, here are the key methodologies from the cited studies:
This compound's relevance to drug development is supported by numerous preclinical studies demonstrating a range of pharmacological activities [3] [4]:
The diagram below illustrates the workflow from plant material to enhanced this compound production, which is particularly relevant for cannabis roots.